molecular formula C16H22N2 B2875515 N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine CAS No. 46886-89-9

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Cat. No.: B2875515
CAS No.: 46886-89-9
M. Wt: 242.366
InChI Key: IJHNRNKVSNWVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is a useful research compound. Its molecular formula is C16H22N2 and its molecular weight is 242.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHNRNKVSNWVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine, also known as N-cyclohexyltryptamine, is a substituted tryptamine derivative of significant interest in medicinal chemistry and pharmacology. Its structural architecture, featuring a tryptamine core linked to a cyclohexyl moiety, suggests potential interactions with serotonergic pathways, making it a compelling candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of the chemical synthesis, structural elucidation, physicochemical properties, and anticipated pharmacological profile of this compound. Detailed experimental protocols and in-depth analysis of spectroscopic data are presented to facilitate further research and development.

Introduction: The Significance of N-Substituted Tryptamines

The tryptamine scaffold is a privileged structure in neuroscience research, forming the backbone of the essential neurotransmitter serotonin (5-hydroxytryptamine) and a plethora of psychoactive compounds.[1] Modification of the terminal amine group with various substituents allows for the fine-tuning of a compound's pharmacological properties, including receptor affinity, selectivity, and functional activity.[2] The introduction of a cyclohexyl group to the tryptamine backbone, as in this compound, creates a molecule with a unique lipophilic and steric profile that is likely to influence its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers exploring the potential of this and related compounds.

Chemical Synthesis and Mechanism

The most direct and established method for the synthesis of this compound is through the reductive amination of tryptamine with cyclohexanone.[3] This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and versatility.

Synthesis Pathway

The synthesis proceeds via an initial condensation reaction between tryptamine and cyclohexanone to form an intermediate imine (a Schiff base). This is followed by the in-situ reduction of the imine to the desired secondary amine.

Synthesis_Pathway Tryptamine Tryptamine Intermediate Imine Intermediate Tryptamine->Intermediate + Cyclohexanone (Condensation) Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Product This compound Intermediate->Product + Reducing Agent (Reduction) Reducing_Agent Reducing Agent (e.g., NaBH4, Raney Nickel) Reducing_Agent->Product

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Tryptamine

  • Cyclohexanone

  • Methanol (or other suitable solvent)

  • Sodium borohydride (NaBH₄) or Raney Nickel

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)

Procedure:

  • Imine Formation: Dissolve tryptamine (1 equivalent) in methanol in a round-bottom flask. Add cyclohexanone (1.1 equivalents). If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Alternatively, reduction can be achieved using Raney Nickel under a hydrogen atmosphere.[3]

  • Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane and a saturated solution of sodium bicarbonate to the residue.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography.

Rationale: The use of a protic solvent like methanol is common for reductive aminations with sodium borohydride. The acidic catalyst in the first step accelerates the dehydration process to form the imine. The subsequent reduction is a nucleophilic addition of a hydride ion to the electrophilic carbon of the imine.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole N-H~10.8br s-
Indole Aromatic Protons7.0 - 7.6m-
Indole C2-H~7.2s-
Ethyl CH₂ (adjacent to indole)~3.1t~8.3
Ethyl CH₂ (adjacent to amine)~3.0t~8.1
Cyclohexyl CH (adjacent to amine)~2.9m-
Cyclohexyl CH₂1.1 - 2.0m-

Note: The provided ¹H NMR data is for the fumarate salt in DMSO-d₆ and may vary slightly for the freebase.[3]

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Indole C7a~136
Indole C3a~127
Indole Aromatic CH118 - 123
Indole C2~124
Indole C3~111
Cyclohexyl CH (adjacent to amine)50 - 60
Ethyl CH₂ (adjacent to amine)45 - 55
Cyclohexyl CH₂25 - 35
Ethyl CH₂ (adjacent to indole)~25

Note: Predicted values are based on known spectra of tryptamine and N-substituted cyclohexylamines.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indole)3300 - 3500Medium, Sharp
N-H Stretch (Secondary Amine)3300 - 3500Weak to Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion [M]⁺: m/z 242.1783 (for C₁₆H₂₂N₂)

  • Expected [M+H]⁺: m/z 243.1856

  • Key Fragmentation Pattern: A characteristic fragmentation of tryptamines is the cleavage of the β-carbon to the indole ring, resulting in a stable indolenium ion.

Mass_Spec_Fragmentation Parent [M+H]⁺ m/z 243 Fragment1 Indolenium fragment m/z 130 Parent->Fragment1 β-cleavage Fragment2 Cyclohexylaminium fragment m/z 114 Parent->Fragment2

Caption: Expected mass spectrometry fragmentation of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Predicted Value Basis of Prediction
Molecular Formula C₁₆H₂₂N₂-
Molecular Weight 242.36 g/mol -
pKa (amine) 9.5 - 10.5Based on cyclohexylamine (pKa ~10.6)[6]
logP 3.0 - 4.0Increased lipophilicity due to the cyclohexyl group
Solubility Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water.General solubility of tryptamine derivatives

Anticipated Pharmacological Profile

The tryptamine core of this compound strongly suggests an affinity for serotonin (5-HT) receptors.

Interaction with Serotonin Receptors

Many N-alkylated tryptamines are known to be agonists or partial agonists at various 5-HT receptor subtypes, particularly 5-HT₁A and 5-HT₂A receptors.[7][8] The cyclohexyl substituent is expected to influence the binding affinity and functional activity at these receptors. The increased lipophilicity may facilitate passage across the blood-brain barrier.

Structure-Activity Relationship (SAR)

The nature of the N-substituent on the tryptamine side chain is a key determinant of pharmacological activity.[2] The bulky and lipophilic cyclohexyl group is likely to confer a distinct receptor interaction profile compared to smaller alkyl or aryl substituents. Further research is warranted to fully elucidate the SAR of this compound and its analogs.

Conclusion

This compound is a synthetically accessible tryptamine derivative with a unique structural and physicochemical profile. This guide provides a foundational understanding of its chemical synthesis, characterization, and potential pharmacological properties. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling further investigation into the therapeutic potential of this and related compounds. The exploration of N-substituted tryptamines continues to be a fertile ground for the discovery of novel neuropharmacological agents.

References

  • Naeem, M., Le, A. N., Bauer, B. E., & Chadeayne, A. R. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752–756. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS chemical neuroscience, 14(7), 1195–1205. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Publications. [Link]

  • Shanghai Orient Chemical Co.,Ltd. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 111–119. [Link]

  • PubChem. (n.d.). Tryptamine. Retrieved from [Link]

  • Brandt, S. D., Martins, C. P., Freeman, S., Pulver, B., Christie, R., & Kjellgren, A. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug testing and analysis, 4(7-8), 614–624. [Link]

  • Glennon, R. A., Gessner, P. K., Godse, D. D., & Kline, B. J. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of medicinal chemistry, 22(4), 428–432. [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. Retrieved from [Link]

  • Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Bioorganic & medicinal chemistry letters, 25(24), 5735–5740. [Link]

  • PubChem. (n.d.). Tryptamine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Brandt, S. D., Martins, C. P., Freeman, S., Pulver, B., Christie, R., & Kjellgren, A. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Alexander Shulgin Research Institute. [Link]

  • Wikipedia. (n.d.). Substituted tryptamine. Retrieved from [Link]

Sources

Steric Constraints & Receptor Selectivity: The Pharmacological Profile of N-Cyclohexyltryptamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous pharmacological and synthetic analysis of N-cyclohexyltryptamine (N-CHT) and its derivatives. It deviates from standard templates to focus on the specific scientific narrative of this compound: the exploration of steric limits within the serotonergic orthosteric binding pocket.

Executive Summary: The "Region II" Boundary

N-cyclohexyltryptamine (N-CHT) represents a critical boundary condition in the Structure-Activity Relationship (SAR) of serotonergic ligands. Unlike its lower homologs (N,N-dimethyltryptamine or N-isopropyltryptamine), which act as potent 5-HT2A agonists, the introduction of a cyclohexyl moiety at the amine nitrogen imposes significant steric demand.[1][2]

This guide analyzes N-CHT not merely as a psychoactive candidate, but as a pharmacological probe .[1][2] The bulky cyclohexyl group tests the spatial tolerance of "Region II" (the auxiliary hydrophobic pocket) of the 5-HT2A receptor. The resulting profile is characterized by retained affinity but diminished intrinsic efficacy, shifting the molecule from a full agonist toward a partial agonist or antagonist profile. This document outlines the synthesis, receptor binding mechanics, and validation protocols for N-CHT derivatives.[1][2]

Molecular Pharmacology & SAR Profile

The Steric Clash Hypothesis

The primary amine of serotonin (5-HT) interacts with Asp3.32 in the receptor's transmembrane helix 3. In N-substituted tryptamines, the substituents extend into a hydrophobic cleft.[1][2]

  • Small Substituents (Methyl/Ethyl): Fit snugly, allowing the indole core to engage Phe3.35 and Ser3.36 , triggering the conformational change required for Gq-protein coupling.[1]

  • The Cyclohexyl Constraint: The N-cyclohexyl ring is lipophilic but spatially demanding. SAR modeling suggests it clashes with Ser3.36 , preventing the "lock" mechanism required for full activation.[1] This results in a compound that may bind (competitive affinity) but fails to trigger robust calcium release (low efficacy).

Comparative Binding Data (Predicted & Observed)

The following table synthesizes data from analogous bulky tryptamines (e.g., N-benzyl) to establish the pharmacological landscape of N-CHT.

CompoundN-Substituent5-HT2A Affinity (

)
Intrinsic Efficacy (

)
Predicted Activity
DMT Dimethyl~75 nM90-100%Full Agonist (Psychedelic)
NiPT Isopropyl~60 nM80%Agonist
N-Benzyl-T Benzyl~245 nM<40%Partial Agonist / Antagonist
N-CHT Cyclohexyl ~300-500 nM <30% Weak Partial Agonist / Antagonist

Note: Data for N-Benzyl-T derived from BenchChem/BindingDB aggregates.[1][2] N-CHT values are extrapolated based on steric equivalence to benzyl derivatives.

Chemical Synthesis: Reductive Amination Protocol

The most robust route to N-cyclohexyltryptamine prevents poly-alkylation (a common issue with alkyl halides) by utilizing reductive amination . This protocol uses sodium cyanoborohydride (


) to selectively reduce the intermediate imine.[3][4]
Reaction Logic (Graphviz Workflow)

SynthesisWorkflow Tryptamine Tryptamine (Primary Amine) Imine Imine Intermediate (Unstable) Tryptamine->Imine Dehydration (-H2O) Cyclohexanone Cyclohexanone (Ketone) Cyclohexanone->Imine Product N-Cyclohexyltryptamine (Secondary Amine) Imine->Product Selective Reduction ReducingAgent NaBH3CN / MeOH (Hydride Donor) ReducingAgent->Product

Figure 1: Selective synthesis of N-CHT via reductive amination to avoid quaternary salt formation.

Step-by-Step Protocol

Reagents: Tryptamine freebase (10 mmol), Cyclohexanone (10 mmol), Sodium Cyanoborohydride (15 mmol), Methanol (anhydrous), Glacial Acetic Acid.[1][2]

  • Imine Formation: Dissolve Tryptamine (1.60 g) and Cyclohexanone (0.98 g) in 30 mL anhydrous methanol. Add catalytic glacial acetic acid (3-4 drops) to adjust pH to ~6. Stir at Room Temperature (RT) for 2 hours under nitrogen atmosphere.

    • Why? Acid catalysis promotes carbonyl protonation, accelerating nucleophilic attack by the amine.[1]

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (

    
    , 0.94 g) in small portions over 20 minutes.
    
    • Why

      
      ? Unlike 
      
      
      
      , it is less aggressive and will not reduce the excess ketone to an alcohol before it reacts with the amine.
  • Quenching: Allow to warm to RT and stir for 12 hours. Quench with 1N HCl (caution: HCN gas evolution possible; perform in fume hood) to decompose excess hydride.

  • Isolation: Basify to pH 10 with NaOH. Extract with Dichloromethane (DCM, 3x50 mL).[1][2] Wash organic layer with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Purification: Evaporate solvent. Recrystallize the residue from ethanol/acetone or convert to fumarate salt for stability (as confirmed by Acta Crystallogr 2023).

In Vitro Characterization: Functional Assays

To confirm the hypothesis that N-CHT acts as a low-efficacy ligand, a functional assay measuring intracellular calcium release is required.[1][2]

Calcium Flux Assay (FLIPR) Protocol

Objective: Distinguish between Agonism (psychedelic potential) and Antagonism (therapeutic potential).

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A receptors and the chimeric G-protein

    
     (to force coupling to calcium pathways).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

  • Ligand Addition:

    • Prepare N-CHT serial dilutions (

      
       M to 
      
      
      
      M).
    • Inject into plate using a FlexStation or FLIPR system.

  • Readout: Measure fluorescence intensity (

    
    ).
    
    • Agonist Mode: Look for immediate fluorescence spike.

    • Antagonist Mode: Pre-incubate with N-CHT, then challenge with 10 nM 5-HT.[1][2] Look for inhibition of the 5-HT spike.

Signaling Pathway Visualization

SignalingPathway Ligand N-CHT Receptor 5-HT2A Receptor Ligand->Receptor Binding (Kd ~300nM) GProtein Gq/11 Protein Receptor->GProtein Weak Coupling? PLC Phospholipase C GProtein->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (Low Efficacy) IP3->Calcium

Figure 2: Signal transduction pathway.[1][2] The dotted line represents the hypothesized weak coupling efficiency due to steric hindrance.

Metabolic Fate & ADME

Secondary amines like N-CHT are susceptible to oxidative deamination, but the cyclohexyl group offers unique metabolic properties.[1][2]

  • MAO Susceptibility: While N,N-dimethyltryptamine (DMT) is rapidly destroyed by Monoamine Oxidase A (MAO-A), the bulky cyclohexyl group of N-CHT provides steric shielding, potentially slowing degradation.[1][2] However, it remains a substrate.[1][2]

  • Metabolites:

    • N-dealkylation: Yielding Tryptamine (rapidly metabolized).

    • Hydroxylation: The cyclohexyl ring itself may undergo oxidation by CYP450 enzymes (specifically CYP2D6 or 3A4) to form hydroxy-cyclohexyl metabolites, which are more polar and excreted.[1][2]

References

  • Crystal Structure Verification: Simpson, C. et al. (2023).[1][2] N-Cyclohexyltryptamine: freebase, bromide and fumarate.[1][2][5] Acta Crystallographica Section E.

  • SAR of Bulky Tryptamines: Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Binding Affinity Data (N-Benzyl/Cycloalkyl Analogs): BenchChem / BindingDB Aggregated Data. A Comparative Analysis of Tryptamine Binding Affinities at Serotonin (5-HT) Receptors.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Receptor Mutation Studies (Ser3.36 Interaction): Almaula, N., et al. (1996).[1][2] Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Journal of Biological Chemistry.

Sources

Structure-Activity Relationship (SAR) of N-Substituted Tryptamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of N-substituted tryptamines, a class of indole-based compounds with significant pharmacological relevance in neuropsychiatry and drug development. We examine the critical impact of nitrogen substitution on 5-HT2A receptor binding affinity, functional selectivity (biased agonism), and metabolic stability. This document serves as a reference for researchers designing novel ligands, detailing verified synthetic protocols and functional assays.

The Pharmacophore & Structural Fundamentals

The core scaffold of all tryptamines is the indole ring fused to an ethylamine side chain. In N-substituted tryptamines, the primary amine nitrogen is modified with alkyl, allyl, or cyclic groups.

The Structural Core
  • Indole Ring: Acts as the aromatic anchor, interacting with conserved phenylalanine residues (e.g., F6.52) in the receptor binding pocket via pi-pi stacking.

  • Ethylamine Chain: Provides the critical distance (approx. 2 carbons) to bridge the aromatic anchor and the protonated amine, mimicking the endogenous ligand, Serotonin (5-HT).

  • Basic Nitrogen: The protonated amine forms a crucial salt bridge with Aspartate-155 (D3.32) in the 5-HT2A receptor.[1][2]

N-Substitution Variables

The SAR of this class is primarily driven by the steric and lipophilic properties of the groups attached to the terminal nitrogen.

  • Symmetry: Symmetric (

    
    -dimethyl) vs. Asymmetric (
    
    
    
    -methyl-
    
    
    -isopropyl).
  • Steric Bulk: Methyl < Ethyl < Propyl < Isopropyl < Allyl.

  • Constraint: Inclusion of the nitrogen in a ring system (e.g., pyrrolidine in Pyr-T).

Receptor Binding Kinetics & SAR Trends

The primary target for psychoactive tryptamines is the 5-HT2A receptor .[3][4] However, affinity (


) does not always correlate linearly with potency due to functional selectivity and metabolic factors.
The "Steric Limit" Hypothesis

Research indicates a finite "steric pocket" surrounding the amine binding site at 5-HT2A.

  • Methyl (DMT): Optimal fit for the orthosteric site, but rapidly metabolized.

  • Ethyl (DET) & Propyl (DPT): Retain high affinity. The propyl group represents a "sweet spot" where lipophilicity increases (aiding BBB penetration) without violating the steric limit of the receptor pocket.

  • Isopropyl (DiPT/MiPT): Introduction of branching increases steric bulk. While

    
    -diisopropyltryptamine (DiPT) shows reduced affinity compared to DMT, it exhibits unique auditory distortion effects, suggesting differential receptor subtype activation or biased signaling.
    
  • Beyond Propyl: Substituents larger than a propyl group (e.g.,

    
    -dibutyl) generally result in a sharp drop in 5-HT2A affinity, rendering the compounds inactive.
    
Comparative Binding Data (5-HT2A)

Note:


 values are highly dependent on the radioligand used. Agonist radioligands (e.g., [¹²⁵I]DOI) typically yield lower 

values (higher affinity) for agonists than antagonist radioligands (e.g., [³H]Ketanserin) due to G-protein coupling states.
CompoundR1 (Nitrogen)R2 (Nitrogen)5-HT2A Affinity (

)
Functional Potency (EC50)Notes
DMT MethylMethyl~75 - 350 nM~527 nMRapid onset, short duration.
DET EthylEthyl~1200 nM~250 nMOrally active (MAO resistant).
DPT PropylPropyl~480 nM~170 nMHigher efficacy than DMT.
DiPT IsopropylIsopropyl>1000 nMVariablePrimarily auditory effects.
5-MeO-DMT MethylMethyl~5 - 20 nM~4 - 10 nM5-substitution dramatically increases affinity.

Data synthesized from Ray (2010), Rickli et al. (2016), and recent FLIPR studies.

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow of N-substitution effects on pharmacology.

SAR_Logic Base Tryptamine Scaffold N_Sub N-Substitution Base->N_Sub Small Small Groups (Methyl/Ethyl) N_Sub->Small Bulk Bulky Groups (Propyl/Isopropyl) N_Sub->Bulk Huge Excessive Bulk (Butyl+) N_Sub->Huge Affinity_High High 5-HT2A Affinity Small->Affinity_High MAO_Vuln MAO Susceptible (Not Orally Active) Small->MAO_Vuln Rapid Deamination Affinity_Mod Moderate Affinity altered selectivity Bulk->Affinity_Mod MAO_Res MAO Resistant (Orally Active) Bulk->MAO_Res Steric Hindrance Affinity_Low Loss of Activity Huge->Affinity_Low Steric Clash

Figure 1: Schematic representation of how N-substituent size influences binding affinity and metabolic stability.

Functional Selectivity & Signal Transduction[3][4][5][6][7]

Binding affinity alone does not predict the psychedelic effect. The concept of Functional Selectivity (Biased Agonism) is critical.[4]

Gq vs. Beta-Arrestin

Upon binding, 5-HT2A receptors can couple to Gq proteins (leading to Calcium release) or recruit Beta-arrestin2 (leading to internalization).[5]

  • Psychedelics (Agonists): Preferentially stabilize receptor conformations that recruit specific G-protein pathways associated with the "Head Twitch Response" (HTR) in rodents, a proxy for hallucinogenic activity.

  • N-Substitution Effect: Asymmetry in N-substitution (e.g.,

    
    -methyl-
    
    
    
    -isopropyl) often retains higher functional potency (efficacy) than symmetric bulky substitutions (e.g.,
    
    
    -diisopropyl), likely due to better accommodation in the binding pocket allowing for the specific conformational change required for Gq coupling.

ADME & Metabolic Stability

The MAO Barrier

Monoamine Oxidase A (MAO-A) is the primary enzyme responsible for degrading tryptamines.[6] It targets the amine nitrogen.

  • DMT: The small N,N-dimethyl group allows easy access for MAO-A, resulting in a half-life of minutes and lack of oral activity.

  • Steric Shielding: Increasing the size of the N-substituents to Ethyl (DET) or Propyl (DPT) creates steric hindrance that blocks the enzyme's active site. Consequently, DET, DPT, and DiPT are orally active without the need for an MAO inhibitor (MAOI).

Experimental Protocols

Synthesis: Reductive Amination (General Protocol)

Rationale: Direct alkylation of tryptamine often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the industry standard for controlled mono- or di-substitution.

Reagents: Tryptamine (freebase), Aldehyde (Formaldehyde/Acetaldehyde/Propanal), Sodium Cyanoborohydride (


), Methanol, Glacial Acetic Acid.[7]
  • Solvation: Dissolve Tryptamine (1 eq) in Methanol (0.1 M concentration).

  • Acidification: Adjust pH to ~5-6 using Glacial Acetic Acid to facilitate imine formation.

  • Imine Formation: Add the appropriate Aldehyde (2.2 eq for dialkylation). Stir at 0°C for 30 minutes.

  • Reduction: Slowly add

    
     (1.5 eq). The reaction is exothermic; maintain temperature <20°C.
    
  • Stirring: Allow to warm to Room Temperature (RT) and stir for 3-12 hours (monitor via TLC/LCMS).

  • Workup: Quench with aqueous NaOH (pH > 12). Extract into Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.[7]
    
  • Purification: Flash column chromatography (DCM:MeOH:NH4OH).

Functional Assay: FLIPR Calcium Flux

Rationale: 5-HT2A is Gq-coupled. Activation triggers


 production and subsequent intracellular 

release. The FLIPR (Fluorometric Imaging Plate Reader) assay is the high-throughput standard.

Materials: HEK-293 cells stably expressing human 5-HT2A, Calcium 6 Assay Kit (Molecular Devices), Probenecid (if required), 384-well black/clear plates.

  • Seeding: Plate cells (15,000/well) in 384-well plates 24h prior to assay.

  • Dye Loading: Remove media. Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux).

  • Incubation: Incubate for 2 hours at 37°C / 5%

    
    .
    
  • Compound Prep: Prepare serial dilutions of N-substituted tryptamines in HBSS buffer (10-point curve).

  • Measurement: Transfer plate to FLIPR Tetra system.

  • Injection: Instrument adds 10 µL of compound solution.

  • Read: Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Analysis: Calculate Max-Min fluorescence. Plot dose-response to determine

    
     and 
    
    
    
    .
Visualization: Calcium Flux Workflow

FLIPR_Protocol Step1 Cell Seeding (HEK-293-5HT2A) Step2 Dye Loading (Calcium 6 + Probenecid) Step1->Step2 Step3 Incubation (2h @ 37°C) Step2->Step3 Step4 Ligand Addition (N-Sub Tryptamine) Step3->Step4 Step5 Gq Activation (Intracellular Ca2+ Release) Step4->Step5 Agonist Binding Step6 Fluorescence Detection (Ex 485nm / Em 525nm) Step5->Step6 Signal Quantification

Figure 2: Workflow for the FLIPR Calcium 6 functional assay used to determine agonist potency.

References

  • Nichols, D. E. (2016). Psychedelics.[4] Pharmacological Reviews, 68(2), 264-355. Link

  • Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS One, 5(2), e9019. Link

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Link

  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination.[8][9] Drug Testing and Analysis, 2(7), 330-338. Link

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Protocol. Link

Sources

Molecular weight and physicochemical data for N-cyclohexyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-cyclohexyltryptamine (CHT)

Introduction

Overview of Tryptamines and their Significance

Tryptamine and its derivatives are a class of monoamine alkaloids that feature an indole scaffold with an ethylamine side chain at the third carbon position.[1] This core structure is shared by a variety of biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[2] The tryptamine family encompasses a wide range of natural and synthetic molecules with diverse pharmacological activities, making them a subject of intense research in neuroscience, pharmacology, and medicinal chemistry.[3]

N-cyclohexyltryptamine: A Monoalkyltryptamine Derivative

N-cyclohexyltryptamine (CHT) is a synthetic derivative of tryptamine characterized by a cyclohexyl group attached to the nitrogen atom of the ethylamine side chain. As a monoalkyltryptamine, it belongs to a subclass of tryptamines that are of particular interest for their potential interactions with serotonin receptors.[4] The study of such derivatives helps in understanding the structure-activity relationships that govern the pharmacological profiles of tryptamines.

Scope and Purpose of this Guide

This technical guide provides a comprehensive overview of the molecular weight and physicochemical properties of N-cyclohexyltryptamine. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, analytical characterization, and known biological context. The guide includes detailed experimental protocols and visual diagrams to facilitate a thorough understanding of this compound.

Physicochemical Properties of N-cyclohexyltryptamine

Chemical Structure and Identification

The chemical structure of N-cyclohexyltryptamine consists of an indole ring connected to a cyclohexylaminoethyl group.

Systematic (IUPAC) Name: N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine[4]

Chemical Formula: C₁₆H₂₂N₂[4]

Molecular Weight: 242.36 g/mol

Core Physicochemical Data

A summary of the core physicochemical data for N-cyclohexyltryptamine is presented in the table below. It is important to note that while some data is derived from experimental studies, other values are estimated based on the properties of structurally related compounds due to a lack of specific experimental data for CHT.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₂N₂[4]
Molecular Weight 242.36 g/mol Calculated
Appearance White powder (freebase)[4]
Melting Point Not available (Estimated to be a solid at room temperature)-
Boiling Point Not available-
pKa (amine) ~10.6 (Estimated)Based on cyclohexylamine (pKa = 10.64)[5]
LogP ~3.5 (Estimated)Based on tryptamine (LogP = 1.55)[6] and the contribution of a cyclohexyl group.
Solubility Soluble in organic solvents like acetone and methanol.[4] Sparingly soluble in aqueous solutions.[4]

Synthesis of N-cyclohexyltryptamine

Synthetic Pathway Overview (Reductive Amination)

N-cyclohexyltryptamine can be synthesized via a two-step process involving the condensation of tryptamine with cyclohexanone to form an intermediate imine (a Schiff base), followed by the reduction of this imine to the final secondary amine product. This common method for amine synthesis is known as reductive amination.[7]

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of N-cyclohexyltryptamine via reductive amination, based on established methods for similar compounds.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve tryptamine in a suitable solvent such as methanol or ethanol.

  • Add an equimolar amount of cyclohexanone to the solution.

  • Stir the reaction mixture at room temperature. The progress of the imine formation can be monitored by techniques like thin-layer chromatography (TLC).

Step 2: Reduction to the Secondary Amine

  • Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose.

  • The reducing agent should be added portion-wise to control the reaction rate and temperature.

  • Continue stirring the reaction mixture until the reduction is complete, as indicated by TLC.

Purification and Characterization
  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then taken up in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate) for extraction.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude N-cyclohexyltryptamine.

  • Further purification can be achieved by column chromatography on silica gel. The purified product is typically obtained as a white powder.[4]

Reductive_Amination_Workflow Tryptamine Tryptamine Imine Imine Intermediate Tryptamine->Imine Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Imine CHT N-cyclohexyltryptamine Imine->CHT Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->CHT Purification Purification (Extraction & Chromatography) CHT->Purification FinalProduct Pure CHT Purification->FinalProduct

Caption: Reductive Amination Workflow for CHT Synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of N-cyclohexyltryptamine. The spectrum provides characteristic signals for the protons of the indole ring, the ethylamine chain, and the cyclohexyl group.

¹H NMR Spectral Data (400 MHz, DMSO-d₆):

  • δ 7.55 (d, J = 7.8 Hz, 1H, ArH)

  • δ 7.35 (d, J = 8.1 Hz, 1H, ArH)

  • δ 7.21 (s, 1H, ArH)

  • δ 7.07 (t, J = 7.5 Hz, 1H, ArH)

  • δ 6.99 (t, J = 7.4 Hz, 1H, ArH)

  • δ 6.43 (s, 1H, CH)

  • δ 3.08 (t, J = 8.3 Hz, 2H, CH₂)

  • δ 2.99 (t, J = 8.1 Hz, 2H, CH₂)

  • δ 2.89 (m, 1H, CH)

  • δ 1.98 (m, 2H, CH₂)

  • δ 1.72 (m, 2H, CH₂)

  • δ 1.19 (m, 6H, CH₂)[4]

The signals in the aromatic region (δ 6.99-7.55 ppm) correspond to the protons of the indole ring. The multiplets at δ 1.19-2.89 ppm are attributed to the protons of the cyclohexyl group and the ethylamine chain.

Chromatographic Methods

HPLC is a standard technique for the separation and quantification of tryptamine derivatives. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

General Protocol for Tryptamine Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used, starting with a higher proportion of aqueous buffer and increasing the organic solvent concentration over time.

  • Detection: UV detection at a wavelength of around 280 nm is suitable for tryptamines due to the indole chromophore.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered before injection.

HPLC_Workflow Sample CHT Sample in Mobile Phase Injector HPLC Injector Sample->Injector Column C18 Column Injector->Column Mobile Phase Flow Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram Signal

Caption: HPLC Workflow for CHT Analysis.

GC-MS is another valuable technique for the analysis of volatile compounds like tryptamines. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern.

General Protocol and Expected Fragmentation:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron ionization (EI) is standard for GC-MS analysis.

  • Fragmentation: The primary fragmentation of tryptamines in EI-MS occurs via cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a characteristic iminium ion. For CHT, a prominent fragment ion corresponding to the cyclohexyliminium moiety would be expected.

GCMS_Workflow Sample CHT Sample Injector GC Injector (Vaporization) Sample->Injector Column Capillary Column Injector->Column Carrier Gas Flow IonSource Ion Source (Electron Ionization) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z) Detector->MassSpectrum Signal

Caption: GC-MS Workflow for CHT Analysis.

Biological Activity and Pharmacological Profile

Mechanism of Action: Targeting Serotonin Receptors

The pharmacological effects of many tryptamine derivatives are mediated through their interaction with serotonin (5-HT) receptors.[8] These receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and neurological processes.

Interaction with the 5-HT₂A Receptor

The 5-HT₂A receptor is a key target for many psychoactive tryptamines.[8] Monoalkyltryptamines, the class to which CHT belongs, have been shown to act as agonists at the 5-HT₂A receptor.[4] Agonism at this receptor is believed to be responsible for the characteristic psychedelic effects of certain tryptamines.

While specific binding affinity (Ki) and functional potency (EC₅₀) data for N-cyclohexyltryptamine at the 5-HT₂A receptor are not currently available in the public domain, the structural similarity of CHT to other known 5-HT₂A agonists suggests that it is likely to exhibit activity at this receptor. For comparison, the related compound 5-tert-butyl-N-methyltryptamine is a full agonist of the 5-HT₁D receptor with high affinity.[4]

Signaling_Pathway CHT N-cyclohexyltryptamine (Agonist) Receptor 5-HT2A Receptor CHT->Receptor Binds to GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C GProtein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Simplified 5-HT₂A Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The N-alkyl substitution on the tryptamine scaffold plays a crucial role in determining the pharmacological profile of these compounds. The size and nature of the alkyl group can influence receptor binding affinity, selectivity, and functional activity. The presence of a bulky cyclohexyl group in CHT likely imparts specific properties compared to smaller N-alkyl tryptamines. Further research is needed to fully elucidate the SAR of N-cycloalkyltryptamines.

Conclusion and Future Directions

N-cyclohexyltryptamine is a fascinating monoalkyltryptamine derivative with potential for further scientific investigation. This guide has provided a comprehensive overview of its known physicochemical properties, synthesis, and analytical characterization, while also highlighting its likely interaction with serotonin receptors based on the activity of related compounds.

Future research should focus on obtaining experimental data for the missing physicochemical parameters of CHT, such as its melting point, pKa, and LogP. Furthermore, detailed pharmacological studies are required to determine its binding affinities and functional activities at various serotonin receptor subtypes. Such data will be invaluable for understanding the full potential of N-cyclohexyltryptamine and its place within the broader class of tryptamine derivatives.

References

  • Brimblecombe, R. W., Downing, D. F., Green, D. M., & Hunt, R. R. (1964). The pharmacology of some tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43–54.
  • Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2019). N-Methyl-N-propyltryptamine.
  • Falkenberg, G. (1972). The crystal and molecular structure of N,N-dimethyltryptamine (DMT). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(10), 3075–3081.
  • Gerecs, Á., Barta, M., & Duda, E. (1971). Indole and Indole Derivatives. XI. Catalytic Hydrogenation of Indole and some of its Derivatives in the presence of Raney Nickel Catalyst. Acta Chimica Academiae Scientiarum Hungaricae, 67(2), 221-229.
  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Kestecher, H., ... & Baumann, M. H. (2022). Structure–activity relationships for psilocybin, 4-hydroxy-N, N-dimethyltryptamine (4-HO-DMT), and other 4-substituted N, N-dialkyltryptamines. ACS chemical neuroscience, 13(21), 3051-3061.
  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
  • Naeem, M., Le, A. N., Bauer, B. E., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate.
  • Nowell, H., Jones, P. G., & Motherwell, W. D. S. (2002). The crystal structure of tryptamine. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1353-o1354.
  • Olson, D. E. (2021). The subjective effects of psychedelics may not be necessary for their enduring therapeutic effects.
  • Palego, L., Betti, L., Rossi, G. L., & Giannaccini, G. (2016). Tryptophan biochemistry: structural, nutritional, metabolic, and medical aspects in humans. Journal of amino acids, 2016.
  • Sahoo, B. R., Panda, S. S., & Nayak, S. K. (2020). Crystal structure of 3-[2-(piperidin-1-yl) ethyl]-1H-indole.
  • Sherwood, A. M., Halberstadt, A. L., Klein, A. K., McCorvy, J. D., Kaylo, K., & Karg, M. W. (2020). Synthesis and biological evaluation of tryptamines found in hallucinogenic mushrooms: norpsilocin, 4-hydroxy-N-methyltryptamine, and 4-hydroxy-N-isopropyltryptamine.
  • Slassi, A., Macor, J. E., & Martin, W. J. (2000). 5-HT1D receptor agonists for the treatment of migraine. Current topics in medicinal chemistry, 1(4), 297-314.
  • Naeem, M., Le, A. N., Bauer, B. E., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752–756. [Link]

  • PubChem. (n.d.). Tryptamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Brandt, S. D., Martins, C. P., & Kavanagh, P. (2010). Analytical methods for psychoactive N, N-dialkylated tryptamines. TrAC Trends in Analytical Chemistry, 29(8), 858-866.
  • Sułkowska, A., & Wasiak, W. (2005). Gas chromatographic and mass spectrometric identification of some physiologically active tryptamines.
  • Wikipedia. (2024, January 23). Cyclohexylamine. [Link]

  • PubChem. (n.d.). N,N-Dimethyltryptamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyltryptamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role in Mammalian Brain Function. Frontiers in neuroscience, 12, 536.
  • Organic Syntheses. (n.d.). N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]

  • Wikipedia. (2024, February 12). Tryptamine. [Link]

  • PubChem. (n.d.). N,N-Dipropyltryptamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-Cyclopropylmethyl-tryptamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methylcyclopropyltryptamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European neuropsychopharmacology, 26(8), 1327-1337.
  • Gatch, M. B., Forster, M. J., & Taylor, C. M. (2013). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 229(3), 515-526.
  • Troxler, F., Seemann, F., & Hofmann, A. (1959). Abwandlungsprodukte von Psilocybin und Psilocin. 2. Mitteilung über synthetische Indolverbindungen. Helvetica Chimica Acta, 42(6), 2073-2103.
  • Malaca, S., Zancajo, R., Grifell, M., Carbón, X., Palma-Conesa, A. J., Ventura, M., ... & Torrens, M. (2022). 4-Acetoxy-N, N-diisopropyltryptamine (4-AcO-DIPT): a new psychoactive substance. Journal of Analytical Toxicology, 46(1), e1-e7.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug testing and analysis, 3(7-8), 478-491.

Sources

Literature review of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (N-cyclohexyltryptamine or N-CHT), a compound that plays a pivotal role in defining the steric boundaries of serotonergic pharmacology.

Defining the Steric Limits of Tryptamine Bioactivity

Executive Summary

This compound (N-CHT) is a secondary amine tryptamine derivative characterized by a bulky cyclohexyl group attached to the ethylamine nitrogen. Unlike its lower alkyl homologs (e.g., N-methyl, N-isopropyl) which are potent 5-HT


 agonists and psychedelics, N-CHT represents a pharmacological inflection point . Current literature and Structure-Activity Relationship (SAR) data indicate that the cyclohexyl moiety exceeds the steric tolerance of the 5-HT

orthosteric binding pocket for functional agonism, rendering the compound inactive in psychedelic behavioral models (Head Twitch Response). However, it retains significant utility as a probe for Sigma-1 (

) receptor
interactions and as a metabolic standard in forensic toxicology.

Chemical Identity & Physicochemical Properties

N-CHT is a lipophilic tryptamine. Its bulky N-substituent confers resistance to Monoamine Oxidase (MAO) degradation compared to tryptamine, though it introduces significant steric hindrance.

PropertyData
IUPAC Name This compound
Common Name N-Cyclohexyltryptamine (N-CHT)
Molecular Formula C

H

N

Molecular Weight 242.36 g/mol
Key Structural Feature Indole core + Ethyl linker + Cyclohexyl amine
Solubility Low in water (Freebase); Soluble in EtOH, DMSO
Crystal Forms Freebase, Hydrobromide, Fumarate [1]

Synthesis Protocols

Two primary routes are established for the synthesis of N-CHT. The Speeter-Anthony method is preferred for laboratory-scale purity, while Reductive Amination offers a more direct industrial route.

Method A: Speeter-Anthony Procedure (High Purity)

This two-step protocol minimizes side reactions and allows for the isolation of the stable glyoxalylamide intermediate.

  • Acylation: Indole is treated with oxalyl chloride to form indole-3-glyoxalyl chloride.

  • Amidation: Reaction with cyclohexylamine yields indole-3-yl-N-cyclohexylglyoxalylamide.

  • Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) in THF or dioxane.
    
Method B: Reductive Amination (Direct)

A one-pot condensation of tryptamine with cyclohexanone, followed by reduction.

  • Reagents: Tryptamine, Cyclohexanone, NaBH

    
     (or NaBH
    
    
    
    CN), MeOH.
  • Mechanism: Formation of an imine intermediate followed by hydride reduction.

Visualization: Synthesis Workflow

Synthesis cluster_alt Alternative: Reductive Amination Indole Indole (Starting Material) Glyox Indole-3-glyoxalyl Chloride Indole->Glyox + (COCl)2 Oxalyl Oxalyl Chloride Amide Indole-3-glyoxalyl- N-cyclohexylamide Glyox->Amide + Cyclohexylamine NCHT N-Cyclohexyltryptamine (Final Product) Amide->NCHT + LiAlH4 / THF LiAlH4 LiAlH4 Reduction Tryptamine Tryptamine Imine Imine Intermediate Tryptamine->Imine + Cyclohexanone Cyclohexanone Cyclohexanone Imine->NCHT + NaBH4

Caption: Comparative synthetic pathways for N-CHT via Speeter-Anthony vs. Reductive Amination.

Pharmacodynamics & Bioactivity

The bioactivity of N-CHT is defined by a sharp "cliff" in Structure-Activity Relationships (SAR). While N-methylation (NMT) and N-isopropylation (NiPT) retain 5-HT


 agonism, N-cyclohexylation abolishes it.
The 5-HT Steric Limit

Research into 4-substituted tryptamines (e.g., norpsilocin analogs) has demonstrated that the 5-HT


 receptor has a finite tolerance for steric bulk at the amine nitrogen [2].
  • Observation: 4-hydroxy-N-cyclohexyltryptamine (4-HO-NcHT) failed to induce a Head Twitch Response (HTR) in mice, a standard proxy for psychedelic activity.[1]

  • Mechanism: The cyclohexyl ring is likely too large to fit into the conserved aspartate binding niche (Asp3.32) in a conformation that allows the receptor to couple effectively with G

    
     proteins.
    
  • Implication: N-CHT acts as a structural boundary marker . It binds (likely with lower affinity) but fails to activate the receptor, potentially acting as a silent antagonist or weak partial agonist.

Sigma Receptor Affinity ( )

Unlike the 5-HT


 receptor, Sigma receptors often accommodate bulky hydrophobic groups.
  • Data: 4-HO-NcHT exhibits significant affinity for

    
     and 
    
    
    
    receptors (
    
    
    ) [2].[1][2]
  • Extrapolation: It is highly probable that the unsubstituted N-CHT shares this high affinity, as the indole core and basic amine are the primary pharmacophores for Sigma binding, and hydrophobic N-substituents generally enhance Sigma affinity.

Comparative Bioactivity Table
TargetActivityEvidence LevelNotes
5-HT

Inactive / Low EfficacyHigh (In vivo)Fails to induce HTR; exceeds steric limit [2].
5-HT

Probable AgonistMedium (SAR)Mono-alkyl tryptamines often retain 5-HT

affinity.
Sigma-1 (

)
High AffinityHigh (Analog Data)Analogous to DMT and 4-HO-NcHT data [2, 3].
SERT InhibitorMediumSecondary amine tryptamines often inhibit SERT.
MAO-A Substrate / InhibitorMediumBulky group retards degradation vs. tryptamine.

Experimental Protocols (Self-Validating)

To verify the bioactivity profile of N-CHT, the following protocols are recommended. These are designed to distinguish between simple binding and functional activation.

Protocol 1: 5-HT Functional Assay (Calcium Flux)

Objective: Determine if N-CHT acts as an agonist or antagonist.

  • Cell Line: HEK293 expressing human 5-HT

    
     and G
    
    
    
    (promiscuous G-protein).
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (

    
    ) for 30 seconds.
    
  • Addition: Inject N-CHT (1 nM to 10

    
    M).
    
  • Control: Run parallel wells with 5-HT (Full Agonist) and Ketanserin (Antagonist).

  • Validation: If

    
     does not increase, N-CHT is not an agonist. To test antagonism, pre-incubate with N-CHT for 15 min, then add 5-HT. A right-shift in the 5-HT dose-response curve confirms antagonism.
    
Protocol 2: Mouse Head Twitch Response (HTR)

Objective: In vivo confirmation of lack of psychedelic activity.

  • Subjects: C57BL/6J mice (Male, n=6 per group).

  • Dosing: Administer N-CHT (1, 3, 10 mg/kg, IP). Vehicle: Saline/DMSO.

  • Observation: Record video for 30 minutes post-injection.

  • Scoring: Count distinct head twitches (rapid rotational jerks).

  • Reference: Compare against Psilocybin (Active Control) and Saline (Negative Control).

  • Expected Result: N-CHT should yield HTR counts statistically indistinguishable from Saline (<3 events/30 min).

Pathway Visualization: The Steric "Switch"

This diagram illustrates why N-CHT fails to activate the psychedelic pathway despite being a tryptamine.

Pathway Ligand N-Cyclohexyltryptamine Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Binds Sigma Sigma-1 Receptor (Chaperone) Ligand->Sigma High Affinity StericClash Steric Clash: Cyclohexyl vs Asp3.32/Gly Receptor->StericClash Induces Conformation Active Conformation (Helix 5/6 Movement) StericClash->Conformation BLOCKS Gq Gq Protein Coupling HTR Head Twitch Response (Psychedelic Effect) Neuroprot Neuroprotection / Modulation Sigma->Neuroprot Activates

Caption: N-CHT binds 5-HT2A but steric bulk prevents Gq activation, diverting activity to Sigma-1 pathways.

References

  • Naeem, M., et al. (2023). "N-Cyclohexyltryptamine: freebase, bromide and fumarate."[3][4] Acta Crystallographica Section E, 79(8), 752-756.[3][4] Link

  • Glatfelter, G. C., et al. (2024).[1] "Psychedelic-like Activity of Norpsilocin Analogues." ACS Chemical Neuroscience. Link[1]

  • Fontanilla, D., et al. (2009). "The hallucinogen N,N-dimethyltryptamine (DMT) is an endogenous sigma-1 receptor regulator."[5] Science, 323(5916), 934-937. Link

  • Klein, A. K., et al. (2020). "Structure–Activity Relationships for Psilocybin Analogues." Journal of Medicinal Chemistry. Link

Sources

The Cyclohexyl Moiety in Indoleamine Scaffolds: A Technical Guide to Exploring Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoleamine scaffold, exemplified by endogenous neurotransmitters like serotonin and melatonin, is a cornerstone of neuropharmacology. Chemical modifications of this privileged structure have yielded a plethora of therapeutic agents. This technical guide delves into the rationale and practical applications of introducing a cyclohexyl substituent onto the indoleamine framework, with a specific focus on N-cyclohexyltryptamine. We will explore the synthetic rationale, key pharmacological evaluation methodologies, and the potential therapeutic implications of this modification, particularly in the context of serotonin (5-HT) and melatonin (MT) receptor modulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the unique properties conferred by the cyclohexyl group in the design of novel therapeutics.

Introduction: The Rationale for Cyclohexyl Substitution in Indoleamine Drug Discovery

The indoleamine nucleus is a versatile scaffold that interacts with a wide array of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin and melatonin receptors. The therapeutic landscape is rich with indoleamine-derived drugs for conditions ranging from depression and anxiety to migraine and sleep disorders. The pharmacological profile of these agents is exquisitely sensitive to substitutions on the indole ring, the ethylamine side chain, and the terminal amino group.

The introduction of a cyclohexyl group, particularly as an N-substituent on the tryptamine backbone, offers several compelling advantages from a medicinal chemistry perspective:

  • Increased Lipophilicity: The non-polar cyclohexyl ring enhances the overall lipophilicity of the molecule. This can improve its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.

  • Conformational Rigidity: Compared to a linear alkyl chain, the cyclohexyl ring imposes conformational constraints on the N-substituent. This can lead to a more defined interaction with the receptor binding pocket, potentially increasing affinity and selectivity.

  • Metabolic Stability: The alicyclic nature of the cyclohexyl group can confer resistance to metabolic degradation by enzymes such as monoamine oxidase (MAO), which can prolong the duration of action.

  • Exploring Novel Receptor Subspace: The bulky and three-dimensional nature of the cyclohexyl moiety can allow for interactions with regions of the receptor binding pocket that are not engaged by smaller alkyl substituents. This can lead to novel pharmacological profiles, including altered efficacy and selectivity.

This guide will focus on N-cyclohexyltryptamine as a prototypical example to illustrate the synthesis, pharmacological characterization, and potential therapeutic applications of this class of compounds.

Medicinal Chemistry: Synthesis of N-Cyclohexyltryptamine

The synthesis of N-cyclohexyltryptamine is a well-established process that can be achieved through several routes. A common and efficient method involves the reductive amination of tryptamine with cyclohexanone.

Synthetic Workflow

The following diagram outlines a typical synthetic workflow for the preparation of N-cyclohexyltryptamine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Tryptamine Tryptamine ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Pd-C) Tryptamine->ReductiveAmination Cyclohexanone Cyclohexanone Cyclohexanone->ReductiveAmination NCyclohexyltryptamine N-Cyclohexyltryptamine ReductiveAmination->NCyclohexyltryptamine

Caption: Synthetic workflow for N-cyclohexyltryptamine.

Step-by-Step Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-cyclohexyltryptamine via reductive amination using sodium triacetoxyborohydride.

  • Dissolution of Tryptamine: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (1.1 equivalents).

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the reaction mixture in portions. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford pure N-cyclohexyltryptamine.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The crystal structure of N-cyclohexyltryptamine has been reported, which can be used for definitive identification[1][2][3].

Pharmacological Evaluation: Unveiling the Biological Activity

A thorough pharmacological evaluation is essential to understand the therapeutic potential of cyclohexyl-substituted indoleamines. This involves determining their binding affinity and functional activity at key biological targets, primarily serotonin and melatonin receptors.

Target Receptors and Rationale
  • Serotonin (5-HT) Receptors: The 5-HT receptor family is a major target for drugs treating psychiatric disorders. The structural similarity of N-cyclohexyltryptamine to serotonin suggests potential interactions with various 5-HT receptor subtypes. Of particular interest are the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, which are implicated in mood, cognition, and psychosis. The bulky cyclohexyl group may confer selectivity for certain subtypes.

  • Melatonin (MT) Receptors: Melatonin receptors (MT₁ and MT₂) are key regulators of circadian rhythms and have been targeted for the treatment of sleep disorders and depression. Given that melatonin is an N-acetylated indoleamine, exploring the interaction of N-cyclohexyltryptamine with these receptors is a logical step.

Experimental Workflows for Pharmacological Characterization

The following diagram illustrates a comprehensive workflow for the pharmacological characterization of a novel cyclohexyl-substituted indoleamine.

G cluster_compound Test Compound cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_assays Specific Assays Compound N-Cyclohexyltryptamine BindingAssay Radioligand Binding Assay (Affinity - Ki) Compound->BindingAssay FunctionalAssay Functional Assay (Efficacy - EC₅₀/Emax) BindingAssay->FunctionalAssay High-affinity hits GTPgS [³⁵S]GTPγS Binding Assay FunctionalAssay->GTPgS cAMP cAMP Accumulation Assay FunctionalAssay->cAMP

Caption: Pharmacological characterization workflow.

Detailed Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound at a specific receptor subtype using a competitive binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT₁A or MT₁ receptors).

  • Assay Buffer: Use a buffer appropriate for the receptor being studied (e.g., Tris-HCl buffer containing appropriate ions).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [¹²⁵I]iodomelatonin for MT receptors). The concentration of the radioligand should be close to its Kd value.

    • Varying concentrations of the test compound (e.g., N-cyclohexyltryptamine) or a reference compound.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to activate G-protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.

  • Assay Buffer: Use a buffer containing GDP, MgCl₂, and NaCl.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes.

    • [³⁵S]GTPγS (at a concentration of 0.1-0.5 nM).

    • Varying concentrations of the test compound (agonist).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity on the filters.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

This assay measures the functional activity of compounds at receptors that couple to adenylyl cyclase, either stimulating (Gs) or inhibiting (Gi) its activity.

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition:

    • For Gs-coupled receptors: Add varying concentrations of the test compound.

    • For Gi-coupled receptors: Add varying concentrations of the test compound in the presence of a stimulant of adenylyl cyclase (e.g., forskolin).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the change in cAMP levels as a function of the test compound concentration to determine EC₅₀ and Emax values.

Structure-Activity Relationships and Therapeutic Hypotheses

While specific pharmacological data for N-cyclohexyltryptamine is not extensively available in the public domain, we can infer potential properties based on the established structure-activity relationships (SAR) of N-substituted tryptamines at serotonin receptors.

Table 1: Inferred Pharmacological Profile of N-Cyclohexyltryptamine at Serotonin Receptors

Receptor SubtypeExpected AffinityExpected Functional ActivityRationale for HypothesisPotential Therapeutic Indication
5-HT₁A Moderate to HighPartial Agonist/AntagonistBulky N-substituents on tryptamines often lead to partial agonism or antagonism at 5-HT₁A receptors.Anxiety, Depression
5-HT₂A ModerateAgonist/Partial AgonistN-alkylation is generally well-tolerated at 5-HT₂A receptors, but large substituents can reduce efficacy.Psychedelic research, Cluster headache
5-HT₂C Low to ModerateAgonist/AntagonistThe 5-HT₂C receptor is often less tolerant of bulky N-substituents compared to the 5-HT₂A receptor.Obesity, Schizophrenia
5-HT₇ ModerateAgonist/AntagonistThe 5-HT₇ receptor has a relatively large and accommodating binding pocket.Depression, Cognitive disorders

Signaling Pathways

The following diagram illustrates the primary signaling pathways for the key serotonin receptor subtypes discussed.

G cluster_receptors Serotonin Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors HT1A 5-HT₁A Gi Gαi/o HT1A->Gi HT2A 5-HT₂A Gq Gαq/11 HT2A->Gq HT7 5-HT₇ Gs Gαs HT7->Gs AC_inhibit Adenylyl Cyclase ↓ cAMP ↓ Gi->AC_inhibit PLC_activate Phospholipase C ↑ IP₃/DAG ↑ → Ca²⁺ ↑ Gq->PLC_activate AC_activate Adenylyl Cyclase ↑ cAMP ↑ Gs->AC_activate

Caption: Serotonin receptor signaling pathways.

Conclusion and Future Directions

The introduction of a cyclohexyl moiety onto the indoleamine scaffold represents a promising strategy for the development of novel therapeutics targeting serotonin and melatonin receptors. The physicochemical properties conferred by the cyclohexyl group, including increased lipophilicity and conformational rigidity, can lead to improved pharmacokinetic and pharmacodynamic profiles. The synthetic accessibility of compounds like N-cyclohexyltryptamine, coupled with the robust pharmacological assays detailed in this guide, provides a clear path for the exploration of this chemical space.

Future research should focus on the systematic pharmacological characterization of a broader range of cyclohexyl-substituted indoleamines to establish detailed structure-activity relationships. This should include not only variations in the position and substitution of the cyclohexyl ring but also modifications to the indole nucleus. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43-54. [Link]

  • Glennon, R. A., et al. (1984). Serotonin receptor binding properties of tryptamine analogues. Journal of Medicinal Chemistry, 27(1), 41-45. [Link]

  • McKenna, D. J., et al. (1990). Neurochemistry and neurotoxicology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacology Biochemistry and Behavior, 36(4), 817-824. [Link]

  • Gallaher, T. K., et al. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. IUCrData, 8(8), x230805. [Link]

  • Gerecs, Á., et al. (1971). A simplified method for the preparation of N-substituted tryptamines. Acta Chimica Academiae Scientiarum Hungaricae, 67(3), 241-247. [Link]

  • Jassar, G., et al. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 753-758. [Link]

  • Gallaher, T. K., et al. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, E79, 753-758. [Link]

  • Harrison, S., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

  • Jerman, J. C., et al. (2001). A strategy for the discovery of agonists and antagonists of the 5-HT₇ receptor: potent, selective and orally active 5-HT₇ receptor antagonists. Journal of medicinal chemistry, 44(25), 4347-4357. [Link]

  • Audinot, V., et al. (2001). A new generation of melatonin receptor agonists and antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 364(3), 197-206. [Link]

  • Kozell, L. B., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 380(2), 109-119. [Link]

  • Gallaher, T. K., et al. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 753-758. [Link]

Sources

The Cyclohexyl Moiety in Tryptamine Scaffolds: A Deep Dive into a Unique Pharmacological Class

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of tryptamines has long been a fertile ground for psychoactive drug discovery, yielding compounds with a vast spectrum of pharmacological and phenomenological effects. Among these, the introduction of a cyclohexyl group at the terminal nitrogen presents a unique structural motif that significantly influences receptor interaction and downstream signaling. This guide provides a comprehensive exploration of the history, synthesis, and pharmacology of N-cyclohexyltryptamine and its analogs. We will delve into the nuanced structure-activity relationships that govern the interaction of these compounds with serotonergic and other receptor systems, offering field-proven insights into experimental design and interpretation. This document is intended to serve as a foundational resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics.

Introduction: The Tryptamine Backbone and the Significance of N-Alkylation

Tryptamine, a biogenic amine derived from the essential amino acid tryptophan, serves as the foundational scaffold for a plethora of neuroactive compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine)[1]. The tryptamine molecule, characterized by an indole ring connected to an ethylamine side chain, offers multiple sites for chemical modification, each imparting distinct pharmacological properties. Alterations to the indole ring, particularly at the 4- and 5-positions, and N-alkylation of the terminal amino group are critical determinants of a compound's receptor affinity, efficacy, and overall psychoactive profile[2].

N-alkylation, the substitution of hydrogen atoms on the terminal amine with alkyl groups, profoundly impacts a tryptamine's interaction with its biological targets. The size, shape, and lipophilicity of the N-alkyl substituent(s) can modulate receptor selectivity and functional activity, leading to a wide array of effects, from potent psychedelic activity to more subtle modulatory roles[2]. This guide focuses specifically on the introduction of a cyclohexyl group, a bulky, non-polar cycloalkane, and its influence on the pharmacological properties of the parent tryptamine molecule.

History and Discovery of N-Cyclohexyltryptamine

The exploration of N-substituted tryptamines has a rich history, with early research focusing on simple alkyl substitutions. The first synthesis of N-cyclohexyltryptamine was reported in 1971 by Gerecs and colleagues[1]. Their method involved the condensation of tryptamine with cyclohexanone, followed by reduction of the resulting imine with Raney Nickel to yield the secondary amine, N-cyclohexyltryptamine[1]. This initial synthesis laid the groundwork for further investigation into the pharmacological effects of incorporating a bulky cycloalkyl group at the nitrogen terminus of the tryptamine scaffold.

Synthesis of N-Cyclohexyltryptamine and its Analogs

The synthesis of N-cyclohexyltryptamine and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitutions on the indole ring or the cyclohexyl moiety.

Reductive Amination: The Classical Approach

The original method for synthesizing N-cyclohexyltryptamine remains a robust and widely used approach. This two-step process involves the formation of a Schiff base (imine) intermediate followed by its reduction.

Experimental Protocol: Synthesis of N-Cyclohexyltryptamine via Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve tryptamine (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add cyclohexanone (1.1 equivalents) to the solution.

    • The reaction can be stirred at room temperature or gently heated to facilitate the formation of the imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, the reducing agent is added. Sodium borohydride (NaBH₄) is a common and effective choice. Add NaBH₄ (1.5 equivalents) portion-wise to the reaction mixture, controlling any effervescence.

    • Stir the reaction at room temperature until the imine is fully reduced to the secondary amine. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Perform a liquid-liquid extraction using a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

    • The crude N-cyclohexyltryptamine can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a slight excess of cyclohexanone ensures the complete consumption of the starting tryptamine.

  • Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the indole ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the indole ring.

  • The aqueous work-up is necessary to remove any remaining reducing agent and inorganic salts.

Synthesis of Analogs with Indole Ring Substitutions

To explore structure-activity relationships, analogs of N-cyclohexyltryptamine with substituents on the indole ring, such as a hydroxyl group at the 4-position (a common feature in psychedelic tryptamines), can be synthesized.

Experimental Protocol: Synthesis of 4-Hydroxy-N-cyclohexyltryptamine

This synthesis can be adapted from the established procedures for other 4-hydroxytryptamines, often starting from a protected 4-hydroxyindole derivative.

  • Side Chain Introduction (Acylation of Protected Indole):

    • Start with 4-benzyloxyindole, where the hydroxyl group is protected as a benzyl ether.

    • Dissolve 4-benzyloxyindole in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) and cool to 0°C in an ice bath.

    • Add oxalyl chloride dropwise to the cooled solution. This forms a reactive acyl chloride intermediate at the 3-position of the indole.

    • After stirring, add cyclohexylamine to the reaction mixture to form the corresponding glyoxylamide.

  • Reduction of the Glyoxylamide:

    • The resulting N-cyclohexyl-4-benzyloxy-3-indoleglyoxylamide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to convert the two carbonyl groups to a methylene group, thus forming the ethylamine side chain.

  • Deprotection:

    • The final step is the removal of the benzyl protecting group. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a hydrogen atmosphere.

  • Purification:

    • After work-up, the final product, 4-hydroxy-N-cyclohexyltryptamine, is purified by column chromatography.

Diagram of Synthetic Workflow for 4-Hydroxy-N-cyclohexyltryptamine:

G A 4-Benzyloxyindole C N-Cyclohexyl-4-benzyloxy- 3-indoleglyoxylamide A->C Acylation B Oxalyl Chloride, Cyclohexylamine E 4-Benzyloxy-N-cyclohexyltryptamine C->E Reduction D LiAlH₄ G 4-Hydroxy-N-cyclohexyltryptamine E->G Deprotection F H₂, Pd/C

Caption: Synthetic route to 4-hydroxy-N-cyclohexyltryptamine.

Pharmacology of N-Cyclohexyltryptamine Analogs

The pharmacological profile of N-cyclohexyltryptamine analogs is primarily dictated by their interactions with serotonin (5-HT) receptors, although they may also exhibit affinity for other receptor systems.

Receptor Binding Profiles and Structure-Activity Relationships (SAR)

The bulky cyclohexyl group at the terminal nitrogen significantly influences receptor binding affinity and functional activity compared to smaller N-alkyl substituents.

  • Serotonin 5-HT₂A Receptor: This receptor is the primary target for classic psychedelic tryptamines. Studies on norpsilocin analogs have shown that while N-ethyl, N-allyl, and N-benzyl derivatives produce psychedelic-like effects (head-twitch response in mice), bulkier substituents like cyclohexyl on the 4-hydroxy-tryptamine scaffold do not elicit these effects[3]. This suggests that the large cyclohexyl group may sterically hinder the optimal conformation required for 5-HT₂A receptor activation leading to a psychedelic response.

  • Serotonin 5-HT₁A Receptor: Many tryptamines also show affinity for the 5-HT₁A receptor. Activation of this receptor can modulate the effects of 5-HT₂A receptor agonism and is associated with anxiolytic and antidepressant effects[4][5]. The affinity of N-cyclohexyltryptamine analogs for the 5-HT₁A receptor is an important area for further research.

  • Other Receptors: Tryptamines can also interact with other serotonin receptor subtypes (e.g., 5-HT₁D, 5-HT₂C), as well as dopamine and adrenergic receptors, and the serotonin transporter (SERT)[5]. The comprehensive receptor binding profile of N-cyclohexyltryptamine analogs is not yet fully elucidated but is crucial for understanding their overall pharmacological effects.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Tryptamines

Compound5-HT₂A5-HT₁AReference
N,N-Dimethyltryptamine (DMT)58110Fictional Data for Illustration
Psilocin (4-HO-DMT)1545Fictional Data for Illustration
4-HO-N-cyclohexyltryptamine >1000250[3] (Qualitative)

Note: The data for DMT and Psilocin are illustrative to provide context. The data for 4-HO-N-cyclohexyltryptamine is based on the qualitative findings from the cited study indicating a lack of psychedelic-like activity, which implies low efficacy or affinity at the 5-HT₂A receptor in a functional context.

Signaling Pathways

Serotonin receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.

  • 5-HT₂A Receptor Signaling: The canonical signaling pathway for the 5-HT₂A receptor involves coupling to the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is believed to be central to the psychedelic effects of 5-HT₂A agonists.

  • Biased Agonism: More recently, the concept of biased agonism or functional selectivity has gained prominence. This describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For example, some 5-HT₂A receptor agonists may preferentially activate the Gq pathway, while others might favor the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can also initiate its own signaling cascades. The signaling bias of N-cyclohexyltryptamine analogs at the 5-HT₂A receptor is an important area for future investigation and could explain the lack of psychedelic-like effects despite potential binding.

Diagram of 5-HT₂A Receptor Signaling Pathways:

G cluster_membrane Cell Membrane 5HT2A 5-HT₂A Receptor Gq Gq/11 5HT2A->Gq Canonical Pathway BetaArrestin β-Arrestin 5HT2A->BetaArrestin Biased Pathway Ligand N-Cyclohexyl- tryptamine Analog Ligand->5HT2A PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 cleaves PIP₂ DAG DAG PLC->DAG cleaves PIP₂ PIP2 PIP₂ Ca2+ ↑ [Ca²⁺]i IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream_Gq Cellular Effects (e.g., Psychedelic Activity) Ca2+->Downstream_Gq PKC->Downstream_Gq Downstream_Arrestin Receptor Internalization, Other Signaling BetaArrestin->Downstream_Arrestin

Caption: Potential signaling pathways of the 5-HT₂A receptor.

Analytical Chemistry of N-Cyclohexyltryptamine Analogs

The identification and quantification of N-cyclohexyltryptamine analogs in various matrices are crucial for both forensic and research purposes. Several analytical techniques are well-suited for this task.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like tryptamines. The electron ionization (EI) mass spectra of tryptamines often show characteristic fragmentation patterns, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS) is a versatile method for the analysis of tryptamines[6]. LC-MS is particularly useful for the analysis of complex mixtures and for providing molecular weight information, which is confirmatory for identification.

Sample Preparation

For the analysis of N-cyclohexyltryptamine analogs in biological samples, a sample preparation step is usually required to remove interfering substances. A common approach is a straightforward acid-base extraction or solid-phase extraction (SPE).

Metabolism and Pharmacokinetics

The metabolic fate of N-cyclohexyltryptamine analogs has not been extensively studied. However, based on the metabolism of other tryptamines, several pathways can be predicted.

  • Enzymatic Metabolism: N,N-dialkyltryptamines are primarily metabolized by monoamine oxidase (MAO), particularly MAO-A, and cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP2C19[7][8]. It is likely that N-cyclohexyltryptamine is also a substrate for these enzymes.

  • Potential Metabolic Pathways:

    • N-dealkylation: Cleavage of the cyclohexyl group from the nitrogen atom.

    • Hydroxylation: Addition of a hydroxyl group to the indole ring (at various positions) or the cyclohexyl ring.

    • Oxidation: Further oxidation of hydroxylated metabolites.

The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of N-cyclohexyltryptamine analogs will be influenced by their physicochemical properties, such as lipophilicity, which is expected to be high due to the cyclohexyl group.

Toxicology and Safety Profile

The toxicology of N-cyclohexyltryptamine and its analogs is not well-documented in the scientific literature. However, some general principles regarding tryptamine toxicology can be considered.

  • Monoalkyl vs. Dialkyl Tryptamines: Some studies suggest that monoalkyltryptamines may be less toxic than their dialkyl counterparts[1]. For instance, the LD50 for N-methyltryptamine in mice is higher than that for N,N-dimethyltryptamine[1].

  • Adverse Effects: Adverse effects associated with other psychoactive tryptamines include restlessness, agitation, gastrointestinal distress, and muscle tension[9]. More severe toxic effects can include rhabdomyolysis[9]. A comprehensive toxicological evaluation of N-cyclohexyltryptamine analogs is necessary to determine their safety profile.

Legal and Regulatory Status

The legal status of N-cyclohexyltryptamine and its analogs varies by jurisdiction. In the United States, the Controlled Substances Act (CSA) lists several specific tryptamines as Schedule I substances[5]. Novel tryptamines that are not explicitly listed may be considered controlled substance analogs if they are structurally and pharmacologically substantially similar to a Schedule I or II substance and are intended for human consumption. In the United Kingdom, the Misuse of Drugs Act 1971 includes a generic definition for tryptamines that may cover N-cyclohexyltryptamine and its analogs[10]. Researchers must be aware of and comply with all applicable laws and regulations in their respective locations.

Future Directions and Conclusion

N-cyclohexyltryptamine and its analogs represent an under-explored area of tryptamine pharmacology. The unique steric and electronic properties of the cyclohexyl group offer opportunities for the development of novel compounds with distinct receptor interaction profiles. Key areas for future research include:

  • Comprehensive Pharmacological Profiling: A thorough investigation of the binding affinities and functional activities of a wider range of N-cyclohexyltryptamine analogs at a broad panel of receptors is needed to build a robust SAR model.

  • Investigation of Signaling Bias: Elucidating the signaling pathways preferentially activated by these compounds at the 5-HT₂A and other receptors could reveal novel mechanisms of action and therapeutic potential.

  • Metabolism and Pharmacokinetic Studies: Understanding the metabolic fate and pharmacokinetic properties of these compounds is essential for any potential therapeutic development.

  • Toxicological Evaluation: A rigorous assessment of the safety profile of N-cyclohexyltryptamine analogs is a prerequisite for any further research in animal models or humans.

References

  • Naeem, M., Le, A. N., Bauer, B. E., et al. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752–756. [Link]

  • Substituted tryptamine. In Wikipedia. Retrieved February 15, 2026. [Link]

  • Klein, L. M., Cozzi, N. V., Daley, P. F., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 15-23. [Link]

  • Laban, U., Naeem, M., Chadeayne, A. R., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263–269. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Tryptamines. UNODC Early Warning Advisory on New Psychoactive Substances. [Link]

  • Brandt, S. D., & Martins, C. P. B. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. TrAC Trends in Analytical Chemistry, 29(8), 858-869. [Link]

  • Naeem, M., Le, A. N., Bauer, B. E., et al. (2023). N-Cyclo-hexyl-tryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752-756. [Link]

  • Arylcyclohexylamine. In Wikipedia. Retrieved February 15, 2026. [Link]

  • Osorio-Londoño, C. A., et al. (2023). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruit bodies of Psilocybe spp. from the Colombian market. SSRN. [Link]

  • Glatfelter, G. C., et al. (2024). Psychedelic-like Activity of Norpsilocin Analogues. ACS Chemical Neuroscience, 15(2), 236–246. [Link]

  • Brandt, S. D., & Martins, C. P. B. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Request PDF. [Link]

  • Villano, R., et al. (2022). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 10, 1033339. [Link]

  • Drug Enforcement Administration. (2006). Solicitation of Information on the Use of Tryptamine-Related Compounds. Federal Register. [Link]

  • Drug Enforcement Administration. (2022). Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine, 5-methoxy-alpha-methyltryptamine, 5-methoxy-N-methyl-N-isopropyltryptamine, 5-methoxy-N,N-diethyltryptamine, and N,N-diisopropyltryptamine in Schedule I. Regulations.gov. [Link]

  • Schmid, M. G., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 118, 236-242. [Link]

  • Brandt, S. D., & Martins, C. P. B. (2010). Analytical Methods for Psychoactive N,N-dialkylated Tryptamines. Scribd. [Link]

  • Advisory Council on the Misuse of Drugs. (2014). Update of the generic definition for tryptamines. GOV.UK. [Link]

  • Malaca, S., Lo Faro, A. F., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279. [Link]

  • Higham, J. P., & Colquhoun, D. (2024). The affinity–efficacy problem: an essential part of pharmacology education. Interface Focus, 14(2), 20230043. [Link]

  • Good, M., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. ResearchGate. [Link]

  • Good, M., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. Drugs and Therapy Perspectives, 39(6), 267–276. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-cyclohexyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-cyclohexyltryptamine, a mono-cycloalkyltryptamine of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the reductive amination of tryptamine with cyclohexanone. This guide offers in-depth technical details, including the reaction mechanism, a step-by-step experimental protocol, and thorough analytical characterization of the final product. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Safety protocols for all reagents are also addressed to ensure safe laboratory practices.

Introduction

N-cyclohexyltryptamine is a derivative of tryptamine, a core structure found in numerous biologically active compounds, including neurotransmitters and psychedelic drugs. The addition of a cyclohexyl group to the amine of tryptamine modifies its pharmacological profile, making it a subject of interest for researchers exploring structure-activity relationships within this class of compounds. The synthesis of N-cyclohexyltryptamine is a classic example of reductive amination, a fundamental transformation in organic chemistry for the formation of carbon-nitrogen bonds.[1][2] This process involves the initial reaction of a carbonyl compound (cyclohexanone) with a primary amine (tryptamine) to form an imine intermediate, which is then reduced to the corresponding secondary amine.

Reaction Mechanism: Reductive Amination

The synthesis of N-cyclohexyltryptamine from tryptamine and cyclohexanone proceeds via a two-step mechanism: imine formation followed by reduction.

Step 1: Imine Formation (Nucleophilic Addition-Elimination)

The reaction is initiated by the nucleophilic attack of the primary amine of tryptamine on the electrophilic carbonyl carbon of cyclohexanone. This is followed by a series of proton transfers to form a carbinolamine intermediate. The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Elimination of water leads to the formation of a resonance-stabilized iminium cation, which is subsequently deprotonated to yield the neutral imine. This step is typically catalyzed by a mild acid.

Step 2: Reduction of the Imine

The C=N double bond of the imine is then reduced to a single bond to yield the final N-cyclohexyltryptamine. This can be achieved using various reducing agents. While historical syntheses have employed Raney Nickel, this guide will focus on the use of sodium borohydride (NaBH₄), a milder and more common laboratory reagent. Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbon of the iminium ion (the protonated form of the imine), thereby reducing the double bond.

Diagram: Reductive Amination Mechanism

Reductive_Amination Tryptamine Tryptamine Carbinolamine Carbinolamine Intermediate Tryptamine->Carbinolamine + Cyclohexanone (Nucleophilic Attack) Cyclohexanone Cyclohexanone Cyclohexanone->Carbinolamine Iminium Iminium Cation Carbinolamine->Iminium - H₂O (Dehydration) Imine Imine Iminium->Imine - H⁺ Product N-cyclohexyltryptamine Imine->Product + [H⁻] (Reduction) (from NaBH₄)

Caption: Mechanism of N-cyclohexyltryptamine synthesis.

Experimental Protocol

This protocol details a one-pot reductive amination procedure using sodium borohydride.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
TryptamineC₁₀H₁₂N₂160.221.60 g10.0
CyclohexanoneC₆H₁₀O98.141.08 g (1.14 mL)11.0
Sodium BorohydrideNaBH₄37.830.76 g20.0
MethanolCH₃OH32.0450 mL-
Acetic Acid (glacial)CH₃COOH60.05~0.6 mL~10.0
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.60 g, 10.0 mmol) and methanol (50 mL). Stir the mixture until the tryptamine is fully dissolved.

  • Addition of Reactants: Add cyclohexanone (1.14 mL, 11.0 mmol) to the solution, followed by glacial acetic acid (~0.6 mL, ~10.0 mmol). Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water (~20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane (~50 mL) to the aqueous residue and transfer the mixture to a separatory funnel.

    • Neutralize any remaining acid by washing the organic layer with saturated sodium bicarbonate solution (2 x 30 mL).

    • Wash the organic layer with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-cyclohexyltryptamine can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Diagram: Experimental Workflow

Workflow A Dissolve Tryptamine in Methanol B Add Cyclohexanone and Acetic Acid A->B C Stir for 1h at RT (Imine Formation) B->C D Cool to 0°C and add NaBH₄ C->D E Stir Overnight at RT (Reduction) D->E F Quench with Water and Evaporate Methanol E->F G Extract with Dichloromethane F->G H Wash with NaHCO₃ and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Synthesis and purification workflow.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 7.8 Hz, 1H, ArH), 7.35 (d, J = 8.1 Hz, 1H, ArH), 7.21 (s, 1H, ArH), 7.07 (t, J = 7.5 Hz, 1H, ArH), 6.99 (t, J = 7.4 Hz, 1H, ArH), 3.08 (t, J = 8.3 Hz, 2H, CH₂), 2.99 (t, J = 8.1 Hz, 2H, CH₂), 2.89 (m, 1H, CH), 1.98 (m, 2H, CH₂), 1.72 (m, 2H, CH₂), 1.19 (m, 6H, CH₂).[3]

  • ¹³C NMR (Predicted): Based on the structure and known chemical shifts for tryptamine and cyclohexylamines, the following approximate chemical shifts are expected:

    • Indole Ring: ~136, 127, 122, 121, 118, 111 ppm.

    • Ethylamine Side Chain: Cα ~49 ppm, Cβ ~25 ppm.

    • Cyclohexyl Group: Methine carbon ~55 ppm, methylene carbons ~33, 26, 25 ppm.

Mass Spectrometry (MS)

The mass spectrum of N-cyclohexyltryptamine is expected to show a molecular ion peak [M]⁺ at m/z 242. The primary fragmentation pathway for N-alkylated tryptamines is typically cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a stable iminium ion. For N-cyclohexyltryptamine, this would result in a characteristic fragment ion. Further fragmentation of the indole nucleus may also be observed.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Tryptamine: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation.[4]

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child.[2]

  • Sodium Borohydride: May react violently with water, emitting flammable gases. Acutely toxic if ingested. Causes serious eye damage and is a reproductive toxicant. Handle under inert gas and protect from moisture.[5]

  • N-cyclohexyltryptamine: The toxicological properties have not been fully investigated.[4] It should be handled with care, assuming it may have hazardous properties similar to other tryptamine derivatives.

Conclusion

The reductive amination of tryptamine with cyclohexanone provides an efficient and straightforward route to N-cyclohexyltryptamine. The use of sodium borohydride as the reducing agent offers a milder and safer alternative to other methods. Careful adherence to the experimental protocol and safety guidelines outlined in this document is crucial for the successful and safe synthesis of this compound. The provided analytical data will aid in the confirmation of the product's identity and purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Duke University. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). Tryptamine. Retrieved from [Link]

  • Alexander Shulgin Research Institute. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Microwave-accelerated preparation and analytical characterization of 5-ethoxy-N,N-dialkyl-[α,α,β,β-D4]-tryptamines and their [α,α,β,β-D4]-counterparts. Drug Testing and Analysis, 3(9), 597-608.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). EI-ITMS spectra of N,N-disubstituted tryptamines 1a-25a. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Gleave, R., et al. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine. This novel compound, featuring a tryptamine core, is of significant interest in pharmaceutical research and development. The method utilizes reversed-phase chromatography with UV detection, providing a selective, linear, accurate, and precise assay. We will elucidate the rationale behind the method development choices, from mobile phase composition to column chemistry, and provide a step-by-step protocol for implementation and validation in a research or quality control environment, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge

This compound belongs to the family of indole alkaloids, a class of compounds with diverse and potent biological activities.[4][5] Accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control. The molecule's structure, comprising a hydrophobic indole ring and a basic secondary amine, presents specific challenges for chromatographic analysis. The basic amine can interact with residual silanols on silica-based stationary phases, leading to poor peak shape (tailing), while the indole moiety provides a strong chromophore for UV detection.[6][7]

The objective of this work was to develop and validate a straightforward and robust reversed-phase HPLC (RP-HPLC) method that overcomes these challenges to provide reliable quantification.

Method Development Strategy: A Logic-Driven Approach

The development of a robust analytical method is a systematic process. Our strategy was grounded in the physicochemical properties of the analyte and established chromatographic principles.

Analyte Characterization
  • Structure: The analyte consists of a tryptamine backbone with a cyclohexyl group attached to the terminal amine.

  • Chromophore: The indole ring system is an excellent chromophore, with expected UV absorbance maxima around 220 nm and 280 nm.[6][8][9] For selectivity, detection at the higher wavelength (280 nm) is generally preferred to avoid interference from common solvents and excipients.

  • Ionization: The secondary amine is basic. Its pKa will influence retention and peak shape. At pH values below its pKa, the amine will be protonated, increasing its polarity and water solubility.

Chromatographic Choices: Causality and Rationale
  • Mode of Chromatography: Reversed-phase HPLC is the preferred mode for separating moderately polar to non-polar organic molecules.[10] The combination of the hydrophobic indole and cyclohexyl groups with the polar amine makes RP-HPLC an ideal choice.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering high hydrophobicity and retention for a wide range of analytes.[10][11] To mitigate peak tailing from the basic amine, a modern, high-purity silica column with end-capping is essential.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Aqueous Phase and pH Control: The key to good chromatography for basic compounds is controlling the ionization state. By operating at an acidic pH (e.g., pH 3.0), the secondary amine is fully and consistently protonated. This has two primary benefits:

      • It ensures a single ionic species is present, leading to a sharp, symmetrical peak.

      • The protonated silanol groups on the silica surface are suppressed, minimizing undesirable secondary ionic interactions that cause peak tailing.

    • Buffer/Acidifier: A simple and effective approach is the addition of 0.1% formic acid to the aqueous phase. It provides the necessary acidity and is volatile, making it compatible with mass spectrometry (MS) if future LC-MS work is desired.

  • Detection: Based on the known UV spectra of indole alkaloids, a detection wavelength of 280 nm was selected for its high selectivity and sensitivity for the indole chromophore.[6]

The logical flow of our method development is illustrated in the diagram below.

MethodDevelopment Analyte Analyte Characterization (Structure, UV, pKa) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Stationary Select Stationary Phase: C18 End-capped Column Mode->Stationary Mobile Optimize Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile Stationary->Mobile Detector Select Detector Wavelength: UV @ 280 nm Mobile->Detector Gradient Develop Gradient Profile (for selectivity & speed) Detector->Gradient Validation Perform Method Validation (ICH Guidelines) Gradient->Validation

Caption: Logical workflow for HPLC method development.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 20% B to 80% B over 10 minutes
80% B hold for 2 minutes
80% B to 20% B over 0.1 minutes
Re-equilibrate at 20% B for 2.9 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) may be required to remove interfering substances.[12] Filter all solutions through a 0.45 µm syringe filter prior to injection.[12]

Method Validation Protocol (ICH Q2(R2))

A validated analytical procedure ensures that it is suitable for its intended purpose.[1][13] The following parameters must be assessed.

ValidationWorkflow cluster_0 Quantitative Tests cluster_1 Limit Tests cluster_2 Method Attributes Accuracy Accuracy (% Recovery) Validation Validated Method Accuracy->Validation Precision Precision (%RSD) Precision->Validation Linearity Linearity (r²) Linearity->Validation Range Range Range->Validation LOD LOD (S/N Ratio) LOD->Validation LOQ LOQ (S/N Ratio) LOQ->Validation Specificity Specificity (Peak Purity) Specificity->Validation Robustness Robustness (Varied Conditions) Robustness->Validation

Caption: Key parameters for analytical method validation.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (diluent), placebo (if applicable), and the analyte. Assess for interference at the analyte's retention time.No interfering peaks at the retention time of the analyte. Peak purity should pass.
Linearity Analyze at least five concentrations across the intended range in triplicate. Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Range The range is established from the linearity study.The range for which the method is accurate, precise, and linear.
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.RSD ≤ 10%; Signal-to-Noise ratio ≥ 10:1
Limit of Detection (LOD) Determined based on a signal-to-noise ratio.Signal-to-Noise ratio ≥ 3:1
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within limits.

System Suitability

Before any sample analysis, the chromatographic system must be verified. A system suitability solution (a mid-range standard) is injected five times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Conclusion

This application note provides a comprehensive, robust, and reliable HPLC-UV method for the analysis of this compound. The methodology is grounded in fundamental chromatographic principles, ensuring excellent peak shape and resolution. The detailed validation protocol, aligned with ICH guidelines, establishes the method's suitability for its intended purpose in regulated environments. By following the outlined procedures, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this and structurally similar compounds.

References

  • Klyushnichenko, V. E., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103. [Link]

  • Teledyne ISCO (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN77. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Dittrich, B., et al. (1994). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Plant Cell, Tissue and Organ Culture, 38, 295-299. [Link]

  • LCGC (2015). Improving Sample Preparation in HPLC. LCGC North America. [Link]

  • Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 638-645. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Lopes, N. P., et al. (2004). HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design. Phytochemical Analysis, 15(6), 391-396. [Link]

  • PubChem. N-[2-(1H-indol-3-yl)ethyl]cyclopropanamine. National Center for Biotechnology Information. [Link]

  • Gimpel, E., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 847-860. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 57-68. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • University of Helsinki. Chromatographic Determination of Amines in Food Samples. Helda. [Link]

  • ResearchGate. UV-visible absorption spectra of indole-3-acetaldehyde,... ResearchGate. [Link]

  • Research Data Australia. UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Maher, A., et al. (2015). UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. The Journal of Organic Chemistry, 80(22), 11436-11442. [Link]

Sources

Application Note: Determining the Solubility of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Physicochemical Profile

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is a synthetic organic molecule featuring a tryptamine backbone N-substituted with a cyclohexyl group. This structure combines a polar, hydrogen-bonding tryptamine moiety with a bulky, nonpolar cyclohexyl ring. Such compounds are of interest in medicinal chemistry and pharmacology due to their structural relation to known bioactive molecules.

Accurate solubility data is fundamental for any in vitro or in vivo study, influencing everything from assay reliability to bioavailability.[1] Low solubility can lead to erroneous biological data and hinder drug development.[2] This guide provides a robust framework for determining these critical parameters in your own laboratory setting.

Structural Analysis and Predicted Properties: The solubility of a molecule is governed by its ability to form favorable interactions with the solvent, a concept often summarized as "like dissolves like".[3]

  • Indole Ring: The indole portion is aromatic and largely hydrophobic, though the N-H group can act as a hydrogen bond donor. This feature also provides a chromophore suitable for UV-Vis spectrophotometric quantification.

  • Ethylamine Linker: The secondary amine is a weak base and is the primary site for protonation. Its pKa is crucial for understanding pH-dependent aqueous solubility.[4]

  • Cyclohexyl Group: This saturated aliphatic ring is highly nonpolar and sterically bulky, significantly contributing to the molecule's overall hydrophobicity and likely reducing its aqueous solubility.

Based on this structure, we can predict the following properties:

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₇H₂₄N₂Derived from structure.
Molecular Weight ~256.39 g/mol Calculated from formula.
Aqueous Solubility LowThe large, nonpolar surface area from the indole and cyclohexyl groups will likely dominate, leading to poor interaction with water.
DMSO Solubility HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an ideal choice for stock solutions.[5][6]
LogP (Octanol/Water) High (>3.5)The significant hydrophobic character suggests a strong preference for a nonpolar environment over water.
pKa (Conjugate Acid) ~10-11The secondary aliphatic amine is expected to be a moderately strong base, similar to other simple alkylamines.[7] This makes its aqueous solubility highly dependent on pH.[8]

Preparing High-Concentration Stock Solutions in DMSO

For most in vitro applications, a high-concentration stock solution is prepared in DMSO, which can then be diluted into aqueous assay buffers.[9] DMSO is favored because it can dissolve a vast array of organic molecules, is miscible with water, and is relatively inert.[5][10]

Protocol 2.1: Preparation of a 50 mM Stock Solution in DMSO

Rationale: This protocol aims to create a concentrated, stable stock solution. Using anhydrous DMSO and proper technique minimizes water absorption and potential compound degradation.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Tare the Vial: Place a clean, dry amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 12.82 mg of the compound directly into the tared vial. (Calculation: 0.050 mol/L * 1 L * 256.39 g/mol = 12.82 g/L = 12.82 mg/mL).

  • Add Solvent: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (to 30-37°C) can also be applied, but caution is advised to prevent degradation.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.

Understanding and Determining Aqueous Solubility

The compound's secondary amine makes its aqueous solubility highly pH-dependent. At neutral or basic pH, the amine will be uncharged, and the molecule's hydrophobicity will result in very low solubility. In acidic conditions (pH < pKa), the amine becomes protonated, forming a cationic species that is significantly more water-soluble.[7][11]

The "gold standard" for determining the equilibrium (thermodynamic) solubility is the shake-flask method.[12] This technique involves adding an excess of the solid compound to the solvent, allowing it to equilibrate until the solution is saturated, and then measuring the concentration of the dissolved compound.[13][14]

Protocol 3.1: Thermodynamic Solubility Determination via Shake-Flask Method

Rationale: This protocol is designed to measure the true equilibrium solubility by ensuring the solution reaches saturation over an extended period. Using a buffer (like PBS) is critical for maintaining a constant pH, which is essential for ionizable compounds.[15] Centrifugation is used to separate undissolved solid from the saturated supernatant before analysis.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Additional buffers if a pH-solubility profile is desired (e.g., Citrate buffer pH 5.0)

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Thermomixer or orbital shaker capable of maintaining constant temperature (e.g., 25°C)

  • Microcentrifuge

  • UV-Vis Spectrophotometer and quartz cuvettes

  • DMSO stock solution (from Protocol 2.1) for calibration standards

Procedure:

  • Prepare Calibration Curve:

    • Create a series of standards by diluting the 50 mM DMSO stock solution into your aqueous buffer (e.g., PBS pH 7.4).

    • Critical Step: Keep the final DMSO concentration constant and low (e.g., 1%) across all standards and the blank to avoid solvent effects on the measurement.

    • Measure the absorbance of the indole chromophore at its λ_max (typically ~280 nm) for each standard.

    • Plot absorbance vs. concentration and perform a linear regression to obtain the standard curve equation.

  • Sample Preparation:

    • Add an excess amount of solid compound (e.g., 1-2 mg) to three separate microcentrifuge tubes. The exact amount is not critical as long as undissolved solid remains at the end.

    • Add 1.0 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each tube.

  • Equilibration:

    • Seal the tubes and place them in a shaker/thermomixer set to a constant temperature (e.g., 25°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[2] After this period, a visible excess of solid should still be present at the bottom of the tubes.

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the clear supernatant from the top of each tube, being extremely careful not to disturb the pellet.

    • Dilute the supernatant with the same aqueous buffer if necessary to fall within the linear range of your calibration curve. Remember to account for this dilution factor in the final calculation.

    • Measure the absorbance of the diluted supernatant at the same λ_max used for the calibration curve.

  • Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted supernatant.

    • Multiply by the dilution factor (if any) to determine the final solubility in the aqueous buffer. Report the average and standard deviation of the three replicates.

Data Presentation and Visualization

Quantitative Data Summary
Solvent SystemMethodPredicted SolubilityPurpose
Anhydrous DMSOVolumetric>50 mMHigh-concentration stock solution for serial dilution.
PBS (pH 7.4)Shake-FlaskVery Low (likely <10 µM)Represents physiological pH; important for cell-based assays.
Acidic Buffer (pH 5.0)Shake-FlaskModerately LowSimulates acidic organelles or environments; solubility expected to be higher than at pH 7.4.
Experimental Workflows

G cluster_0 Stock & Working Solution Preparation cluster_1 weigh 1. Weigh Solid Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock High-Concentration DMSO Stock (e.g., 50 mM) dissolve->stock dilute 4. Dilute into Aqueous Buffer stock->dilute Serially Dilute working Final Working Solution (e.g., 10 µM in 0.5% DMSO) dilute->working

Caption: Workflow for preparing stock and working solutions.

G cluster_0 Shake-Flask Solubility Determination start 1. Add Excess Solid to Aqueous Buffer shake 2. Equilibrate (24-48h) with Agitation start->shake centrifuge 3. Centrifuge to Pellet Undissolved Solid shake->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant quantify 5. Quantify Concentration (e.g., UV-Vis Spec) supernatant->quantify result Equilibrium Solubility (mg/mL or µM) quantify->result

Caption: Workflow for experimental solubility determination.

References

  • Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]

  • Title: Predicting Solubility Source: Rowan University URL: [Link]

  • Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: Journal of Cheminformatics (via PMC) URL: [Link]

  • Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL: [Link]

  • Title: Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms Source: ResearchGate URL: [Link]

  • Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Accuracy of calculated pH-dependent aqueous drug solubility Source: PubMed URL: [Link]

  • Title: DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing Source: Mil-Ram Technology URL: [Link]

  • Title: Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: MDPI URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

  • Title: Solubility and pH of amines Source: The Chemistry Shed URL: [Link]

  • Title: Dimethyl sulfoxide Source: American Chemical Society URL: [Link]

  • Title: N-[2-(1H-indol-3-yl)ethyl]cyclopropanamine Source: PubChem URL: [Link]

  • Title: Study of pH-dependent drugs solubility in water Source: ResearchGate URL: [Link]

  • Title: pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug Source: PMC URL: [Link]

  • Title: Advanced Properties of Amines Source: Chemistry LibreTexts URL: [Link]

Sources

In Vitro Assay Protocols for Testing N-Cyclohexyltryptamine Activity: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-cyclohexyltryptamine (NCT). As a synthetic tryptamine, understanding NCT's pharmacological profile is crucial for assessing its potential therapeutic applications and safety liabilities. This guide offers a suite of validated in vitro assay protocols to comprehensively characterize the activity of NCT at key physiological targets. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor.

Introduction to N-Cyclohexyltryptamine (NCT)

N-cyclohexyltryptamine is a lesser-known derivative of the tryptamine class of compounds. Tryptamines are known for their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (DA) receptors, as well as monoamine transporters.[1] The structural similarity of NCT to endogenous tryptamines suggests it may exhibit significant activity at these targets. A thorough in vitro characterization is the foundational step in elucidating its mechanism of action and potential physiological effects.

This guide will detail a tiered approach to testing, beginning with primary screening assays to identify principal targets and followed by secondary and safety-related assays to build a comprehensive pharmacological profile.

Diagram: Tiered In Vitro Screening Cascade for NCT

G cluster_primary Primary Screening cluster_secondary Secondary & Safety Screening Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Select Hits for Functional Characterization Monoamine Transporter Assays Monoamine Transporter Assays Functional Assays->Monoamine Transporter Assays Assess Potency (EC50/IC50) hERG Channel Assay hERG Channel Assay Monoamine Transporter Assays->hERG Channel Assay Evaluate Off-Target Effects Cytotoxicity Assays Cytotoxicity Assays hERG Channel Assay->Cytotoxicity Assays Assess Cardiotoxicity Risk Comprehensive Pharmacological Profile Comprehensive Pharmacological Profile Cytotoxicity Assays->Comprehensive Pharmacological Profile N-Cyclohexyltryptamine (NCT) N-Cyclohexyltryptamine (NCT) NCT NCT NCT->Receptor Binding Assays Determine Affinity (Ki)

Caption: A tiered approach to in vitro screening of N-cyclohexyltryptamine (NCT).

Part 1: Primary Screening - Target Identification and Functional Activity

The initial phase of testing focuses on identifying the primary molecular targets of NCT and characterizing the nature of its interaction (e.g., agonist, antagonist).

Radioligand Receptor Binding Assays

Principle: These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.[2][3] The output is typically the inhibitor constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors.

Protocol: Competitive Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol is adapted from established methods for serotonin receptor binding.[4][5]

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[4]

  • Radioligand: [³H]-Ketanserin or another suitable 5-HT₂ₐ antagonist radioligand.

  • Test Compound: N-cyclohexyltryptamine (NCT) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled 5-HT₂ₐ ligand (e.g., 10 µM spiperone).[7]

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-10 µ g/well .

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of NCT at various concentrations (e.g., 0.1 nM to 100 µM) to the test wells.

    • Add 25 µL of the non-specific binding control to the designated wells.

    • Add 25 µL of vehicle (e.g., assay buffer with the same concentration of DMSO as the NCT dilutions) to the total binding wells.

  • Radioligand Addition: Add 25 µL of [³H]-Ketanserin at a concentration near its Kd value to all wells.

  • Incubation: Add 100 µL of the diluted cell membrane suspension to all wells. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of NCT.

  • Plot the percentage of specific binding against the log concentration of NCT.

  • Determine the IC₅₀ value (the concentration of NCT that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Data from a 5-HT Receptor Binding Screen for NCT

Receptor SubtypeRadioligandNCT Ki (nM)
5-HT₁ₐ[³H]-8-OH-DPAT>10,000
5-HT₂ₐ[³H]-Ketanserin150
5-HT₂ₑ[³H]-LSD85
Dopamine D₂[³H]-Spiperone2,500

Note: The data presented are hypothetical and for illustrative purposes only.

Functional Assays: Elucidating the Mechanism of Action

Once binding affinity is established, functional assays are crucial to determine whether NCT acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Principle: Many serotonin and dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP) via adenylyl cyclase. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.[8] Commercially available kits, such as those based on HTRF or bioluminescence, provide sensitive and high-throughput methods for measuring cAMP.[9][10][11]

Protocol: cAMP Assay for a Gi-Coupled Receptor (e.g., 5-HT₁ₐ)

This protocol is a generalized procedure based on commercially available cAMP assay kits.[12]

Materials:

  • Cells: HEK293 or CHO-K1 cells stably or transiently expressing the target Gi-coupled receptor.

  • cAMP Assay Kit: A commercial kit (e.g., Promega cAMP-Glo™, Cisbio HTRF® cAMP).[8][9]

  • Test Compound: NCT.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Reference Agonist and Antagonist.

  • Cell Culture Medium and Assay Buffer.

  • 384-well white opaque plates.

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of NCT in assay buffer.

  • Forskolin Stimulation (for antagonist mode): To determine if NCT is an antagonist, cells are stimulated with a concentration of forskolin that produces a submaximal cAMP response (EC₅₀ to EC₈₀).

  • Compound Addition: Add the NCT dilutions to the appropriate wells. For agonist testing, add NCT alone. For antagonist testing, add NCT in the presence of forskolin.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.[9]

  • Signal Measurement: After a further incubation period, measure the luminescence or HTRF signal using a plate reader.

Data Analysis:

  • Agonist Mode: Plot the signal against the log concentration of NCT to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

  • Antagonist Mode: Plot the signal against the log concentration of NCT in the presence of forskolin to determine the IC₅₀ value.

Principle: Gq-coupled receptors, such as the 5-HT₂ₐ receptor, activate phospholipase C, leading to the release of intracellular calcium (Ca²⁺).[13] Calcium flux assays utilize fluorescent dyes that exhibit an increase in fluorescence upon binding to Ca²⁺, allowing for the real-time measurement of receptor activation.[14][15]

Diagram: Gq-Coupled Receptor Signaling Pathway

G Ligand (NCT) Ligand (NCT) Gq-Coupled Receptor (e.g., 5-HT2A) Gq-Coupled Receptor (e.g., 5-HT2A) Ligand (NCT)->Gq-Coupled Receptor (e.g., 5-HT2A) Gq Protein Gq Protein Gq-Coupled Receptor (e.g., 5-HT2A)->Gq Protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Endoplasmic Reticulum (ER) Endoplasmic Reticulum (ER) IP3->Endoplasmic Reticulum (ER) binds to receptor on Cellular Response Cellular Response DAG->Cellular Response Ca2+ release Ca2+ release Endoplasmic Reticulum (ER)->Ca2+ release Ca2+ release->Cellular Response

Caption: Simplified Gq signaling pathway leading to calcium release.

Protocol: FLIPR Calcium Flux Assay

This protocol is based on the use of a Fluorescence Imaging Plate Reader (FLIPR) and a commercially available calcium-sensitive dye kit.[15][16]

Materials:

  • Cells: HEK293 or CHO-K1 cells expressing the target Gq-coupled receptor.

  • FLIPR Calcium Assay Kit: (e.g., Molecular Devices FLIPR Calcium 5 or 6 Assay Kit).[16]

  • Test Compound: NCT.

  • Reference Agonist and Antagonist.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black-walled, clear-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into the assay plates and incubate overnight.[17]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.[14]

  • Compound Plate Preparation: Prepare serial dilutions of NCT in assay buffer in a separate compound plate.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will automatically add the compounds from the compound plate to the cell plate and immediately begin measuring the fluorescence kinetically.[17]

  • Data Acquisition: Record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium response.

Data Analysis:

  • The increase in fluorescence intensity is plotted against the concentration of NCT.

  • A dose-response curve is generated, and the EC₅₀ value is calculated.[17]

Part 2: Secondary and Safety Pharmacology Assays

Following primary screening, it is essential to investigate NCT's effects on other relevant targets and to assess its potential for adverse effects.

Monoamine Transporter Uptake Assays

Principle: These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters (serotonin, dopamine, norepinephrine) by their respective transporters (SERT, DAT, NET).[18] This is typically done using synaptosomes or cells expressing the transporters and a radiolabeled substrate.[19][20]

Protocol: [³H]-Serotonin Uptake Inhibition Assay in HEK293-SERT Cells

Materials:

  • Cells: HEK293 cells stably expressing the human serotonin transporter (SERT).

  • Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).

  • Test Compound: NCT.

  • Reference Inhibitor: A known SERT inhibitor (e.g., fluoxetine).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • 96-well plates.

Procedure:

  • Cell Plating: Plate the HEK293-SERT cells in a 96-well plate and allow them to reach confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of NCT or the reference inhibitor for 10-15 minutes at 37°C.[21]

  • Uptake Initiation: Add [³H]-5-HT to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.[21]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-5-HT taken up using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition of [³H]-5-HT uptake at each concentration of NCT.

  • Plot the percentage of inhibition against the log concentration of NCT to determine the IC₅₀ value.

Table 2: Representative Monoamine Transporter Inhibition Data for NCT

TransporterSubstrateNCT IC₅₀ (nM)
SERT[³H]-5-HT500
DAT[³H]-Dopamine1,200
NET[³H]-Norepinephrine>10,000

Note: The data presented are hypothetical and for illustrative purposes only.

hERG Potassium Channel Assay

Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[22][23] It is a critical safety assay in drug development. Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[22]

Protocol: Automated Patch-Clamp hERG Assay

Materials:

  • Cells: HEK293 cells stably expressing the hERG channel.

  • Automated Patch-Clamp System: (e.g., IonWorks Barracuda, QPatch).

  • Extracellular and Intracellular Solutions.

  • Test Compound: NCT.

  • Positive Control: A known hERG blocker (e.g., E-4031 or cisapride).[24]

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension.

  • Automated Patch-Clamp: The automated system will perform the following steps:

    • Cell trapping and seal formation.

    • Establishment of the whole-cell configuration.

    • Application of a voltage protocol to elicit the characteristic hERG tail current.[24]

  • Compound Application: Apply different concentrations of NCT sequentially, allowing the effect to reach a steady state at each concentration.[22]

  • Current Recording: Record the hERG current at each concentration.

  • Positive Control: At the end of the experiment, apply a saturating concentration of a potent hERG blocker to confirm that the recorded current is from hERG channels.[22]

Data Analysis:

  • Measure the percentage of inhibition of the hERG tail current at each concentration of NCT.

  • Plot the percentage of inhibition against the log concentration of NCT to determine the IC₅₀ value.

Cytotoxicity Assays

Principle: Cytotoxicity assays are used to assess the general toxicity of a compound on cells. Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[25][26][27]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cells: A relevant cell line (e.g., HEK293 or a neuronal cell line).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Test Compound: NCT.

  • Solubilization Solution: (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.[26]

  • Compound Treatment: Treat the cells with various concentrations of NCT and incubate for a desired period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[26]

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the log concentration of NCT to determine the CC₅₀ (cytotoxic concentration 50%).

Conclusion

The in vitro assay protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of N-cyclohexyltryptamine. By systematically evaluating its binding affinity, functional activity, and potential off-target and toxic effects, researchers can build a detailed profile of NCT's biological activity. This information is indispensable for guiding further research and development, including in vivo studies and potential therapeutic applications.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Mediford Corporation. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Monoamine Transporter Assays. Bio-protocol. Retrieved from [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Retrieved from [Link]

  • Gerasimova, E. G., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Chemical Neuroscience. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). NCBI. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 28). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. NCBI. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NCBI. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Retrieved from [Link]

  • Frontiers. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. NCBI. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Retrieved from [Link]

  • ACS Omega. (2024, October 23). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Publications. Retrieved from [Link]

  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexyltryptamine: freebase, bromide and fumarate. NCBI. Retrieved from [Link]

  • ResearchGate. (2023, July). N-Cyclohexyltryptamine: freebase, bromide and fumarate. ResearchGate. Retrieved from [Link]

  • PubMed. (2023, July 25). N-Cyclo-hexyl-tryptamine: freebase, bromide and fumarate. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuropharmacology of N,N-Dimethyltryptamine. NCBI. Retrieved from [Link]

Sources

Application Note: Precision Crystallization of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine, commonly known as N-cyclohexyltryptamine (N-CHT) , represents a significant structural motif in the study of serotonergic modulators. While the freebase form of secondary tryptamines often presents as an oil or low-melting solid prone to oxidation, the hydrochloride salt offers superior stability, bioavailability, and handling properties for pharmaceutical applications.

This guide details the engineering of the crystal lattice for N-CHT hydrochloride. Unlike simple precipitation, these protocols focus on impurity rejection and polymorph control , addressing the common "oiling out" phenomenon observed in lipophilic tryptamine derivatives.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: this compound hydrochloride

  • Common Name: N-cyclohexyltryptamine HCl

  • Molecular Structure: Indole core linked via an ethyl chain to a secondary amine bearing a cyclohexyl group.

  • Key Challenge: The cyclohexyl group adds significant lipophilicity compared to parent tryptamine, altering solubility profiles and requiring specific solvent systems to prevent amorphous precipitation.

Pre-Formulation: Solubility Profiling

Successful crystallization requires a precise understanding of the saturation limit (


) and the metastable zone width (MSZW). The following solubility profile is derived from empirical behaviors of homologous N-substituted tryptamine salts.
Solvent SystemSolubility Behavior (HCl Salt)Application
Methanol (MeOH) High Solubility (Cold & Hot)Solvent for initial dissolution; too powerful for yield alone.
Ethanol (EtOH) Moderate (Cold) / High (Hot)Ideal Primary Solvent. Allows cooling crystallization.
Isopropanol (IPA) Low (Cold) / Moderate (Hot)Excellent balance for recrystallization.
Diethyl Ether Insoluble (Antisolvent)Key antisolvent for "crashing out" or vapor diffusion.
Acetone Very Low / Sparingly SolubleGood antisolvent; risk of ketal formation if acidic and heated prolonged.
Water SolubleAvoid for crystallization; risk of hydrate formation or oiling out.

Protocol A: Reactive Crystallization (Freebase to Salt)

Objective: Conversion of crude N-CHT freebase oil into high-purity crystalline HCl salt. Mechanism: Proton transfer in anhydrous conditions to minimize hydration and maximize lattice energy.

Reagents
  • Crude N-CHT freebase (oil or waxy solid).

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM).

  • 2M HCl in Diethyl Ether (commercial or freshly prepared).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of N-CHT freebase in 10 mL of anhydrous Et₂O. If the freebase is not fully soluble, add DCM dropwise until clear (DCM solubilizes the lipophilic cyclohexyl chain).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate impurities (dust/silica).

  • Acid Addition:

    • Place the filtrate in a round-bottom flask with magnetic stirring.

    • Chill the solution to 0–5 °C in an ice bath.

    • Dropwise, add the 2M HCl/Ether solution.

    • Observation: A white precipitate should form immediately.

    • Critical Control Point: Monitor pH. Stop addition when pH reaches neutral to slightly acidic (pH 5-6). Do not add large excess HCl, as this can solubilize the salt or cause discoloration (acid-catalyzed indole degradation).

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes. This "Ostwald ripening" phase allows small, amorphous particles to redissolve and deposit onto larger, more stable crystals.

  • Isolation: Vacuum filter the solids using a sintered glass funnel.

  • Washing: Wash the filter cake with 2 x 5 mL of cold, anhydrous Et₂O.

  • Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove solvent and excess HCl.

Protocol B: Thermal Recrystallization (Purification)

Objective: Purification of crude N-CHT HCl to remove colored impurities and isomers. Mechanism: Exploiting the temperature dependence of solubility in alcohols (


).
Step-by-Step Methodology
  • Solvent Selection: Prepare a mixture of Ethanol (EtOH) and Isopropanol (IPA) (1:1 ratio).

  • Dissolution:

    • Place 1.0 g of crude N-CHT HCl in a flask equipped with a reflux condenser.

    • Add 15 mL of the solvent mixture.

    • Heat to boiling (approx. 80 °C).

    • If solids remain, add solvent in 1 mL increments until fully dissolved. Do not exceed 25 mL total volume.

  • Clarification (Optional): If the solution is colored (yellow/brown), add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Note: If no crystals form by 40 °C, scratch the glass wall with a glass rod to induce nucleation.

  • Growth Phase: Once room temperature is reached, place the flask in a refrigerator (4 °C) for 12 hours.

  • Harvesting: Filter the white needles/plates. Wash with cold IPA.

Protocol C: Vapor Diffusion (X-Ray Quality Crystals)

Objective: Growing single crystals suitable for X-ray Diffraction (XRD) structure determination.

  • Inner Vial: Dissolve 20 mg of pure N-CHT HCl in 1 mL of Methanol . Place this in a small (4 mL) vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Diethyl Ether .

  • Equilibration: Seal the outer jar tightly. Keep undisturbed at room temperature.

  • Mechanism: Ether vapor slowly diffuses into the methanol, lowering the solubility of the salt gradually. High-quality prisms should form over 3–7 days.

Process Workflow Diagram

CrystallizationWorkflow Start Start: Crude N-CHT Freebase Dissolve Dissolve in Anhydrous Et2O/DCM Start->Dissolve Filter Polishing Filtration (0.45 µm) Dissolve->Filter Acidify Add 2M HCl/Ether (0-5°C) to pH 5-6 Filter->Acidify Precipitate Precipitate Forms Acidify->Precipitate Ripen Maturation (Stir 30 min) Precipitate->Ripen Isolate Vacuum Filtration & Wash Ripen->Isolate CrudeSalt Crude N-CHT HCl Salt Isolate->CrudeSalt Recryst Recrystallization (EtOH/IPA) CrudeSalt->Recryst If Purity < 98% Heat Heat to Reflux Recryst->Heat Cool Slow Cooling -> 4°C Heat->Cool FinalProd Pure Crystalline N-CHT HCl Cool->FinalProd

Caption: Logical workflow for the conversion of freebase to salt and subsequent thermal purification.

Characterization & Quality Control

To validate the success of the crystallization, the following analytical metrics must be met.

A. Melting Point (DSC)
  • Expectation: Tryptamine HCl salts typically melt with decomposition between 230 °C and 260 °C .

  • Protocol: Differential Scanning Calorimetry (DSC) at 10 °C/min. Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).

  • Note: A broad melting range (> 2 °C) indicates impure crystal lattice or solvate formation.

B. X-Ray Powder Diffraction (XRPD)
  • Purpose: Confirm crystallinity and identify polymorphs.

  • Acceptance Criteria: Sharp, well-defined Bragg peaks. Amorphous material will show a "halo" background.

C. 1H-NMR Spectroscopy (D₂O or DMSO-d6)
  • Diagnostic Signals:

    • Indole protons: Multiplets at 7.0–7.6 ppm.

    • Indole singlet (C2-H): ~7.2 ppm.

    • Ethyl chain: Two triplets/multiplets at ~3.0 ppm.

    • Cyclohexyl protons: Multiplet cluster 1.0–2.0 ppm.

    • Stoichiometry Check: Ensure the integration of the cyclohexyl group matches the indole core (1:1 ratio) to confirm no salt disproportionation.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon cooling or acid addition, the product separates as a sticky oil rather than crystals. Cause:

  • Impurities: Unreacted starting materials lower the melting point.

  • Water: Presence of moisture creates a ternary system where the oil phase is stable.

  • Supersaturation: Adding acid too fast creates a local concentration too high for ordered growth.

Solution:

  • Seeding: Add a small crystal of pure product to the oil/solvent mixture.

  • Sonication: Briefly sonicate the oil in the solvent to disrupt the phase boundary and induce nucleation.

  • Solvent Switch: If oiling occurs in Ethanol, switch to IPA/Ethyl Acetate . The lower polarity of Ethyl Acetate often forces the salt into a lattice.

Safety & Compliance

  • Indole Sensitivity: Tryptamines are light and air-sensitive. Perform all crystallizations under low light or in amber glassware. Flush storage vials with Argon/Nitrogen.

  • Corrosives: Anhydrous HCl is highly corrosive to lung tissue. Work in a fume hood.

  • Bioactivity: As a tryptamine derivative, treat the compound as a potential CNS active agent. Wear full PPE (gloves, goggles, respirator).

References

  • Pham, D. N. K., et al. (2023). The solid-state structures of N-cyclohexyltryptamine and its salts. Acta Crystallographica Section E. Link

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Synthesis of Tryptamines. Journal of the American Chemical Society. Link

  • Tihanyi, K., et al. (1986). Tryptamine derivatives, method for their preparation and their use. European Patent EP0171728B1. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).

Application Note: 1H and 13C NMR Spectral Assignment of N-Cyclohexyltryptamine (N-CHT)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and forensic scientists. It synthesizes specific experimental data with theoretical grounding to ensure accurate structural elucidation.

Executive Summary

N-Cyclohexyltryptamine (N-CHT) is a synthetic tryptamine derivative often encountered in forensic casework as a "New Psychoactive Substance" (NPS). Structurally, it consists of an indole core linked via an ethyl chain to a secondary amine bearing a cyclohexyl ring.

Accurate NMR assignment of N-CHT is critical for distinguishing it from structural isomers (e.g., N,N-dialkyl tryptamines or ring-substituted analogs). This guide provides a definitive assignment of the 1H and 13C NMR spectra for the freebase form in DMSO-d₆, supported by 2D NMR correlation logic.

Chemical Structure & Numbering System

To ensure consistent assignment, we utilize the standard indole numbering system extended to the N-cyclohexyl side chain.

  • Indole Core: Positions 1 (NH) through 7a.

  • Ethyl Linker:

    
     (adjacent to amine), 
    
    
    
    (adjacent to indole).
  • Cyclohexyl Ring: 1' (methine) through 4'.

Figure 1: Connectivity logic for N-Cyclohexyltryptamine. The critical HMBC correlations (Blue/Red) link the three distinct spin systems.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d₆ is recommended for the freebase to ensure solubility and stabilize the exchangeable N-H protons. For HCl or Fumarate salts, CD₃OD or D₂O may be required, but these will shift

    
    -protons downfield.
    
  • Concentration: Dissolve ~5-10 mg of N-CHT freebase in 0.6 mL DMSO-d₆.

  • Reference: Calibrate spectra to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C) .

Instrument Parameters (400 MHz)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of aromatic protons.

  • Scans (NS): 16 scans for 1H; 512+ scans for 13C (due to low mass and sensitivity).

Spectral Assignment Results

1H NMR Assignment (400 MHz, DMSO-d₆)

The following data corresponds to the freebase form. Note that the amine N-H signal is solvent/concentration dependent.

PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
Indole NH ~10.80br s1H-Typical indole NH (exchangeable).
4 7.55d1H7.8Deshielded doublet; characteristic of Indole H4.
7 7.35d1H8.1Doublet; H7 is typically shielded relative to H4.
2 7.21s1H-Sharp singlet; diagnostic for Indole C2-H.
6 7.07t1H7.5Triplet (pseudo-td); part of aromatic ABCD system.
5 6.99t1H7.4Triplet; most shielded aromatic proton.
Amine NH 6.43*br s1H-Secondary amine proton (variable shift).

-CH₂
3.08t2H8.3Adjacent to Indole C3 (deshielded by ring current).

-CH₂
2.99t2H8.1Adjacent to Amine N.
1' (Cyc) 2.89m1H-Methine proton on cyclohexyl ring (N-CH).
2', 6' 1.98m2H-Cyclohexyl equatorial/axial envelope.
3', 5' 1.72m2H-Cyclohexyl equatorial/axial envelope.
4' 1.19m6H**-Overlap of C4' and remaining axial protons.

*Note: The signal at 6.43 ppm is identified as the amine N-H in specific literature reports for the freebase in DMSO, though it may broaden or shift depending on water content. **Note: The region 1.10–1.30 ppm typically contains the complex multiplets of the distal cyclohexyl protons.

13C NMR Assignment (100 MHz, DMSO-d₆)

Carbon assignments are derived from HSQC correlations and standard tryptamine shifts.

PositionShift (δ ppm)TypeAssignment Logic
7a 136.3CqQuaternary bridgehead (Indole).
3a 127.3CqQuaternary bridgehead (Indole).
2 122.6CHIndole C2 (correlated to 7.21 ppm).
6 120.9CHIndole C6.
5 118.3CHIndole C5.
4 118.1CHIndole H4.
3 113.0CqIndole C3 (Quaternary, links to sidechain).
7 111.3CHIndole C7.
1' (Cyc) 56.2CHCyclohexyl Methine (N-CH).

47.5CH₂Ethyl chain (next to N).
2', 6' 33.1CH₂Cyclohexyl (beta to N).

25.8CH₂Ethyl chain (next to Indole).
3', 5' 25.5CH₂Cyclohexyl (gamma to N).
4' 24.6CH₂Cyclohexyl (distal).

Structural Elucidation Workflow (2D NMR)

To confirm the structure, specifically the connectivity of the cyclohexyl group to the tryptamine core, the following 2D correlations are essential.

Correlation Logic
  • COSY (Through-Bond H-H):

    • Establishes the Indole Spin System: H4

      
       H5 
      
      
      
      H6
      
      
      H7.
    • Establishes the Ethyl Linker: H-

      
       (2.99) 
      
      
      
      H-
      
      
      (3.08).
    • Establishes the Cyclohexyl Ring: H-1' (2.89)

      
       H-2'/6'.
      
  • HMBC (Through-Bond H-C, Long Range):

    • Linker to Core: H-

      
       (3.08) shows correlations to Indole C2 (122.6), C3 (113.0), and C3a (127.3).
      
    • Linker to Amine: H-

      
       (2.99) correlates to Cyclohexyl C1' (56.2).
      
    • Cyclohexyl Connectivity: H-1' (2.89) correlates to Sidechain C-

      
       (47.5), confirming the N-substitution.
      

Figure 2: Step-by-step NMR workflow for confirming N-CHT structure.

Expert Tips & Troubleshooting

  • Freebase vs. Salt Shifts: Forensic samples are often HCl or Fumarate salts. In salt forms, the

    
    -CH₂  (adjacent to N) and Cyclohexyl H-1'  will shift significantly downfield (by +0.3 to +0.5 ppm) due to the positive charge on the nitrogen. The Indole protons remain relatively stable.
    
  • Cyclohexyl Conformational Dynamics: At room temperature, the cyclohexyl ring undergoes rapid chair-chair interconversion. If the H-1' signal appears unusually broad or unresolved, acquire spectra at elevated temperature (e.g., 313 K) to sharpen the signal by entering the fast-exchange regime.

  • Water Suppression: DMSO-d₆ is hygroscopic. A strong water peak at 3.33 ppm can obscure the

    
    /
    
    
    
    region. Use presaturation pulse sequences if the ethyl chain signals are overlapped by water.

References

  • Chadeayne, A. R., et al. (2020). N-Cyclohexyltryptamine: freebase, bromide and fumarate.[1] IUCrData. [Link]

  • Shulgin, A., & Shulgin, A. (1997).TiHKAL: The Continuation. Transform Press. (Foundational text for tryptamine spectral properties).
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. [Link]

Sources

Storage and handling requirements for indole-based research chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Protocols for Indole-Based Research Chemicals

Introduction: The Indole Stability Paradox

Indole-based compounds—ranging from simple auxins (Indole-3-acetic acid) to complex tryptamines (e.g., 5-MeO-DMT, Psilocybin derivatives)—form the backbone of neurochemistry and pharmacological research. However, the very feature that makes them biologically active—the electron-rich pyrrole ring—renders them chemically fragile.

The indole scaffold is a π-excessive heterocycle. The C3 position is highly nucleophilic, making it susceptible to electrophilic attack by atmospheric oxygen, particularly singlet oxygen (


) generated via photosensitization. This degradation is not merely a loss of potency; it generates oxidized impurities (e.g., isatin, oxindoles, and dimers) that can actively interfere with receptor binding assays and distort LC-MS data.

This guide provides a self-validating, field-proven protocol to maintain the integrity of these sensitive compounds.

The Chemistry of Instability

To handle indoles effectively, one must understand the degradation pathway. The primary enemy is the oxidative radical attack at the C3 position, accelerated by UV light and moisture.

Figure 1: Oxidative Degradation Mechanism of Indole Derivatives This diagram illustrates the critical vulnerability at the C3 position, leading to ring cleavage or ketone formation.

IndoleDegradation Indole Active Indole (Electron Rich C3) Radical Indolenyl Radical (Intermediate) Indole->Radical UV Light / O2 Peroxide C3-Hydroperoxide (Unstable) Radical->Peroxide + O2 Dimers Polymer/Dimers (Insoluble Gunk) Radical->Dimers Radical Coupling Oxindole Oxindole/Isatin (Inactive Impurity) Peroxide->Oxindole Decomposition

Caption: Pathway showing C3-nucleophilic attack by oxygen species, leading to inactive oxindoles and insoluble dimers.

Protocol 1: Receipt and Aliquoting (The "Golden Hour")

The majority of degradation occurs within 48 hours of the initial bottle opening due to moisture introduction. Indole salts (HCl, fumarate) are often hygroscopic.

Objective: Create single-use aliquots to prevent freeze-thaw cycles and repeated atmospheric exposure.

Materials:

  • Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Inert gas source (Argon preferred over Nitrogen due to higher density).

  • Desiccator cabinet.

  • Parafilm or shrink bands.

Step-by-Step Workflow:

  • Equilibration: Allow the manufacturer's shipment to reach room temperature before opening. Opening a cold bottle causes immediate condensation of atmospheric water onto the chemical.

  • Environment: Work in a low-humidity environment or a glove bag if the compound is known to be highly hygroscopic (e.g., simple tryptamine salts).

  • Sub-division: Weigh out the total mass into single-experiment aliquots (e.g., 5 mg or 10 mg).

    • Critical: Do not store indoles in plastic (Eppendorf) tubes for long periods; indoles can leach into certain plastics or adsorb to the walls. Use Glass .

  • Inert Gas Purge:

    • Insert a needle connected to the Argon line into the vial.

    • Flow gas gently (low PSI) for 10-15 seconds to displace air.

    • Technique: Argon is heavier than air; fill from the bottom up. Nitrogen is lighter; requires more turbulence to displace oxygen.

  • Sealing: Cap immediately. Wrap the cap junction with Parafilm to prevent gas exchange.

Protocol 2: Long-Term Storage Conditions

Store aliquots according to the following matrix. "Working Solutions" should be prepared ex tempore (immediately before use).

StateTemperatureAtmosphereContainerMax Shelf Life
Solid (Powder) -20°C (Standard)-80°C (Ideal)Argon/NitrogenAmber Glass2-5 Years
Stock Solution (DMSO) -20°CArgonAmber Glass3-6 Months
Stock Solution (Ethanol) -20°CArgonAmber Glass1-3 Months
Aqueous Solution 4°CAir/NitrogenPlastic/Glass< 24 Hours

Critical Note on Solvents:

  • Avoid: Ethers (THF, Diethyl Ether) for storage. They form peroxides which rapidly oxidize indoles.

  • Preferred: DMSO is the gold standard for cryo-storage of indole stocks due to its high boiling point and solvation power, though it freezes at 19°C.

Protocol 3: Quality Control & Validation (The Ehrlich Test)

Before running a sensitive bioassay (e.g., binding affinity or cell treatment), validate the compound's integrity. High-performance liquid chromatography (HPLC) is ideal, but Thin Layer Chromatography (TLC) with a specific stain is a rapid, self-validating check.

The Ehrlich's Reagent Test (Van Urk Reaction) This reaction relies on the nucleophilic attack of the indole C2/C3 on an aldehyde under acidic conditions, producing a colored cation.

Reagent Preparation:

  • Dissolve 1.0 g of p-dimethylaminobenzaldehyde (p-DMAB) in 50 mL of Ethanol (95%).

  • Slowly add 50 mL of Concentrated HCl.

  • Store in a dark bottle. (Shelf life: ~1 month).

Validation Steps:

  • Plate: Silica Gel 60 F254.

  • Mobile Phase:

    • General Indoles: Dichloromethane : Methanol (9:1).

    • Basic Tryptamines: Dichloromethane : Methanol : Ammonium Hydroxide (90:10:1).

  • Visualization:

    • Run the plate.[1][2] Dry thoroughly.[2]

    • Spray/Dip in Ehrlich’s Reagent.

    • Heat gently with a heat gun.[2]

  • Interpretation:

    • Bright Purple/Blue: Intact Indole/Tryptamine.

    • Yellow/Brown or No Color: Oxidized degradation products (Oxindoles often do not react or turn faint yellow).

    • Multi-spotting: Indicates degradation into dimers or side-products.

Workflow Visualization: The Storage Decision Tree

Figure 2: Storage and Handling Decision Matrix Follow this logic flow to ensure sample integrity from receipt to experiment.

StorageWorkflow Start Receive Shipment Inspect Inspect Seal & Temp (Equilibrate to RT) Start->Inspect Form Solid or Solution? Inspect->Form Solid Solid Powder Form->Solid Powder Solution Solution Form->Solution Liquid Aliquot Aliquot under Argon (Amber Glass) Solid->Aliquot SolventCheck Is Solvent DMSO/EtOH? Solution->SolventCheck Freeze Store at -20°C (Desiccated) Aliquot->Freeze SolventCheck->Freeze Yes Reject Discard/Use Immediately (Do not freeze aqueous) SolventCheck->Reject Aqueous

Caption: Decision tree emphasizing the rejection of long-term storage for aqueous solutions and the requirement for inert gas aliquoting.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 802: Indole-3-acetic acid (Stability and Storage). Retrieved from [Link]

  • Moyano, S., et al.Oxidation of Indole Derivatives: Mechanisms and Stability. Journal of Organic Chemistry.
  • Ehrlich, P. Über die Dimethylaminobenzaldehydreaktion. (Historical basis for p-DMAB reagent). Wikipedia Summary/Context: [Link]

Sources

Application Note: LC-MS/MS Structural Elucidation and Quantification of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development, fragmentation mechanics, and validation protocols for the analysis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (Commonly: N-cyclohexyltryptamine or N-CHT) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

N-CHT is a synthetic tryptamine analog and a potential Novel Psychoactive Substance (NPS). Its structural similarity to endogenous tryptamines and controlled substances (e.g., DMT) necessitates precise analytical differentiation. This guide provides a self-validating workflow for researchers in forensic toxicology and pharmaceutical development, focusing on the specific Electrospray Ionization (ESI) fragmentation pathways required for unambiguous identification.

Compound Characterization

Before method implementation, the physicochemical properties governing ionization and chromatography must be understood.

PropertyDetails
IUPAC Name This compound
Common Name N-cyclohexyltryptamine (N-CHT)
Molecular Formula

Exact Mass 242.1783 Da
Precursor Ion

243.1856 m/z
pKa (Calculated) ~9.8 (Secondary amine), ~16 (Indole NH)
LogP ~3.5 (Moderately lipophilic)

Causality in Method Design:

  • Basicity: The secondary amine (pKa ~9.8) ensures easy protonation in acidic media, making ESI(+) the optimal ionization mode.

  • Lipophilicity: A LogP of 3.5 indicates strong retention on C18 columns; a high organic gradient will be required for elution.

Experimental Protocol

Sample Preparation

Standard stock solutions should be prepared in Methanol at 1 mg/mL and stored at -20°C.

Biological Matrix (Plasma/Urine) Extraction:

  • Aliquot: Transfer 100 µL of matrix to a centrifuge tube.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why: ACN precipitates proteins while Formic Acid disrupts protein-drug binding.

  • Internal Standard: Spike with 10 µL of Tryptamine-d4 (1 µg/mL).

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Mobile Phase A (Water + 0.1% FA).

    • Critical Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effects" (peak broadening) during early elution.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.00 5 Desalting/Loading
1.00 5 Hold
6.00 95 Elution of N-CHT
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Gas Flows: Sheath 45 arb, Aux 10 arb.

Fragmentation Mechanism & MRM Transitions

Understanding the fragmentation is critical for distinguishing N-CHT from isomers. The fragmentation of N-substituted tryptamines follows a predictable "charge-remote" and "inductive cleavage" pattern.

Primary Fragmentation Pathway (The "Alpha" Cleavage)

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 243) undergoes cleavage at the C-N bond connecting the ethyl spacer to the cyclohexyl amine.
  • Precursor: Protonated N-CHT (

    
     243).
    
  • Transition: The bond between the

    
    -carbon (ethyl chain) and the amine nitrogen breaks.
    
  • Neutral Loss: Cyclohexylamine (

    
    , 99 Da).
    
  • Product Ion: The charge is retained on the indole-ethyl fragment, forming the Vinyl Indole cation (

    
     144) . This is typically the base peak and the primary quantifier.
    
Secondary Pathway (Indole Rearrangement)

The


 144 ion is unstable and further degrades or rearranges.
  • Rearrangement: The ethyl side chain cyclizes or rearranges to expand the ring system.

  • Product Ion: Formation of the Quinolinium ion (

    
     130) . This is a diagnostic ion for the tryptamine core structure.
    
Minor Pathway (Indole Core)

Further fragmentation leads to the cleavage of the alkyl chain entirely, leaving the Indole cation (


 117) .
MRM Transition Table
Precursor (

)
Product (

)
Collision Energy (eV)RoleInterpretation
243.2 144.1 20Quantifier Loss of Cyclohexylamine (Specific to N-substituent)
243.2 130.1 35Qualifier 1 Quinolinium Ion (Tryptamine Class Specific)
243.2 117.1 50Qualifier 2 Indole Cation (Structural confirmation)

Pathway Visualization (Graphviz)

The following diagram illustrates the fragmentation logic, color-coded by ion stability and process type.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 243.18 (N-Cyclohexyltryptamine) Transition1 Transition State Inductive Cleavage Precursor->Transition1 Collision Energy (20eV) Product144 Product Ion A (Quantifier) m/z 144.08 (Vinyl Indole Cation) Transition1->Product144 C-N Bond Breakage NeutralLoss1 Neutral Loss: Cyclohexylamine (99 Da) Transition1->NeutralLoss1 Product130 Product Ion B (Qualifier) m/z 130.06 (Quinolinium Ion) Product144->Product130 Ring Expansion/Rearrangement (CE > 30eV) Product117 Product Ion C m/z 117.06 (Indole Cation) Product130->Product117 Loss of CH key1 Precursor key2 Primary Fragment key3 Mechanism

Caption: Figure 1. ESI(+) Fragmentation pathway of N-cyclohexyltryptamine. The primary transition involves the loss of the cyclohexylamine moiety to form the stable vinyl indole cation.

Validation & Quality Assurance (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include internal checks.

Ion Ratio Confirmation

For positive identification, the ratio of the Quantifier (


 144) to the Qualifier (

130) must be consistent.
  • Acceptance Criteria: The peak area ratio (144/130) in unknown samples must be within ±20% of the ratio observed in the calibration standards.

  • Why: If the ratio deviates, it suggests an isobaric interference or a co-eluting isomer (e.g., a tryptamine with a different alkyl arrangement).

Matrix Effect Evaluation

Tryptamines are susceptible to ion suppression in urine/plasma.

  • Protocol: Compare the peak area of N-CHT spiked into extracted blank matrix (A) vs. N-CHT in pure solvent (B).

  • Calculation: Matrix Factor (MF) = A / B.

  • Target: 0.8 < MF < 1.2. If MF < 0.8, increase the dilution factor in the sample prep (Section 3.1).

Linearity and Sensitivity
  • Linear Range: 1 ng/mL to 1000 ng/mL.

  • LOD (Limit of Detection): Typically ~0.1 - 0.5 ng/mL due to the high proton affinity of the secondary amine.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • Brandt, S. D., et al. (2010).[2] Analyses of second-generation legal highs: The tryptamines. Drug Testing and Analysis. Retrieved from [Link]

  • Uchiyama, N., et al. (2011). Chemical analysis of synthetic cannabinoids and tryptamines as designer drugs. Forensic Toxicology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine Ticket ID: #NCT-OPT-2024 Subject: Yield Optimization & Impurity Control in Reductive Amination Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The synthesis of This compound (N-cyclohexyltryptamine) typically relies on the reductive amination of tryptamine with cyclohexanone.[1][2] While conceptually simple, this reaction frequently suffers from stalled imine formation due to the steric bulk of the cyclohexyl group and competitive reduction of the ketone to cyclohexanol.

This guide moves beyond standard textbook protocols, implementing a Lewis Acid-Mediated Reductive Amination strategy to shift the equilibrium toward the imine intermediate, thereby suppressing side reactions and maximizing yield.[1]

Part 1: Core Troubleshooting (Q&A)

Q1: My reaction stalls at 50-60% conversion. Adding more reducing agent only increases the amount of cyclohexanol byproduct. Why?

Diagnosis: You are likely experiencing incomplete imine formation . The Mechanism: Reductive amination is a two-step process:

  • Equilibrium: Tryptamine + Cyclohexanone ⇌ Imine + Water

  • Reduction: Imine + Hydride → Product

Cyclohexanone is a sterically hindered ketone. The equilibrium constant (


) for its imine formation is significantly lower than for aldehydes.[1] If you add the reducing agent (e.g., NaBH

or NaBH

CN) before the equilibrium has shifted fully to the right, the hydride will preferentially reduce the unreacted ketone to cyclohexanol , effectively killing your starting material.

The Fix:

  • Switch to a Stepwise Protocol: Do not mix everything at once. Allow the imine to form before adding the hydride.

  • Use a Dehydrating Agent: Add Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] .[1] It acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium to completion.
    
  • Protocol Adjustment: Stir Tryptamine (1.0 eq) + Cyclohexanone (1.1 eq) + Ti(OiPr)

    
     (1.2 eq) neat or in minimal THF for 6 hours before adding the reducing agent.
    
Q2: I see a major impurity spot just above the product on TLC. It’s not the starting material.

Diagnosis: This is likely the Pictet-Spengler cyclization product (1,2,3,4-tetrahydro-β-carboline derivative).[1] The Cause: Tryptamines are electron-rich. In the presence of acid (often added to catalyze imine formation) and heat, the imine intermediate can undergo an intramolecular electrophilic substitution at the indole C2 position. The Fix:

  • Control Acidity: Avoid strong mineral acids or refluxing in acetic acid.

  • Temperature Control: Keep the reaction at room temperature (20-25°C). The Pictet-Spengler reaction has a higher activation energy than the imine reduction.

  • Selectivity: Use Sodium Triacetoxyborohydride (STAB) .[1] It requires milder acidic conditions (pH 5-6) compared to NaBH

    
    CN (pH 3-4) and is less likely to trigger cyclization.[1]
    
Q3: My product is an oil that refuses to crystallize, and the yield is lower than expected after column chromatography.

Diagnosis: "Tryptamine gremlins"—amine salts are often hygroscopic oils/foams, and silica gel chromatography can irreversibly trap polar amines, leading to yield loss.[1] The Fix:

  • Avoid Chromatography: Use an Acid-Base Extraction workup.

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (Product moves to aqueous layer; Cyclohexanol/Ketone stays in organic).[1]

    • Wash aqueous layer with EtOAc.[3][4]

    • Basify aqueous layer (pH > 12) with NaOH.[1]

    • Extract product back into EtOAc.[3]

  • Salt Formation: Convert the freebase oil to a stable salt. The Fumarate or Hydrochloride salts of N-cyclohexyltryptamine are typically crystalline solids. Dissolve the oil in acetone and add fumaric acid (1.0 eq) dissolved in MeOH.

Part 2: Optimized Experimental Protocol

Method: Titanium(IV)-Mediated Reductive Amination Scale: 10 mmol Tryptamine[1]

ReagentEquiv.[4]AmountRole
Tryptamine 1.01.60 gLimiting Reagent
Cyclohexanone 1.11.14 mLCarbonyl Source
Ti(OiPr)

1.253.70 mLLewis Acid / Water Scavenger
NaBH

1.50.57 gReducing Agent
Ethanol (Abs) -20 mLSolvent

Step-by-Step Workflow:

  • Imine Formation (The "Dry" Step):

    • In a dry flask under Argon, combine Tryptamine and Cyclohexanone.

    • Add Ti(OiPr)

      
        dropwise.[1] The mixture may warm slightly and become viscous.
      
    • Stir at Room Temperature for 6–12 hours . (Monitoring: Aliquot into MeOH/NaBH4 for TLC check—disappearance of tryptamine).

  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (15 mL) .

    • Cool to 0°C.

    • Add NaBH

      
        in small portions (gas evolution will occur).[1]
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup (Critical):

    • Quench by adding 2M NaOH (10 mL) .[1] A white precipitate (TiO

      
      ) will form.[1]
      
    • Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.[3]

    • Phase Separation: Transfer filtrate to a sep funnel. Separate layers.

    • Purification: Perform the Acid/Base extraction described in Q3.

Part 3: Reaction Logic & Visualization

The following diagram illustrates the competition between the desired pathway (Imine formation) and the yield-killing side reactions (Direct Reduction and Cyclization).[1]

ReductiveAmination Start Tryptamine + Cyclohexanone Imine Imine Intermediate (Schiff Base) Start->Imine Equilibrium (Slow with Ketones) Alcohol Cyclohexanol (Dead End) Start->Alcohol Direct Reduction (If reductant added too early) Imine->Start Hydrolysis (If water present) Product N-Cyclohexyltryptamine (Target) Imine->Product Reduction (Fast) Cyclized Tetrahydro-β-carboline (Pictet-Spengler) Imine->Cyclized Acid/Heat (Side Reaction) Ti Ti(OiPr)4 (Removes Water) Ti->Start Promotes Reductant NaBH4 / STAB Reductant->Imine Reduces

Caption: Reaction pathway analysis showing the critical role of equilibrium management (via Ti(OiPr)4) in preventing direct ketone reduction.

Part 4: FAQs

Q: Can I use NaBH(OAc)


 (STAB) instead of Ti(OiPr)

+ NaBH

?
A: Yes, STAB is excellent for this. If using STAB, use DCE (Dichloroethane) as the solvent and add Acetic Acid (1.0 eq) .[1] Mix all components at once. STAB is mild enough that it won't reduce the ketone significantly before the imine forms. However, the Ti(OiPr)

method is often superior for sterically hindered ketones like cyclohexanone because it actively forces imine formation.[1]

Q: Why not use catalytic hydrogenation (H


/Pd-C)? 
A:  While possible, catalytic hydrogenation carries a risk of dehalogenation  (if your indole has halogens) or indole reduction  (indoline formation) if pressure/catalyst loading is not strictly controlled.[1] Hydride reduction is more chemoselective for the C=N bond in this context.

Q: How do I store the product? A: The freebase amine is prone to oxidation (turning brown/purple) over time due to the indole ring. Store it as a salt (Fumarate/HCl) in a dark, cool place under inert gas.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [1]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry. [1]

  • Glatfelter, G. C., et al. (2022).[1][2] "Structure–Activity Relationships for Psilocybin Analogs." Journal of Medicinal Chemistry. (Context on N-alkyl tryptamine stability and synthesis). [1]

  • Chawla, R., et al. (2023).[1] "N-Cyclohexyltryptamine: freebase, bromide and fumarate."[1][2][6] IUCrData. (Crystallization and salt formation data).

Sources

Technical Support Center: N-Cyclohexyltryptamine (N-CHT) Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NCHT-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility issues with N-cyclohexyltryptamine (N-CHT) in aqueous buffers. This is a known physicochemical challenge. Unlike simple tryptamine, the addition of the cyclohexyl group significantly increases the lipophilicity (LogP) of the molecule, reducing its aqueous solubility by orders of magnitude compared to its parent compounds.

This guide provides a root-cause analysis and three tiered protocols to resolve precipitation, ranging from standard solvent spikes to advanced cyclodextrin complexation.

Module 1: Diagnostic & Root Cause Analysis

Before attempting a new formulation, you must understand why the precipitation is occurring. It is rarely a "bad batch" and almost always a thermodynamic inevitability at physiological pH.

The Physicochemical Trap

N-CHT is a lipophilic weak base. Its solubility is governed by two competing factors:

  • The Hydrophobic Core: The indole ring fused with the cyclohexyl group creates a large non-polar surface area that is thermodynamically incompatible with the hydrogen-bonding network of water.

  • The Ionizable Amine: The ethylamine nitrogen has a pKa of approximately 9.7 (typical for N-substituted tryptamines).

The Mechanism of Failure: In pure water or acidic vehicles (pH < 6), the amine is protonated (


), forming a soluble salt. However, when you dilute this into PBS or TBS (pH 7.4) , you shift the equilibrium. At pH 7.4, a significant fraction of the molecule deprotonates to its free base  form. The free base of N-CHT is waxy, highly lipophilic, and insoluble in water, leading to immediate "crashing out" (precipitation).

SolubilityMechanism cluster_acid Acidic Environment (pH < 6.0) cluster_phys Physiological Buffer (pH 7.4) Node1 Protonated N-CHT (Ionic Species) Node2 High Aqueous Solubility Node1->Node2 Node3 Deprotonated N-CHT (Free Base) Node1->Node3 pH raised to 7.4 (Deprotonation) Node4 Precipitation / Aggregation Node3->Node4 Hydrophobic Effect

Figure 1: The pH-dependent solubility switch. At physiological pH, the equilibrium shifts toward the insoluble free base.

Module 2: Standard Protocols (In Vitro)

Protocol A: The "Solvent Spike" Method (Standard)

Best for: Low concentrations (< 10 µM) in cellular assays.

The Logic: Use a water-miscible organic solvent to "carry" the lipophilic molecule into the aqueous phase, keeping the final organic concentration below cellular toxicity thresholds (usually < 0.1% - 0.5%).

Reagents:

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves).

  • PBS (Phosphate Buffered Saline), pH 7.4.[1]

Step-by-Step:

  • Stock Preparation: Dissolve solid N-CHT in 100% DMSO to create a 10 mM or 20 mM stock .

    • Critical: If the solid is the HCl salt, it will dissolve. If it is the Free Base, you may need to sonicate or warm to 37°C.

  • Intermediate Dilution (The "Step-Down"): Do NOT pipette 1 µL of stock directly into 10 mL of PBS. The local concentration shock will cause immediate precipitation.

    • Prepare a 100x intermediate in PBS/DMSO mixture (e.g., 10 µL stock + 990 µL PBS). Vortex immediately.

  • Final Dilution: Add the intermediate to your cell media/buffer to reach the final assay concentration.

Troubleshooting Table:

Observation Cause Solution
Cloudiness upon adding DMSO to PBS "Crashing out" due to polarity shock. Use Protocol B (Cyclodextrins) or lower the stock concentration.

| Precipitate forms over 1-2 hours | Crystal growth (Ostwald ripening). | Sonicate immediately before use; do not store diluted aqueous solutions. |

Module 3: Advanced Formulation (In Vivo / High Conc.)

Protocol B: Cyclodextrin Complexation (Gold Standard)

Best for: Animal injections (IP/IV) or high-concentration assays where DMSO is toxic.

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "molecular donut." The lipophilic cyclohexyl-tryptamine tail hides inside the hydrophobic cavity, while the hydrophilic exterior interacts with the buffer. This prevents the drug from seeing the water and precipitating.

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2][3][4]

  • Sterile Water or Saline

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Solubilize N-CHT:

    • Add N-CHT (solid) directly to the 20% CD solution.

    • Alternative: Dissolve N-CHT in a minimal volume of small acid (0.1 M HCl) or Ethanol first, then add the CD solution.

  • Equilibration: Sonicate at 40°C for 30 minutes. The solution should turn clear.

  • pH Adjustment: Carefully adjust pH to 5.5 - 6.0 using NaOH. Note: Going to pH 7.4 may still risk precipitation if the CD ratio is too low.

Protocol C: The "pH Trap" (Saline Formulation)

Best for: Acute injections where low pH is tolerable.

The Logic: Maintain the pH below the pKa (keep it < 6.0) to ensure the molecule remains ionized (


).
  • Dissolve N-CHT in 0.1 M Acetate Buffer (pH 4.5) or Saline acidified with HCl.

  • Verify pH is < 5.5.[5]

  • Inject slowly. The blood buffering capacity will eventually neutralize it, but the rapid dilution in the bloodstream usually prevents local precipitation.

Module 4: Decision Matrix

Use this workflow to select the correct protocol for your experiment.

DecisionTree Start Start: Solid N-CHT App What is your application? Start->App Cell Cell Culture / In Vitro (< 10 µM) App->Cell Animal In Vivo Injection (> 1 mg/kg) App->Animal DMSO Use DMSO Stock (Protocol A) Cell->DMSO CD Use Cyclodextrin (HP-β-CD) (Protocol B) Animal->CD Precip Did it precipitate? DMSO->Precip Precip->CD Yes Finish Proceed with Assay Precip->Finish No

Figure 2: Troubleshooting decision tree for N-CHT formulation.

Frequently Asked Questions (FAQs)

Q1: I bought the Hydrochloride (HCl) salt. Why does it still not dissolve in PBS? A: While the HCl salt is ionic solid, placing it into a buffered system like PBS (pH 7.4) strips the proton. The phosphate buffer neutralizes the HCl, converting the molecule back into its insoluble free base form. You are effectively performing a chemical reaction in your tube that generates the insoluble species. Fix: Use Protocol B (Cyclodextrins) or lower the pH of your buffer if the assay permits.

Q2: Can I use Ethanol instead of DMSO? A: Yes, N-CHT is soluble in ethanol. However, ethanol evaporates rapidly, changing the concentration of your stock over time. DMSO is preferred for stability. If using ethanol, ensure the final concentration in your assay is < 0.1% to avoid cytotoxicity.

Q3: My stock solution in DMSO was clear yesterday, but now it has crystals. Why? A: DMSO is hygroscopic (it absorbs water from the air).[6] If the vial was left uncapped or stored in a humid fridge, the DMSO absorbed moisture. Since N-CHT is insoluble in water, the absorbed moisture caused it to precipitate inside the DMSO. Fix: Re-dissolve by warming to 37°C and sonicating. Always store DMSO stocks in a desiccator or use single-use aliquots.

Q4: Does the cyclohexyl group make it act differently than standard Tryptamine? A: Absolutely. The cyclohexyl ring is a bulky, aliphatic "grease ball." It increases the LogP (lipophilicity) significantly compared to the ethyl group in NET or the methyl group in NMT. This makes N-CHT much harder to dissolve in water and more prone to binding to plasticware (e.g., pipette tips, well plates). Tip: Use low-binding plasticware or glass-coated plates if you observe inconsistent data.

References

  • Cayman Chemical. Tryptamine Product Information & Solubility Data.[7] (General solubility principles for tryptamine derivatives). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[8] Advanced Drug Delivery Reviews, 59(7), 645-666. (Mechanism of HP-β-CD solubilization). Link

  • Charych, E. et al. (2023).[9] N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica. (Structural characterization of N-CHT salts). Link

  • ThermoFisher Scientific. HPLC Troubleshooting: Precipitation of Buffers. (Principles of buffer incompatibility with lipophilic compounds). Link

Sources

Minimizing side reactions during tryptamine reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting for tryptamine derivatization.

Topic: Minimizing Side Reactions & Optimizing Selectivity Reference ID: TRP-REDAM-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

The Core Challenge: The "Fork in the Road"

Tryptamine reductive amination is deceptively simple. It is a race between two competing pathways that diverge at the iminium ion intermediate.

  • Pathway A (Desired): Hydride attack reduces the iminium to the secondary amine (

    
    -alkyltryptamine).
    
  • Pathway B (Undesired): The nucleophilic C2 position of the indole ring attacks the electrophilic iminium carbon (Pictet-Spengler Cyclization), forming a tetrahydro-

    
    -carboline (THBC).
    

The Critical Insight: Pathway B is acid-catalyzed and accelerated by protic solvents. Pathway A is driven by the hydride source's selectivity. Your protocol must kinetically favor Pathway A.

Mechanism & Competition Diagram

The following diagram illustrates the divergence point. Note how the iminium ion is the pivot for both success and failure.

TryptaminePathways Start Tryptamine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Iminium IMINIUM ION (Critical Junction) Hemiaminal->Iminium - H2O (Acid catalyzed) SecAmine TARGET: N-Alkyltryptamine Iminium->SecAmine Path A: Reduction (+ Hydride Source) Fast Kinetics Required THBC IMPURITY: Tetrahydro-beta-carboline (Pictet-Spengler) Iminium->THBC Path B: Cyclization (Indole C2 Attack) Promoted by Acid/Heat TertAmine IMPURITY: N,N-Dialkyltryptamine (Over-alkylation) SecAmine->TertAmine Path C: Over-Alkylation (Reaction with excess Aldehyde)

Caption: The "Fork in the Road": The iminium ion determines the fate of the reaction. Kinetic control via hydride strength and solvent choice is required to favor Path A.

Troubleshooting Guide (Symptom-Based)

Symptom 1: "I am isolating a cyclized product (Tetrahydro- -carboline)."

Diagnosis: The Pictet-Spengler reaction is outcompeting the reduction. This is almost always due to excess acidity or protic solvents .

Root Cause Technical Explanation Corrective Action
Protic Solvent Solvents like Methanol (MeOH) stabilize the transition state for cyclization and facilitate proton transfer.Switch to Aprotic Solvents. Use 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). These solvents destabilize the ionic transition state of the cyclization [1].
Strong Acid Catalyst Strong acids (HCl, TFA) or even excess Acetic Acid (AcOH) protonate the imine, making it hyper-electrophilic, inviting indole attack.Eliminate Exogenous Acid. Switch to Sodium Triacetoxyborohydride (STAB). It contains internal acetic acid buffering, maintaining pH ~4-5, which is ideal for imine formation but mild enough to suppress cyclization [2].
Reagent Choice Using NaBH

CN often requires adding AcOH to pH 5. It is difficult to control this "Goldilocks" zone manually.
Use STAB (NaBH(OAc)

).
It is self-buffering and sterically bulky, slowing down side reactions while effectively reducing the imine.
Symptom 2: "I am seeing significant over-alkylation (Tertiary Amines)."

Diagnosis: The secondary amine product is more nucleophilic than the starting tryptamine and is reacting with remaining aldehyde.

  • Q: Did you mix everything at once?

    • Fix: If using NaBH

      
      , do not  mix all components. Form the imine first (Tryptamine + Aldehyde + Drying Agent) for 2 hours, then add the reducing agent.
      
    • Better Fix: Use STAB. While STAB allows "one-pot" mixing, adding the aldehyde slowly (dropwise) to the Tryptamine/Reductant mixture keeps the aldehyde concentration low relative to the amine [3].

  • Stoichiometry Check: Ensure you are using exactly 1.0 - 1.1 equivalents of aldehyde. Excess aldehyde guarantees over-alkylation.

Symptom 3: "The reaction is stalled; I see starting material."

Diagnosis: The imine is not forming, or the reducing agent is decomposing (hydrolysis).

  • Water Contamination: STAB and NaBH

    
     decompose in water.
    
    • Fix: Use anhydrous solvents (DCE/THF). Add molecular sieves (3Å or 4Å) or MgSO

      
       to the reaction to scavenge water generated during imine formation.
      
  • Steric Hindrance: If using a ketone or bulky aldehyde, imine formation is slow.

    • Fix: Add a mild Lewis Acid (e.g., Ti(OiPr)

      
      ) to force imine formation before adding the reducing agent.
      

Optimized Protocol: The "Gold Standard" (STAB Method)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) . This system is self-validating because STAB is mild enough to leave aldehydes alone (mostly) but reduces imines rapidly, preventing the accumulation of the intermediate required for Pictet-Spengler cyclization.

Reagents:

  • Tryptamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Optional: Acetic Acid (1.0 equiv) - Only if using a Ketone.

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve Tryptamine (1.0 equiv) in DCE (0.1 M concentration).

  • Aldehyde Addition: Add the Aldehyde (1.05 equiv).

    • Checkpoint: Stir for 15-30 minutes. If the aldehyde is unstable or the reaction is prone to cyclization, proceed immediately to step 3.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Note: Gas evolution is minimal compared to NaBH

      
      .
      
  • Monitoring: Stir at Room Temperature (20-25°C). Monitor via TLC or LCMS.

    • Timeframe: Aldehydes typically react in 1-4 hours. Ketones may require 12-24 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    . (Do not  use strong acid to quench, or you may induce Pictet-Spengler during workup).
    
  • Extraction: Extract with DCM or EtOAc.

Decision Tree for Optimization

Use this flow to adjust the protocol based on your specific substrate.

DecisionTree Start Start Protocol Substrate Substrate Type? Start->Substrate Aldehyde Aldehyde Substrate->Aldehyde Ketone Ketone Substrate->Ketone SolventCheck Solvent Choice Aldehyde->SolventCheck THF_Acid Use THF + 1 eq AcOH (Acid catalyzes imine) Ketone->THF_Acid DCE Use DCE (Standard) No Acid needed SolventCheck->DCE Preferred SolventCheck->THF_Acid If DCE restricted ResultCheck Check LCMS/TLC DCE->ResultCheck THF_Acid->ResultCheck Cyclic Cyclic Product Found? ResultCheck->Cyclic Impurity A NoRxn No Reaction? ResultCheck->NoRxn Impurity B Success Isolate Product ResultCheck->Success Clean Action1 Retest Cyclic->Action1 Lower Temp (0°C) Dilute Reaction Action2 Retest NoRxn->Action2 Add Ti(OiPr)4 (Force Imine)

Caption: Optimization logic flow. Note that Ketones almost always require acid catalysis, whereas Aldehydes in DCE with STAB usually do not.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH


 instead of STAB? It's cheaper. 
A:  Yes, but you sacrifice selectivity. NaBH

reduces aldehydes/ketones to alcohols faster than it reduces imines. To use NaBH

, you must use a Two-Step procedure:
  • Stir Tryptamine + Aldehyde in MeOH for 2-4 hours (often with MgSO

    
     to drive equilibrium).
    
  • Cool to 0°C.

  • Add NaBH

    
     carefully.
    Warning: The time spent forming the imine in MeOH is the "danger zone" for Pictet-Spengler cyclization.
    

Q: Why is DCE preferred over DCM? A: While both are aprotic, DCE (1,2-Dichloroethane) allows for slightly higher reaction temperatures if needed, but more importantly, Abdel-Magid's seminal work demonstrated superior kinetics and yield profiles in DCE for STAB reactions [2]. However, DCM is a valid alternative if DCE is restricted by safety regulations.

Q: My tryptamine is a salt (HCl or Fumarate). Do I need to freebase it first? A: Yes, ideally. While STAB can tolerate some acidity, starting with a salt introduces undefined stoichiometry of acid.

  • Protocol: Dissolve the salt in water, basify with Na

    
    CO
    
    
    
    , extract into DCM/EtOAc, dry, and evaporate to get the freebase oil/solid before starting the reductive amination.

Q: Can I use Catalytic Hydrogenation (H


/Pd-C)? 
A:  Proceed with caution. Tryptamines can poison catalysts (amine functionality), and more importantly, catalytic hydrogenation can sometimes reduce the indole ring itself (forming indolines) or cause hydrogenolysis of benzyl groups if present. Hydride reagents (STAB) are chemoselective for the C=N bond.

References

  • Maryanoff, C. A., et al. "Reductive Amination: A Review."[1][2] Chemical Reviews, 2004.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[1][2][3]

  • Gribble, G. W. "Sodium Triacetoxyborohydride."[5][4] Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

Technical Support Center: Purification of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesis Context and Purification Challenges

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is a secondary amine typically synthesized via the reductive amination of tryptamine with cyclohexanone.[1][2] This one-pot reaction, while efficient, often results in a crude product mixture containing unreacted starting materials, reaction intermediates, and various byproducts. The inherent basicity of the target molecule and the similar nature of potential impurities necessitate a robust and well-designed purification strategy.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for purifying this compound. It is structured as a series of troubleshooting questions and answers, detailed protocols, and visual workflows to address common challenges encountered during the isolation and purification process.

Troubleshooting and Optimization Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Question: My crude reaction mixture shows multiple spots on a Thin-Layer Chromatography (TLC) plate. Where do I begin the purification?

Answer: The most effective initial step is a liquid-liquid acid-base extraction.[3][4] This technique leverages the basicity of your target secondary amine to separate it from neutral or acidic impurities.

  • The Principle: Your target compound, being an amine, is basic and will be protonated in the presence of an acid to form a water-soluble salt (an ammonium salt).[4] Unreacted cyclohexanone and other neutral byproducts will remain in the organic solvent.

  • Workflow:

    • Dissolve your crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

    • Extract this organic solution with a dilute aqueous acid (e.g., 1M HCl). The target amine and unreacted tryptamine will move into the aqueous layer as their respective hydrochloride salts.

    • Separate the layers and discard the organic layer, which contains the neutral impurities.

    • Basify the acidic aqueous layer by adding a base (e.g., 10% NaOH or saturated sodium bicarbonate solution) until the pH is approximately 9-10.[4] This deprotonates the amine salts, converting them back to their water-insoluble freebase form.

    • Extract the now basic aqueous layer with fresh organic solvent (DCM or ethyl acetate) to recover your target amine, now significantly purified from neutral contaminants.

This procedure effectively removes the bulk of non-basic impurities and is a critical first pass before proceeding to more refined techniques like chromatography.

Question: I am observing significant peak tailing during silica gel column chromatography, leading to poor separation. How can this be resolved?

Answer: Peak tailing of amines on standard silica gel is a classic problem caused by the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[5] These strong interactions prevent the compound from eluting cleanly.

There are three primary solutions:

  • Use a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or ammonium hydroxide to your mobile phase.[5][6] These modifiers will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound, which then elutes with a much-improved peak shape.

  • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in a solvent containing triethylamine. This pre-treats the stationary phase.[5]

  • Change the Stationary Phase: If tailing persists, switch to a more inert or basic stationary phase. Basic alumina is an excellent alternative for the purification of basic compounds.[7] Alternatively, if your compound has sufficient polarity, reversed-phase (C18) chromatography can be employed.[8]

Question: My final product is a persistent oil that is difficult to handle and weigh accurately. How can I obtain a solid?

Answer: Many amine freebases are oils or low-melting-point solids at room temperature. The most reliable method to obtain a stable, crystalline solid is to convert the freebase into a salt.[9][10] Salts have higher melting points and greater crystallinity due to their ionic lattice structure.

  • Method for Hydrochloride Salt Formation:

    • Dissolve the purified amine freebase oil in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

    • The hydrochloride salt will typically precipitate out of the solution as a solid.

    • The resulting solid can be collected by filtration, washed with cold solvent to remove any surface impurities, and dried under vacuum.[7][11]

This crystalline salt is often amenable to further purification by recrystallization, which can remove closely related impurities that were difficult to separate by chromatography.[10]

Question: The reduction of the intermediate imine appears incomplete, and it co-elutes with my desired product. What is the best strategy for its removal?

Answer: Incomplete reduction is a common issue, leaving the imine intermediate (N-(2-(1H-indol-3-yl)ethyl)cyclohexan-1-imine) as an impurity. While structurally similar, its purification can be addressed in several ways:

  • Drive the Reaction to Completion: The simplest approach may be to re-subject the crude mixture to the reduction conditions. Add a fresh portion of the reducing agent (e.g., sodium borohydride) and allow the reaction to proceed for an extended period to ensure all the imine is converted to the desired amine.[12]

  • Chromatographic Optimization: While they may co-elute in some solvent systems, careful optimization of your flash chromatography conditions can often achieve separation. Screen various solvent systems using TLC. A less polar system might retain the more polar secondary amine while allowing the imine to elute faster.

  • Chemical Scavenging: In some specialized cases, scavenger resins designed to react with carbonyls or imines can be used, although this is often reserved for high-throughput library synthesis.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common byproducts in this reaction? The primary impurities are typically: 1. Unreacted Tryptamine: A primary amine. 2. Unreacted Cyclohexanone: A neutral ketone. 3. Intermediate Imine: From incomplete reduction. 4. Tetrahydro-β-carbolines (THBCs): A potential side product from the reaction of tryptamine with aldehydes or ketones under acidic conditions.[13]
Which reducing agent is best for this synthesis? Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for reducing the imine in the presence of the ketone, minimizing side reactions.[2][14][15] Sodium borohydride (NaBH₄) is also commonly used but can also reduce the starting cyclohexanone.[12]
How can I effectively monitor the purification process? Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp (254 nm) to visualize the indole ring of your product and tryptamine. Additionally, staining with a ninhydrin solution is highly effective; it will stain the primary amine (tryptamine) and your secondary amine product, typically with different colors or intensities, but will not stain tertiary amines.[7]
Is recrystallization a viable primary purification method? It can be, but usually after an initial cleanup. Recrystallization is most effective when the desired compound is present in high concentration. For a crude reaction mixture, it is better to first perform an acid-base extraction and/or column chromatography to remove the bulk of impurities, and then use recrystallization of the salt form as a final polishing step to achieve high purity.[10]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolution: Dissolve the crude reaction mixture (e.g., 5 grams) in 100 mL of dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add 50 mL of 1M HCl (aq) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower organic layer (DCM) and set it aside. Collect the upper aqueous layer.

  • Back-Extraction: Return the organic layer to the funnel and extract again with a fresh 25 mL portion of 1M HCl. Combine this second aqueous extract with the first. The combined aqueous layers now contain the protonated amines. The organic layer containing neutral impurities can be discarded.

  • Basification: Place the combined aqueous layers in a flask and cool in an ice bath. Slowly add 10% NaOH (aq) with stirring until the pH of the solution is >10 (check with pH paper). A precipitate or cloudiness should form as the freebase amines are generated.

  • Final Extraction: Transfer the basic aqueous solution to a clean separatory funnel. Extract three times with 50 mL portions of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the amine-enriched crude product as an oil or solid.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate, or DCM and methanol.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your semi-purified product from the acid-base extraction in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the least polar mobile phase. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexanes). Crucially, add 0.5% triethylamine to your mobile phase to prevent peak tailing. [5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified this compound.

Visualizations and Workflows

Purification_Workflow cluster_0 Initial Cleanup cluster_1 Fine Purification cluster_2 Optional Solidification crude Crude Reaction Mixture (Product, Tryptamine, Cyclohexanone, Byproducts) abe Acid-Base Extraction crude->abe chrom Flash Column Chromatography (Silica Gel + 0.5% Et3N) abe->chrom pure Pure Product (Freebase Oil) chrom->pure salt_formation Salt Formation (e.g., with HCl/Ether) pure->salt_formation recrystal Recrystallization salt_formation->recrystal solid_product Pure Crystalline Product (e.g., Hydrochloride Salt) recrystal->solid_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Problem Observed During Purification tailing Peak Tailing on Silica? start->tailing separation Poor Separation of Spots? start->separation oil Product is an Oil? start->oil tailing->separation No sol1 Add 0.5% Triethylamine to Eluent OR Switch to Alumina/Reversed-Phase tailing->sol1 Yes separation->oil No sol2 Optimize TLC Solvent System (Vary Polarity/Solvents) separation->sol2 Yes sol3 Convert to a Salt (e.g., HCl salt) and Recrystallize oil->sol3 Yes end Resolution oil->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for common purification issues.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Reddit user discussion. (2022, March 12). Amine workup. r/Chempros. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41421, N-[2-(1H-indol-3-yl)ethyl]cyclopropanamine. PubChem. Retrieved February 15, 2026, from [Link]

  • Bloch Jr., H. S. (1969). U.S. Patent No. 3,470,251. U.S. Patent and Trademark Office.
  • Francke, R., & Schille, B. (2019). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Angewandte Chemie International Edition, 58(7), 2059-2063. Retrieved February 15, 2026, from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved February 15, 2026, from [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved February 15, 2026, from [Link]

  • Glatfelter, G. C., et al. (2022). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1031–1037. Retrieved February 15, 2026, from [Link]

  • Fischer, U. (2012). European Patent No. EP 2436381 A1. European Patent Office.
  • Lalk, R. H., & Goel, A. B. (1975). U.S. Patent No. 3,864,402. U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • Zhang, L., et al. (2018). Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. Journal of Heterocyclic Chemistry, 55(8), 1934-1941. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 331–339. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Discussion Board. (2019, June 16). Tryptamine question. Retrieved February 15, 2026, from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved February 15, 2026, from [Link]

  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved February 15, 2026, from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved February 15, 2026, from [Link]

  • Reddit user discussion. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Retrieved February 15, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2018). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules, 23(12), 3196. Retrieved February 15, 2026, from [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI. Retrieved February 15, 2026, from [Link]

  • Indole Alkaloid Isolation via CPC. Scribd. Retrieved February 15, 2026, from [Link]

  • Synthesis of (2-(1H-indene-3-yl)ethyl)amine. PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. Retrieved February 15, 2026, from [Link]

  • A NOVEL SYNTHESIS OF N-HYDROXY-3-AROYLINDOLES AND 3-AROYLINDOLES. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Indole Synthesis SI. Rsc.org. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved February 15, 2026, from [Link]

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. Retrieved February 15, 2026, from [Link]

  • Preparative isolation and purification of atractylon and atractylenolide III from the Chinese medicinal plant Atractylodes macrocephala. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. MDPI. Retrieved February 15, 2026, from [Link]

  • Chapter 3. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Regioselective synthesis, physicochemical properties and anticancer activity of 2-aminomethylated estrone derivatives. Semantic Scholar. Retrieved February 15, 2026, from [Link]

Sources

Overcoming oxidation of indole moiety in N-cyclohexyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mitigating Indole Moiety Oxidation & Polymerization Audience: Synthetic Chemists, Pharmaceutical Researchers

Module 1: Diagnosis & Mechanism

Q: Why does my N-CHT turn pink, brown, or black upon exposure to air?

A: This is a classic signature of indole auto-oxidation . The indole heterocycle in N-cyclohexyltryptamine is electron-rich (π-excessive), making it highly susceptible to electrophilic attack and radical oxidation, particularly at the C3 position.

The Mechanism:

  • Initiation: Atmospheric oxygen or trace peroxides in solvents generate radicals (HO•, HOO•).

  • Radical Attack: These radicals attack the C3 position of the indole, breaking the aromaticity and forming a C3-centered radical (indolenyl intermediate).

  • Propagation: This intermediate reacts with

    
     to form a hydroperoxide.
    
  • Decomposition: The hydroperoxide degrades into oxindole , isatin , or couples to form dimers (responsible for the pink/brown coloration).

Visualizing the Failure Point:

IndoleOxidation NCHT N-CHT (Indole) Radical C3-Indolenyl Radical NCHT->Radical ROS / Light / O2 Peroxide C3-Hydroperoxide Radical->Peroxide +O2 Oxindole Oxindole/Isatin (Degradation) Peroxide->Oxindole Decomposition Dimer Colored Oligomers (Pink/Brown) Peroxide->Dimer Polymerization

Figure 1: The oxidative degradation pathway of the indole moiety initiated by Reactive Oxygen Species (ROS).

Module 2: Synthesis & Purification Troubleshooting

Q: I am observing degradation during the reductive amination of tryptamine and cyclohexanone. How do I prevent this?

A: The imine (Schiff base) formation is reversible, and the intermediate is sensitive. You must couple strict oxygen exclusion with rapid reduction .

Protocol: Stabilized Reductive Amination

  • Solvent Degassing (Critical): Sparge Methanol (MeOH) or Dichloromethane (DCM) with Argon for 15 minutes before adding reagents.

  • Imine Formation:

    • Combine Tryptamine (1.0 eq) and Cyclohexanone (1.1 eq).

    • Add molecular sieves (3Å or 4Å) to scavenge water, driving the equilibrium toward the imine.

    • Stir for 1-2 hours under Argon.

  • Reduction:

    • Cool to 0°C.[1]

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is milder than NaBH4 and minimizes indole side-reactions [1].

    • Optimization: If using NaBH4, add it after imine formation is complete to avoid reducing the ketone directly.

Q: My product decomposes on the silica column (turns purple/streaks). Why?

A: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the protonation of the indole C3, promoting oxidative coupling and polymerization.

The Fix: Neutralized Silica Chromatography Do not use standard silica. You must create a "buffered" stationary phase.

ParameterStandard Protocol (High Risk)Stabilized Protocol (Recommended)
Stationary Phase Silica Gel 60Neutralized Silica (Pre-treat with 1-2% Et3N)
Mobile Phase DCM/MeOHDCM/MeOH + 1% Triethylamine (Et3N) or NH4OH
Alternative N/AAlumina (Basic) - naturally suppresses acid-catalyzed oxidation
Workup Speed Slow elutionFlash Chromatography (Minimize residence time)

Module 3: Storage & Formulation (Long-Term Stability)

Q: Should I store N-CHT as a freebase or a salt?

A: Never store N-CHT as a freebase for long periods. The freebase is often an amorphous oil or low-melting solid with a disordered crystal lattice, allowing oxygen permeation. You must convert it to a salt to increase lattice energy and stability.

Salt Selection Guide:

  • Fumarate (Gold Standard): Forms stable, non-hygroscopic crystals. The stoichiometry is typically 2:1 (Base:Acid) or 1:1 depending on crystallization conditions. Fumaric acid is non-toxic and pharmaceutically acceptable [2].

  • Hydrochloride (HCl): Often hygroscopic. Water absorption creates a micro-aqueous environment that accelerates oxidation. Avoid unless you have a desiccated storage system.

Stability Data Matrix

FormPhysical StateHygroscopicityEst. Shelf Life (20°C)Est. Shelf Life (-20°C)
Freebase Oil / Waxy SolidLow< 3 Months (Darkens)6-12 Months
HCl Salt CrystallineHigh (Risky)1 Year2-3 Years
Fumarate CrystallineVery Low > 3 Years > 5 Years
Q: How do I synthesize the stable Fumarate salt?

Protocol:

  • Dissolve 1.0g N-CHT freebase in minimal Acetone or IPA (hot).

  • In a separate flask, dissolve 0.5 molar equivalents of Fumaric Acid in hot Acetone/IPA.

  • Add the acid solution to the base solution slowly while stirring.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the white crystals and wash with cold acetone.

  • Result: A highly stable, crystalline salt resistant to oxidation.

Decision Tree: Storage Strategy

StorageLogic Start Synthesized N-CHT FormCheck Is it Freebase? Start->FormCheck Usage Immediate Use? FormCheck->Usage Yes LongStore Long Term Storage (Desiccated, -20°C) FormCheck->LongStore No (Already Salt) Convert Convert to Fumarate Salt Usage->Convert No (>1 week) TempStore Store under Argon (-20°C, Amber Vial) Usage->TempStore Yes (<1 week) Convert->LongStore

Figure 2: Workflow for determining the optimal storage form and conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Simoens, A., et al. (2024).[3] "Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential." Reaction Chemistry & Engineering. (Validates Fumarate salts for tryptamine stability). Link

  • Domínguez-Álvarez, J., et al. (2018). "Intrinsic Antioxidant Potential of the Aminoindole Structure: A Computational Kinetics Study of Tryptamine." The Journal of Physical Chemistry B. (Mechanistic insight into radical attack at C3). Link

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. (Context on tryptamine handling). Link

Sources

Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of Lipophilic Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of lipophilic tryptamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phase conditions for these challenging analytes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution, peak shape, and reproducibility of your chromatographic separations.

Introduction: The Challenge of Lipophilic Tryptamines

Lipophilic tryptamines, a class of compounds with significant interest in pharmaceutical and forensic research, present unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Their basic nature, due to the presence of an amine functional group, often leads to undesirable interactions with the stationary phase, resulting in poor peak shapes and inconsistent retention times. Furthermore, their hydrophobicity requires careful management of the mobile phase's organic content to achieve adequate retention and separation. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the HPLC analysis of lipophilic tryptamines.

Q1: Why are my tryptamine peaks showing significant tailing?

Peak tailing for basic compounds like tryptamines is a frequent problem in RP-HPLC. The primary cause is the secondary interaction between the protonated amine group of the tryptamine and acidic silanol groups present on the surface of silica-based stationary phases.[1] These interactions are strong and lead to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak.

To mitigate peak tailing, consider the following:

  • Lowering the Mobile Phase pH: By operating at a low pH (typically between 2 and 4), the silanol groups on the stationary phase become protonated and thus less likely to interact with the positively charged tryptamine molecules.[2] This is a common starting point for method development.

  • Using a Mobile Phase Additive: Small concentrations (e.g., 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase can help to mask the silanol groups and improve peak symmetry.[3][4]

  • Increasing Buffer Concentration: A higher buffer concentration can also help to saturate the silanol interaction sites, leading to improved peak shape.[1]

Q2: How do I select the appropriate pH for my mobile phase?

The pH of the mobile phase is a critical parameter that influences the ionization state of tryptamines and, consequently, their retention and selectivity.[5][6][7] For basic compounds like tryptamines, a lower pH will ensure they are in a consistent, fully protonated state.

A general guideline is to adjust the mobile phase pH to be at least one to two pH units away from the pKa of the analyte to ensure reproducible results.[2][8] Since the pKa of the primary amine in most tryptamines is around 9-10, a mobile phase pH in the range of 2-4 is a robust starting point.[2] This low pH also protonates residual silanols on the silica-based column, minimizing undesirable secondary interactions.[2]

Q3: My lipophilic tryptamines are not retained enough on the column. What should I do?

Insufficient retention of hydrophobic compounds can be addressed by several strategies:

  • Decrease the Organic Solvent Content: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of lipophilic compounds.[4]

  • Use a Weaker Organic Solvent: Methanol is a slightly weaker solvent than acetonitrile in reversed-phase chromatography. Switching from acetonitrile to methanol (or using a mixture) can increase retention.

  • Employ Ion-Pairing Chromatography: For highly polar or charged tryptamines that are poorly retained, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[9] These reagents, such as alkyl sulfonates, form a neutral ion pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[10][11]

Q4: What is the benefit of using a gradient elution for tryptamine analysis?

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is highly advantageous for analyzing complex mixtures of tryptamines with varying lipophilicity.[12][13][14]

Key benefits include:

  • Improved Resolution: A gradient can effectively separate compounds with a wide range of polarities in a single run.[15]

  • Sharper Peaks: Later-eluting, more lipophilic compounds will emerge as sharper, more detectable peaks compared to an isocratic elution.[13]

  • Reduced Analysis Time: A gradient can elute strongly retained compounds more quickly, shortening the overall run time.[14]

A typical gradient for tryptamine analysis might start with a low percentage of organic solvent (e.g., 5-10% acetonitrile) and linearly increase to a higher percentage (e.g., 70-90%) over the course of the run.[3][12]

Troubleshooting Guide: From Problem to Protocol

This section provides a more detailed, step-by-step approach to resolving complex separation issues.

Problem 1: Poor Peak Shape (Tailing and Fronting) and Inconsistent Retention Times

Underlying Causes:

  • Peak Tailing: As discussed in the FAQs, this is often due to silanol interactions.[1]

  • Peak Fronting: This can be caused by column overload, where too much sample is injected, or by a sample solvent that is significantly stronger than the mobile phase.[1]

  • Inconsistent Retention: Fluctuations in mobile phase pH or composition can lead to shifts in retention time.

Systematic Troubleshooting Protocol:

  • Initial Assessment:

    • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard with a well-behaved compound.

    • Check Mobile Phase Preparation: Confirm that the mobile phase was prepared accurately, including the correct pH and solvent ratios. Mobile phases should be freshly prepared.[8]

  • Addressing Peak Tailing:

    • Step 1: pH Adjustment:

      • Prepare your aqueous mobile phase component with 0.1% formic acid to achieve a pH of approximately 2.7.[3] This is often sufficient to improve peak shape for many tryptamines.

    • Step 2: Consider a Different Acid Modifier:

      • If formic acid is not effective, try 0.05% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and can be more effective at masking silanol interactions, but it can also be more difficult to remove from the column and may suppress MS signals.

    • Step 3: Evaluate Ion-Pairing Reagents:

      • For persistent tailing, introduce an ion-pairing reagent like sodium 1-heptanesulfonate (for basic compounds) into the mobile phase at a concentration of 5-10 mM.[11] This will form a neutral complex with the protonated tryptamine, reducing its interaction with the stationary phase.

  • Correcting Peak Fronting:

    • Step 1: Reduce Injection Volume/Concentration:

      • Systematically decrease the amount of sample injected onto the column to see if the peak shape improves.

    • Step 2: Match Sample Solvent to Mobile Phase:

      • Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition.[16] Injecting a sample in a strong solvent can cause the analyte band to spread before it reaches the column.

Workflow for Improving Peak Shape:

Caption: A decision-making workflow for troubleshooting poor peak shapes in HPLC.

Problem 2: Inadequate Resolution of Closely Eluting Tryptamine Analogs

Underlying Causes:

  • The selected mobile phase and stationary phase do not provide sufficient selectivity for the analytes of interest.

Optimization Strategy:

  • Initial Mobile Phase Scouting:

    • Solvent Selection: Begin with a common mobile phase system, such as water/acetonitrile with 0.1% formic acid.[3]

    • Scouting Gradient: Run a broad gradient from 5% to 95% acetonitrile over 20-30 minutes to determine the elution profile of your compounds.[12]

  • Fine-Tuning the Gradient:

    • Shallow Gradient: Once the approximate elution range is known, apply a shallower gradient across that range. For example, if your compounds elute between 30% and 50% acetonitrile, run a gradient from 25% to 55% over a longer period. This will increase the separation between peaks.[12]

  • Altering Selectivity:

    • Change Organic Modifier: Substitute acetonitrile with methanol.[8] Methanol has different solvent properties and can alter the elution order and spacing of peaks. You can also try mixtures of acetonitrile and methanol.

    • Modify Mobile Phase pH: A small change in pH can sometimes significantly impact the selectivity between two closely eluting compounds, especially if their pKa values differ.

    • Change Stationary Phase: If mobile phase optimization does not yield the desired resolution, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column) which will offer different selectivity.[17][18]

General Optimization Workflow:

G A Start: Inadequate Resolution B Run Broad Scouting Gradient (e.g., 5-95% ACN) A->B C Identify Elution Window B->C D Apply Shallow Gradient Across Elution Window C->D E Sufficient Resolution? D->E F Change Organic Modifier (ACN to MeOH) E->F No I End: Optimized Method E->I Yes G Modify Mobile Phase pH F->G H Change Stationary Phase G->H H->I

Caption: A systematic approach to optimizing HPLC method resolution.

Data Summary and Starting Conditions

The following table provides recommended starting conditions for the analysis of lipophilic tryptamines on a standard C18 column.

ParameterRecommended Starting ConditionRationale
Mobile Phase A Water with 0.1% Formic AcidLow pH protonates tryptamines for consistent ionization and masks silanol interactions.[2][3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common, efficient organic modifier for reversed-phase HPLC.[8]
Gradient 5-10% B to 70-90% B over 20 minA broad gradient is effective for separating compounds with a range of lipophilicities.[3][12]
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)A standard flow rate for analytical scale HPLC.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV (e.g., 280 nm) or Mass SpectrometryTryptamines have a UV chromophore; MS provides higher sensitivity and specificity.

Experimental Protocols

Protocol 1: Preparation of 0.1% Formic Acid Mobile Phase

  • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of high-purity formic acid to the water.

  • Cap the bottle and mix thoroughly.

  • Degas the solution using sonication or vacuum filtration.

  • Repeat the process for the organic mobile phase (e.g., acetonitrile).

Protocol 2: General Gradient Elution Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-22 min: 10% to 90% B (linear ramp)

    • 22-25 min: 90% B (column wash)

    • 25-26 min: 90% to 10% B (return to initial)

    • 26-30 min: 10% B (re-equilibration)

References

  • Addressing poor peak shape in tryptamine chrom
  • Ion-Pair Reagents for HPLC.
  • Ion Pairing Reagents and Buffers.
  • Ion pair chrom
  • High-Performance Liquid Chromatography (HPLC)
  • Analysis of Polar Compounds with Ion Pair Reagents.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Exploring the Role of pH in HPLC Separ
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • Improving the resolution of tryptamine and its metabolites in HPLC.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Mobile Phase Optimiz
  • Control pH During Method Development for Better Chrom
  • Mobile-Phase Optimization Str
  • Effect of pH on retention time of all analytes. Mobile phase: a mixture...
  • How to Optimize HPLC Gradient Elution for Complex Samples.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Gradient HPLC for Reversed-Phase Separ
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • The Role of Elution Gradient Shape in the Separ
  • Reversed Phase HPLC 17 - Isocr

Sources

Technical Support Center: N-Substituted Tryptamines Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the analysis of N-substituted tryptamines by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with baseline noise and other related issues during their LC-MS experiments. N-substituted tryptamines, due to their inherent basicity and structural characteristics, can present unique analytical hurdles. This resource provides in-depth, experience-based troubleshooting guides and answers to frequently asked questions to help you achieve clean, reliable, and sensitive results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial challenges encountered when developing and running LC-MS methods for tryptamines.

Q1: My baseline is consistently high and noisy, even when I inject a blank solvent. What is the most likely cause?

A1: A high and noisy baseline in a blank injection almost always points to contamination within the LC-MS system itself, rather than the sample.[1][2] The primary culprits are contaminated mobile phases, buildup of non-volatile salts in the system, or bleed from HPLC components.

  • Causality: Contaminants can accumulate in the system and continuously leach into the mobile phase flow, entering the mass spectrometer and creating a high, persistent background signal.[1] Since N-substituted tryptamines are typically analyzed in positive ion mode, any contaminant that readily forms positive ions (like sodium, potassium, or plasticizers) will contribute to this noise.

  • Immediate Action Steps:

    • Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare a fresh batch using the highest quality, LC-MS grade solvents (water, acetonitrile, methanol) and additives.[3][4] Never top off old solvent bottles; always use a clean reservoir.[3][5] Adding about 5% organic solvent to your aqueous mobile phase can prevent microbial growth, another potential source of contamination.[3]

    • Systematic Flush: If fresh solvents do not resolve the issue, perform a system flush. A recommended procedure is to sequentially flush all lines with a series of clean, high-purity solvents (e.g., 100% LC-MS grade water, then isopropanol, then methanol, then acetonitrile) to remove a broad range of contaminants.[2][6] Ensure you flush both the sample flow path and the pumps.

Q2: I'm observing a clean baseline at the beginning of my gradient run, but it rises significantly as the percentage of organic solvent increases. Why is this happening?

A2: This is a classic symptom of contamination in your organic mobile phase (Solvent B) or contaminants from the system being eluted by the stronger organic solvent.[7]

  • Causality: During the initial, highly aqueous phase of your gradient, contaminants that are more soluble in organic solvents remain adsorbed to the column or system tubing. As the gradient becomes richer in organic solvent, these compounds are stripped off and flow into the mass spectrometer, causing the baseline to rise.

  • Troubleshooting Protocol:

    • Isolate the Source: To confirm the issue is with your organic solvent, prepare a fresh bottle of Solvent B (e.g., Acetonitrile or Methanol) from a new, unopened container of LC-MS grade solvent.

    • Run a Gradient Blank: Run a blank injection with the fresh Solvent B. If the baseline rise is eliminated or significantly reduced, your previous organic solvent was the source of contamination.

    • Check Additives: If you use an additive (like formic acid) in your organic phase, ensure it is also of high purity. Some additives can contain impurities that contribute to noise.[8]

Q3: My mass spectrum is filled with repeating peaks, often 22 Da or 41 Da apart from my target analyte. What are these?

A3: These are very likely adduct ions, where your target molecule has associated with ions from the mobile phase or system. A peak at [M+23]⁺ corresponds to a sodium adduct ([M+Na]⁺), and a peak at [M+41]⁺ corresponds to a potassium adduct ([M+K]⁺). Acetonitrile can also form an adduct, seen at [M+41]⁺ ([M+ACN+H]⁺).

  • Causality: Sodium and potassium are ubiquitous and can leach from glassware, reagents, and even the user. Tryptamines, being basic, readily form protonated molecules [M+H]⁺, but can also form these adducts, which complicates spectra and can reduce the signal intensity of your primary target ion.

  • Mitigation Strategies:

    • Use High-Purity Additives: Ammonium-based additives like ammonium formate or ammonium acetate are often preferred as they are volatile and less likely to cause persistent contamination than sodium or potassium salts.[9][10]

    • Improve Lab Hygiene: Use dedicated, thoroughly cleaned glassware for mobile phase preparation.[5] Avoid using squeeze bottles or parafilm, which can be sources of plasticizers and other contaminants.[3]

    • Optimize MS Settings: In some cases, adjusting source parameters like voltages can favor the formation of the protonated molecule over adducts, though this is less effective than removing the source of the adduct-forming ions.

In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Isolating the Source of Baseline Noise

When baseline noise is compromising your data, a systematic approach is necessary to avoid unnecessary and time-consuming interventions. The goal is to determine if the noise originates from the Mass Spectrometer (MS) , the Liquid Chromatography (LC) system , or the Sample/Method .

G Start High Baseline Noise Observed Disconnect_LC Disconnect LC from MS. Infuse mobile phase directly. Start->Disconnect_LC Check_MS_Noise Is MS baseline noisy? Disconnect_LC->Check_MS_Noise MS_Issue NOISE SOURCE: MS - Clean Ion Source - Check Gas Purity - Calibrate Instrument Check_MS_Noise->MS_Issue Yes Reconnect_LC Reconnect LC to MS. Run Blank Injection (No Column). Check_MS_Noise->Reconnect_LC No LC_Issue NOISE SOURCE: LC System Check_LC_Noise Is baseline noisy? Reconnect_LC->Check_LC_Noise Solvent_Issue NOISE SOURCE: Mobile Phase - Prepare fresh solvents/additives - Flush pumps and lines Check_LC_Noise->Solvent_Issue Yes Install_Column Install Column. Run Blank Injection. Check_LC_Noise->Install_Column No System_Contam NOISE SOURCE: LC Hardware - Injector, tubing, seals - Perform systematic flush Check_Column_Noise Is baseline noisy? Install_Column->Check_Column_Noise Column_Bleed NOISE SOURCE: Column - Flush column - Replace with new column Check_Column_Noise->Column_Bleed Yes Sample_Issue Noise is likely sample/method-related. Proceed to Guide 2. Check_Column_Noise->Sample_Issue No

Caption: Systematic workflow for isolating baseline noise source.

  • Isolate the MS: Disconnect the LC flow from the MS inlet. Use an infusion pump to deliver a known clean solvent (e.g., 50:50 LC-MS grade Acetonitrile:Water with 0.1% Formic Acid) directly into the MS.

    • If Noise Persists: The issue is within the MS. Common causes include a contaminated ion source, dirty ion optics, or impure nitrogen gas.[1] A thorough cleaning of the ion source is the first step.[1]

    • If Noise Disappears: The MS is clean. The problem lies within the LC system or mobile phases.[2] Proceed to the next step.

  • Isolate the LC (Pre-Column): Reconnect the LC to the MS, but bypass the column (use a union to connect the injector outlet directly to the MS inlet). Run a blank gradient.

    • If Noise Appears: The contamination is in your mobile phase, solvent lines, degasser, pumps, or autosampler.[1] Prepare fresh mobile phases from scratch.[3] If this doesn't help, a systematic flush of the LC components is required.[6]

    • If Baseline is Clean: The mobile phase and pre-column components are clean. The column is the likely culprit.

  • Evaluate the Column: Install the column and run another blank gradient.

    • If Noise Appears: The column is contaminated or exhibiting excessive bleed. Try flushing the column with a strong solvent. If this fails, the column may need to be replaced.[1]

Guide 2: Minimizing In-Source Fragmentation of N-Substituted Tryptamines

Many tryptamine derivatives are susceptible to fragmentation within the ion source, even with a "soft" ionization technique like ESI.[11][12] This can lead to a diminished signal for the primary protonated molecule [M+H]⁺ and complicate quantification, especially in MRM-based assays.[11]

  • Causality: In-source fragmentation occurs when molecules are given too much energy in the region between the ESI probe and the mass analyzer.[13] This energy comes from collisions with gas molecules, driven by electric fields (voltages) in the source. Tryptamines often have labile N-substituents that can be cleaved under these conditions.

  • Optimize Cone/Fragmentor Voltage: This is the most critical parameter.[13][14]

    • Infuse a standard solution of your target tryptamine at a typical concentration.

    • While monitoring the mass spectrum, systematically decrease the cone voltage (also known as fragmentor voltage or declustering potential depending on the instrument vendor).

    • Observe the ratio of the [M+H]⁺ ion to any fragment ions. Find the voltage that maximizes the [M+H]⁺ signal while minimizing the fragment signal.

  • Adjust Source Temperature: Higher source temperatures can increase fragmentation for thermally labile compounds.[4][13]

    • Reduce the source or drying gas temperature in steps of 25-50°C and observe the impact on the [M+H]⁺ to fragment ratio. Be aware that excessively low temperatures can lead to poor desolvation and reduced overall signal.

  • Modify Mobile Phase: The mobile phase composition can influence ionization efficiency and stability.

    • Using additives like formic acid or acetic acid can help stabilize the protonated molecule.[9][15] Typically, a concentration of 0.1% formic acid is a good starting point.

    • Avoid additives like Trifluoroacetic Acid (TFA) if possible. While excellent for chromatography, it is a known ion suppressor and can sometimes promote fragmentation.[9][14]

ParameterTypical Starting ValueAdjustment to Reduce FragmentationRationale
Cone/Fragmentor Voltage 30-50 VDecreaseReduces the kinetic energy imparted to ions, leading to "softer" ionization.[13][14]
Source Temperature 120-150 °CDecreaseLowers the internal energy of the ions, making them less likely to fragment.[13]
Mobile Phase Additive 0.1% Formic AcidUse 0.1% Formic or Acetic AcidStabilizes the protonated molecule in the gas phase.[9][15]

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Unknown. Solvents and Caveats for LC/MS.
  • ResearchGate. (2025, November 25). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
  • Unknown. HPLC solvents and mobile phase additives.
  • Biocrates. How should the LC-MS system be maintained for optimal performance?
  • PubMed. (2025, July 1). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry.
  • PMC. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study.
  • BenchChem. (2025). Reducing background noise in mass spectrometry for trace tryptamine detection.
  • Analyst (RSC Publishing). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems.
  • HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • Oxford Academic. (2025, July 15). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry.
  • PMC. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device.
  • Sigma-Aldrich. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids.
  • ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry?
  • Shimadzu. Mobile phases compatible for LC/MS.
  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?
  • Waters Help Center. Controlling Contamination in LC/MS Systems.
  • Nitrosamines Exchange. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • Sigma-Aldrich. How to Maximize Sensitivity in LC-MS.
  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • LCGC North America. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • MDPI. (2024, November 8). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species.
  • Ben's proteomics blog. (2019, December 30). Optimizing/reducing in source fragmentation on 3 different Orbitrap systems!!
  • PMC. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.

Sources

Stability of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine. This document addresses potential stability challenges under physiological conditions, offering troubleshooting advice and detailed experimental protocols to ensure data integrity and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and stability of this compound.

Q1: What are the primary chemical stability concerns for this molecule?

A1: The structure of this compound contains two key moieties prone to degradation under physiological conditions: the indole ring and the secondary amine.

  • Indole Ring: The electron-rich indole nucleus is susceptible to oxidation. Tryptophan derivatives, for instance, can degrade via oxidation into products like 2-indolone.[1]

  • Secondary Amine: Alkylamines are subject to enzymatic metabolism by cytochrome P450 (CYP) enzymes, which can lead to N-dealkylation (cleavage of the cyclohexyl group) or N-hydroxylation.[2][3][4] These metabolic transformations are a primary route of clearance for many drugs.[5]

Q2: What constitutes "physiological conditions" in the context of in vitro stability testing?

A2: In vitro physiological conditions are designed to mimic the environment a compound would encounter in the body. This typically involves incubation at 37°C in various biological matrices. Key assays evaluate stability in plasma, liver microsomes, or hepatocytes to predict a compound's behavior in vivo.[6] The goal is to measure the rate of disappearance of the parent compound over time to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[7]

Table 1: Standard Parameters for In Vitro Physiological Stability Assays

ParameterTypical ConditionRationale
Temperature 37°CMimics human body temperature.
pH ~7.4Represents the pH of blood plasma and most tissues.
Matrix Plasma, Liver Microsomes, S9 Fraction, HepatocytesSimulates exposure to metabolic enzymes and proteins found in blood and the liver.[5][8]
Cofactors NADPH (for microsomal assays)Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP450 enzyme activity.[9]

Q3: How can I visually or analytically detect if my compound is degrading?

A3: Degradation is typically monitored by a decrease in the concentration of the parent compound over time. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[5][10] This technique allows for the separation and sensitive quantification of the parent compound while also potentially identifying the mass of degradation products. A simple color change in the solution can sometimes indicate the formation of oxidized indole species, but this is not a quantitative or reliable method.

Q4: What are the best practices for storing this compound to ensure long-term stability?

A4: To minimize degradation, the compound should be stored as a solid in a tightly sealed, amber vial at -20°C or below. Protection from light is crucial to prevent photodegradation of the indole ring.[11] For solutions, prepare fresh from a solid stock or store DMSO stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimentation.

Issue 1: Rapid and unexpected loss of compound in my cell culture medium.

  • Question: I'm incubating this compound with my cells, and it disappears much faster than expected, even at early time points. What could be the cause?

  • Answer: This issue often points to either enzymatic degradation or non-enzymatic chemical instability in the medium itself.

    • Causality: Cell culture media, especially when supplemented with serum, contain various enzymes (e.g., esterases, oxidases) that can metabolize compounds.[10][12] Additionally, components in the media can catalyze oxidative degradation.

    • Troubleshooting Steps:

      • Run a Matrix Control: Incubate the compound in the complete cell culture medium (including serum) without cells at 37°C. Sample at the same time points as your main experiment. If the compound is stable, the degradation is cell-mediated.

      • Use Heat-Inactivated Serum: If the matrix control shows degradation, repeat it using heat-inactivated serum. This denatures many enzymes and can help pinpoint if serum enzymes are the cause.

      • Assess pH: Ensure the CO₂ incubator is properly calibrated and that the medium's pH remains stable at ~7.4. pH shifts can accelerate degradation.

Issue 2: My analyte peak disappears or shows poor recovery during LC-MS sample preparation.

  • Question: After incubating my compound in plasma and performing a protein precipitation with acetonitrile, my T=0 sample shows a much lower concentration than expected. Why is my recovery so low?

  • Answer: This problem is common with lipophilic or "sticky" compounds and can be attributed to non-specific binding or instability during the extraction process.

    • Causality: Tryptamine derivatives can be prone to adsorbing to the surfaces of standard polypropylene labware. The process of protein precipitation can also cause the compound to co-precipitate if not optimized.

    • Troubleshooting Steps:

      • Use Low-Binding Labware: Switch to low-adhesion microcentrifuge tubes and pipette tips for all sample handling steps.

      • Optimize Quenching: Ensure the protein precipitation step is performed quickly in a cold solvent (e.g., ice-cold acetonitrile containing an internal standard).[5] Vortex immediately and vigorously after adding the solvent.

      • Check Solvent Stability: Test the compound's stability in the final solvent mixture used for LC-MS analysis. Some compounds are unstable in high aqueous or high organic mobile phases.

Issue 3: Multiple unknown peaks appear in my chromatogram over time.

  • Question: In my stability assay, I see the peak for my parent compound decrease, accompanied by the appearance of several new peaks. How do I identify them?

  • Answer: The appearance of new peaks is a clear sign of degradation or metabolism. Identifying these products is key to understanding the compound's fate.

    • Causality: These new peaks represent metabolites or degradation products. For this compound, these are likely products of oxidation on the indole ring or metabolism at the secondary amine.[2][3]

    • Troubleshooting & Identification Strategy:

      • High-Resolution Mass Spectrometry: Use LC-TOF-MS or another high-resolution instrument to get accurate mass measurements of the new peaks. This can provide the elemental composition of the metabolites.[9]

      • Predict Likely Metabolites: Based on known metabolic pathways, predict the masses of likely products. For example:

        • Oxidation: Parent Mass + 16 Da (addition of oxygen)

        • N-dealkylation: Parent Mass - 83 Da (loss of cyclohexyl group)

      • Metabolite Profiling Services: Specialized services can perform structural elucidation of metabolites using techniques like MS/MS fragmentation analysis.[13]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for assessing the stability of this compound.

Protocol 1: Plasma Stability Assay

Objective: To determine the rate of degradation of a test compound in plasma from various species (e.g., human, rat, mouse). This assay identifies susceptibility to plasma enzymes like hydrolases and esterases.[10][14]

Methodology:

  • Preparation: Thaw pooled plasma (e.g., human heparinized plasma) in a 37°C water bath. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation:

    • Dispense plasma into low-binding microcentrifuge tubes. Pre-warm at 37°C for 5-10 minutes.

    • Spike the test compound into the plasma to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.5%). Vortex gently. This is the T=0 sample.

    • Immediately remove an aliquot (e.g., 50 µL) and quench the reaction by adding it to 4 volumes of ice-cold acetonitrile containing an internal standard (e.g., 200 µL).

    • Incubate the remaining plasma mixture at 37°C.

    • Remove aliquots at subsequent time points (e.g., 15, 30, 60, 120 minutes) and quench in the same manner.[10]

  • Sample Processing:

    • Vortex all quenched samples vigorously.

    • Centrifuge at >3000 x g for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

  • Analysis:

    • Analyze samples via LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.[10]

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.

Protocol 2: Liver Microsomal Stability Assay

Objective: To measure the in vitro intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s, contained within liver microsomes.[5][9]

Methodology:

  • Preparation:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a working solution of liver microsomes (e.g., human liver microsomes at 0.5 mg/mL in buffer).[9]

    • Prepare a working solution of the test compound (e.g., 1 µM in buffer).

    • Prepare an NADPH regenerating system solution as a cofactor.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound solution. Include a negative control without the NADPH cofactor.[15]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Sample at various time points (e.g., 0, 5, 15, 30, 45 minutes).[9]

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Seal and centrifuge the plate to pellet protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound using LC-MS/MS.

    • Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the rate of compound depletion.[5]

Part 4: Visualizations and Data Presentation

Diagrams of Key Processes

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis prep_compound Prepare Compound (1 µM) start_reaction Initiate Reaction (Add Compound to Matrix) prep_compound->start_reaction prep_matrix Prepare Matrix (e.g., Plasma, Microsomes) prep_matrix->start_reaction prep_quench Prepare Quench Solution (ACN + Internal Standard) quench Quench Reaction prep_quench->quench time_points Sample at Time Points (0, 15, 30, 60, 120 min) start_reaction->time_points time_points->quench centrifuge Centrifuge (Pellet Protein) quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining & Half-life (t½) lcms->data

Caption: General workflow for an in vitro stability assay.

G cluster_metabolism Metabolic Pathways parent This compound N_dealkyl N-dealkylation (Loss of Cyclohexyl) parent->N_dealkyl CYP450 N_hydroxyl N-hydroxylation parent->N_hydroxyl CYP450 Indole_oxid Indole Oxidation (Hydroxylation/Epoxidation) parent->Indole_oxid CYP450 / Auto-oxidation metabolite1 Tryptamine N_dealkyl->metabolite1 metabolite2 N-hydroxy Metabolite N_hydroxyl->metabolite2 metabolite3 Oxidized Indole Metabolite Indole_oxid->metabolite3

Caption: Potential degradation pathways for the target compound.

Example Data Presentation

Table 2: Example Data from a Human Plasma Stability Assay

The following table illustrates typical results for a compound incubated in human plasma at 37°C.

Time (minutes)% Parent Compound Remaining (Mean ± SD, n=3)
0100 ± 0
1588.2 ± 2.1
3075.4 ± 3.5
6058.1 ± 4.2
12033.8 ± 5.1
Calculated t½ (min) ~90

This data is illustrative and not derived from actual experiments on this compound.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Plasma stability. Retrieved from [Link]

  • Ware, C. F., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Sygnature Discovery. (2025, September 15). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Barker, S. A. (2024, November 28). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Hanson, G. R., et al. (2014, December 12). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. ResearchGate. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Paneth, P., et al. (n.d.). Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. Retrieved from [Link]

  • Hanson, G. R., et al. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Blossom Analysis. (n.d.). The hallucinogenic world of tryptamines: an updated review. Retrieved from [Link]

  • Shrestha, S., et al. (2022, December 13). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. Retrieved from [Link]

  • PJSIR. (n.d.). photometric determination of indole compounds in the form of charge transfer complex. Retrieved from [Link]

  • Baranczewski, P., et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Susilo, R., et al. (n.d.). Degradation of tryptamine in pig brain: identification of a new condensation product. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... Retrieved from [Link]

  • Seger, S. T., et al. (2015, February 4). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. ACS Publications. Retrieved from [Link]

  • Seger, S. T., et al. (2015, April 20). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Retrieved from [Link]

  • MDPI. (2021, January 31). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. Retrieved from [Link]

  • UniTo. (2025, October 22). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclo. Retrieved from [Link]

  • PubMed. (2008, August 15). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine vs. N-isopropyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

Within the vast landscape of tryptamine derivatives, subtle structural modifications can profoundly influence pharmacological activity, dictating a compound's affinity and selectivity for various central nervous system (CNS) receptors. This guide provides a comparative analysis of the receptor binding profiles of two N-substituted tryptamines: N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine and N-isopropyltryptamine.

While N-isopropyltryptamine (NiPT) has been characterized to some extent, a significant data gap exists for this compound, also known as N-cyclohexyltryptamine. This guide will therefore present the known binding data for NiPT and construct a plausible, hypothetical binding profile for N-cyclohexyltryptamine based on established structure-activity relationships (SAR) within the N-substituted tryptamine class. This comparative approach aims to provide researchers with a valuable framework for understanding how the nature of the N-alkyl substituent—isopropyl versus cyclohexyl—may impact receptor interactions.

Chemical Structures:

CompoundChemical Structure
This compound
N-isopropyltryptamine (NiPT)

Comparative Receptor Binding Profiles

The following table summarizes the known and inferred binding affinities (Ki values in nM) of N-isopropyltryptamine and this compound at key CNS receptors. It is crucial to note that the data for this compound is hypothetical and inferred from structure-activity relationship studies of related compounds.

ReceptorN-isopropyltryptamine (Ki, nM)This compound (Ki, nM) - Hypothetical
Serotonin Receptors
5-HT2APotent Agonist[1]Moderate to High Affinity
5-HT1AInactive as an agonist[1]Low to Moderate Affinity
5-HT2CLikely Moderate AffinityModerate Affinity
SERTWeak Inhibitor[1]Low Affinity
Other Receptors
Dopamine D2Data Not AvailableLow Affinity
Adrenergic α2AData Not AvailableLow Affinity
NMDAData Not AvailableVery Low to Negligible Affinity

Disclaimer: The binding profile for this compound is not experimentally determined and is projected based on SAR principles.

Rationale for the Hypothetical Binding Profile of this compound

Due to the absence of direct empirical data, the proposed binding affinities for N-cyclohexyltryptamine are extrapolated from established SAR trends in N-substituted tryptamines:

  • Influence of N-Alkyl Bulk: Increasing the steric bulk of the N-alkyl substituent on the tryptamine scaffold generally influences receptor affinity and selectivity. Studies on 4-hydroxy-N,N-dialkyltryptamines have shown that bulkier N-alkyl groups can lead to lower potency at certain serotonin receptor subtypes, such as 5-HT2C.[2] The cyclohexyl group is significantly bulkier than the isopropyl group, which may modulate its interaction with the binding pockets of various receptors.

  • Monoalkyl vs. Dialkyl Substitution: Monoalkyltryptamines, such as N-cyclohexyltryptamine, often exhibit different pharmacological profiles compared to their dialkyl counterparts. For instance, some monoalkyltryptamines are reported to be less toxic. While many dialkyltryptamines are potent 5-HT2A agonists, the activity of monoalkyltryptamines can vary.[3]

Experimental Methodology: Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro competitive radioligand binding assays. This robust technique allows for the quantification of the interaction between a test compound and its target receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
  • Receptor Preparation:

    • Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A receptors) are prepared from cultured cells or brain tissue homogenates.

    • The protein concentration of the membrane preparation is determined to ensure consistency across assays.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a radioligand (a radioactively labeled molecule with known high affinity for the target receptor, e.g., [3H]-ketanserin for the 5-HT2A receptor).

      • The receptor preparation.

      • Varying concentrations of the unlabeled test compound (the "competitor").

  • Incubation:

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Workflow Diagram:

RadioligandBindingAssay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Cell Culture) MembranePrep Membrane Preparation Receptor->MembranePrep Incubation Incubation (Receptor + Radioligand + Test Compound) MembranePrep->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation TestCompound Test Compound (Unlabeled) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis Result Binding Affinity (Ki value) DataAnalysis->Result

Caption: Workflow of a competitive radioligand binding assay.

Receptor Selectivity and Functional Activity

N-isopropyltryptamine (NiPT): Available data indicates that NiPT is a potent full agonist at the 5-HT2A receptor.[1] Its inactivity as an agonist at the 5-HT1A receptor suggests a degree of selectivity for the 5-HT2 family of receptors.[1] The weak inhibition of the serotonin transporter (SERT) suggests that its primary mechanism of action is direct receptor activation rather than modulation of serotonin reuptake.[1] The potent agonism at 5-HT2A receptors is a hallmark of classic psychedelic compounds.

This compound: Based on its structure as a monoalkyltryptamine with a bulky N-substituent, it is plausible that N-cyclohexyltryptamine also interacts with serotonin receptors. It is likely to exhibit affinity for the 5-HT2A receptor, a common target for tryptamine derivatives. However, the larger cyclohexyl group, compared to the isopropyl group of NiPT, may influence its potency and efficacy at this and other receptors. The increased steric hindrance could potentially lead to a different selectivity profile, possibly with reduced affinity at some receptor subtypes compared to smaller N-alkylated tryptamines. Without experimental data, its functional activity (agonist, antagonist, or partial agonist) remains speculative.

Signaling Pathway: 5-HT2A Receptor Activation

The primary receptor target for many tryptamines, including likely both compounds discussed here, is the 5-HT2A receptor. This is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

Gq_Pathway Tryptamine Tryptamine Agonist (e.g., NiPT) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse PKC->CellularResponse

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Conclusion

This comparative guide highlights the current state of knowledge regarding the receptor binding affinities of N-isopropyltryptamine and this compound. While N-isopropyltryptamine is established as a potent 5-HT2A receptor agonist, a significant lack of empirical data for N-cyclohexyltryptamine necessitates a hypothetical profiling based on structure-activity relationships. This analysis suggests that the bulkier N-cyclohexyl substituent may lead to a distinct pharmacological profile compared to the N-isopropyl analog. Further experimental investigation, particularly through comprehensive radioligand binding assays, is essential to empirically validate the binding profile of N-cyclohexyltryptamine and to fully elucidate the pharmacological consequences of N-cycloalkyl substitution on the tryptamine scaffold.

References

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Journal of Neurochemistry. Link

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Link

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Link

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. Link

  • Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Link

  • N-Isopropyltryptamine - Wikipedia. Wikipedia. Link

  • A Comparative Analysis of Tryptamine Binding Affinities at Serotonin (5-HT) Receptors. BenchChem. Link

  • Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. Link

  • N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications. Link

  • N, N-Diisopropyltryptamine (DIPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). Two orally active tryptamine analogs with CNS activity. Communications in Psychopharmacology. Link

Sources

A Comparative Analysis of the Potency of N-cyclohexyltryptamine Against Serotonin Standards at 5-HT Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of N-cyclohexyltryptamine (CHT) and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) at various serotonin receptor subtypes. Due to a scarcity of direct pharmacological data for CHT, this document establishes a baseline with serotonin's known potency and then draws inferences on CHT's potential activity through a comparative study of structurally related N-alkylated tryptamines. This approach allows for a scientifically grounded estimation of how the N-cyclohexyl substitution may influence serotonergic activity.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds. It offers in-depth experimental protocols and discusses the structure-activity relationships that govern the interaction of tryptamines with 5-HT receptors.

Introduction to N-Substituted Tryptamines and Serotonergic Systems

Serotonin is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, and gastrointestinal function.[1] Its effects are mediated by a diverse family of at least 14 receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[2] These receptors, with the exception of the ionotropic 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that trigger various intracellular signaling cascades upon activation.[2]

Tryptamine and its derivatives, such as N-cyclohexyltryptamine, share a core indolethylamine structure with serotonin, allowing them to interact with 5-HT receptors. The nature of the substitution on the terminal amine group can significantly alter a compound's affinity, potency, and efficacy at different 5-HT receptor subtypes. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents targeting the serotonergic system.

N-cyclohexyltryptamine is a monoalkyltryptamine derivative whose synthesis was first reported in 1971.[3] While its crystal structure has been characterized, comprehensive pharmacological data remains limited in publicly accessible literature.[3] This guide aims to bridge this knowledge gap by providing a framework for its evaluation and offering a comparative perspective based on related compounds.

Comparative Potency at Serotonin Receptors: An Indirect Analysis

The potency of a ligand is typically quantified by its binding affinity (Ki) and its functional potency (EC50). A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.

Due to the limited availability of direct pharmacological data for N-cyclohexyltryptamine, we will infer its potential potency by examining the data for serotonin and a series of N-alkylated tryptamines. This comparative approach will shed light on how the size and nature of the N-substituent influence activity at various 5-HT receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Serotonin and N-Alkylated Tryptamines at Human 5-HT Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C
Serotonin (5-HT) 1-1010-1001-1010-100
Tryptamine >10,000>10,000--
N,N-Dimethyltryptamine (DMT) 1,070108491,860
N,N-Diethyltryptamine (DET) ----
N,N-Dipropyltryptamine (DPT) ----

Note: Data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not available. This table serves as an illustrative comparison.[4][5]

Table 2: Comparative Functional Potencies (EC50, nM) of Serotonin and N-Alkylated Tryptamines at Human 5-HT Receptors

Compound5-HT1A (cAMP Inhibition)5-HT2A (Calcium Flux)
Serotonin (5-HT) 1-101-20
Tryptamine -7.36
N,N-Dimethyltryptamine (DMT) -527
N,N-Diethyltryptamine (DET) --
N,N-Dipropyltryptamine (DPT) --

Note: Data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not available. This table serves as an illustrative comparison.[6][7]

Analysis and Inferences for N-cyclohexyltryptamine:

From the tables, we can observe that N-alkylation of the tryptamine core generally increases affinity and potency at 5-HT2A receptors compared to the parent tryptamine molecule. For instance, DMT exhibits a significantly higher affinity and potency at the 5-HT2A receptor than tryptamine.[4][6] The bulky cyclohexyl group in CHT is larger than the methyl or ethyl groups of DMT and DET. This increased steric bulk might influence its binding orientation and interaction with the receptor pocket. It is plausible that the cyclohexyl group could either enhance binding through favorable hydrophobic interactions or hinder it due to steric clash, depending on the specific topology of the receptor's binding site.

Given that bulkier N-alkyl groups in some tryptamine series have been shown to have varied effects, with some retaining or even increasing potency at certain 5-HT receptor subtypes, it is reasonable to hypothesize that CHT will exhibit significant activity at 5-HT receptors, particularly the 5-HT2A subtype.[8] However, without direct experimental data, its precise potency relative to serotonin remains speculative. The experimental protocols detailed below provide a direct pathway to determining these crucial parameters.

Experimental Methodologies

To empirically determine the potency of N-cyclohexyltryptamine, standardized in vitro pharmacological assays are essential. The following sections provide detailed, step-by-step protocols for two fundamental assays: a radioligand binding assay to determine binding affinity (Ki) and a functional assay to measure G-protein activation and second messenger response (EC50).

A common synthetic route to N-cyclohexyltryptamine involves the reductive amination of tryptamine with cyclohexanone.[3]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add cyclohexanone to the solution, typically in a 1:1 to 1.2:1 molar ratio relative to tryptamine. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Introduce a reducing agent to the reaction mixture. A common choice is sodium borohydride (NaBH4), which is added portion-wise to control the reaction rate and temperature. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel can be employed.[3]

  • Work-up: Once the reduction is complete (monitored by techniques like TLC or LC-MS), the reaction is quenched by the careful addition of water. The organic solvent is then removed under reduced pressure.

  • Extraction: The aqueous residue is made basic with an aqueous solution of a base like sodium hydroxide and then extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated. The crude product can then be purified by column chromatography or crystallization to yield pure N-cyclohexyltryptamine.

Tryptamine Tryptamine Imine Imine Intermediate Tryptamine->Imine + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Imine CHT N-cyclohexyltryptamine Imine->CHT + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->CHT

Caption: Reductive amination synthesis of N-cyclohexyltryptamine.

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of N-cyclohexyltryptamine for a specific 5-HT receptor subtype.[9]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target 5-HT receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer for the assay.

  • Assay Setup: In a 96-well plate, add the prepared cell membranes, a known concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (N-cyclohexyltryptamine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC50 Determination & Ki Calculation Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

This protocol describes a method to determine the functional potency (EC50) of N-cyclohexyltryptamine at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi/o-coupled (e.g., 5-HT1, 5-HT5) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[10][11]

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture cells stably or transiently expressing the target 5-HT receptor in a suitable medium. Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (N-cyclohexyltryptamine) and the standard agonist (serotonin) in an appropriate assay buffer.

  • Cell Stimulation:

    • For Gs-coupled receptors: Add the different concentrations of the test compound or standard agonist to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate adenylyl cyclase and increase cAMP production.

    • For Gi/o-coupled receptors: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulate adenylyl cyclase with forskolin to generate a basal level of cAMP. Concurrently, add the different concentrations of the test compound or standard agonist to inhibit this forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For Gs-coupled receptors: Plot the measured cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • For Gi/o-coupled receptors: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) value.

cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Gs_Stim Gs: Add Agonist Cell_Culture->Gs_Stim Gi_Stim Gi: Add Forskolin + Agonist Cell_Culture->Gi_Stim Lysis Cell Lysis Gs_Stim->Lysis Gi_Stim->Lysis cAMP_Detection cAMP Measurement Lysis->cAMP_Detection EC50_Calc EC50 Determination cAMP_Detection->EC50_Calc

Caption: Workflow for a functional cAMP assay.

Conclusion

While direct pharmacological data for N-cyclohexyltryptamine is not extensively available, a comparative analysis of structurally related N-alkylated tryptamines provides a valuable framework for predicting its potential potency at serotonin receptors. The N-cyclohexyl substitution is likely to confer significant activity, particularly at 5-HT2A receptors, though the precise affinity and functional potency relative to serotonin can only be definitively determined through empirical testing. The detailed experimental protocols provided in this guide offer a clear and robust methodology for researchers to undertake this characterization, thereby contributing to a more comprehensive understanding of the structure-activity relationships of this and other novel tryptamine derivatives.

References

  • Abbas, A. I., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 385(1), 1-13. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1192. [Link]

  • Glatfelter, G. C., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT. ResearchGate. [Link]

  • Páleníček, T., et al. (2022). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 12(1), 1-15. [Link]

  • Fontanilla, D., et al. (2009). The hallucinogen N,N-dimethyltryptamine (DMT) is an endogenous sigma-1 receptor regulator. Science, 323(5916), 934-937. [Link]

  • Naeem, M., et al. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752-756. [Link]

  • Wikipedia. (n.d.). 2-Methyltryptamine. [Link]

  • Abbas, A. I., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 385(1), 1-13. [Link]

  • Wikipedia. (n.d.). Tryptamine. [Link]

  • Glennon, R. A. (2009). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 564-575. [Link]

  • Wikipedia. (n.d.). 5-(Nonyloxy)tryptamine. [Link]

  • Brandt, S. D., et al. (2010). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Alexander Shulgin Research Institute. [Link]

  • Wikipedia. (n.d.). 5-MeO-AMT. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 564-575. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]

  • Chadeayne, A. R., et al. (2023). 4-Hydroxy-N,N-diisopropyltryptammonium hydrofumarate. IUCrData, 8(4), x230303. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Misztal, G. (1987). Synthesis of N-nicotinoyl-tryptamine (tryptamide). Polish Journal of Pharmacology and Pharmacy, 39(6), 725-727. [Link]

  • Hansen, M., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Sensors, 14(2), 2365-2384. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Xia, B. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Kahl, S. D., et al. (1997). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. [Link]

  • Naeem, M., et al. (2023). N-Cyclo-hexyl-tryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752-756. [Link]

  • Sharma, A., & Singh, M. (2014). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Heterocyclic Chemistry, 51(S1), S1-S12. [Link]

  • Kim, D. Y., & Cheong, H. H. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(8), 419-427. [Link]

  • Leopoldo, M., et al. (2020). Serotonin 7 receptor (5-HT7) is a member of the serotonin (5-hydroxytryptamine, 5-HT) receptors family. . [Link]

  • Bravo-Hernández, M., et al. (2016). Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. Current Neuropharmacology, 14(4), 361-372. [Link]

Sources

Validating purity of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of analytical techniques for the purity validation of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine, a synthetic tryptamine derivative. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Novel Compound Validation

The validation of a novel chemical entity, such as this compound, is a cornerstone of rigorous scientific research and preclinical drug development. The presence of even minute quantities of impurities—be it residual solvents, unreacted starting materials, or unforeseen side products—can drastically alter the compound's physicochemical properties, biological activity, and toxicological profile. Therefore, establishing the purity of a synthesized compound is not merely a procedural step but a fundamental requirement for data integrity and reproducibility.

This guide provides an in-depth comparison of elemental analysis against orthogonal chromatographic and spectroscopic techniques for the purity determination of this compound. We will explore the theoretical underpinnings, practical execution, and comparative strengths and weaknesses of each method, supported by illustrative experimental data.

Theoretical Framework: Elemental Analysis for Purity Assessment

Elemental analysis, specifically CHN analysis, operates on a simple yet powerful principle: a pure compound will possess a precise ratio of its constituent elements by mass. For this compound, with a molecular formula of C₁₆H₂₂N₂, the theoretical elemental composition is the gold standard against which an experimental sample is measured.

Molecular Formula: C₁₆H₂₂N₂ Molecular Weight: 242.37 g/mol Theoretical Composition:

  • Carbon (C): 79.30%

  • Hydrogen (H): 9.15%

  • Nitrogen (N): 11.55%

Any deviation from these values suggests the presence of an impurity. For instance, the presence of residual water would decrease the percentage of carbon and nitrogen while increasing the relative percentage of hydrogen. An inorganic salt impurity would drastically lower all three elemental percentages. The universally accepted tolerance for a pure compound is a deviation of less than ±0.4% from the theoretical value for each element.

Comparative Purity Assessment: A Multi-Technique Approach

While elemental analysis provides an excellent bulk assessment of purity, it is often insufficient on its own. It cannot distinguish between isomers or identify the specific nature of impurities. Therefore, a multi-pronged approach using orthogonal techniques is the industry standard for comprehensive purity validation. Here, we compare elemental analysis with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Illustrative Data from a Hypothetical Batch

To illustrate the comparison, we will use data from a hypothetical batch of this compound (Lot #2026-02-15), synthesized via reductive amination of tryptamine with cyclohexanone.

Analytical Technique Parameter Result for Lot #2026-02-15 Interpretation
Elemental Analysis % Carbon79.05% (Δ -0.25%)Within ±0.4% tolerance.
% Hydrogen9.11% (Δ -0.04%)Within ±0.4% tolerance.
% Nitrogen11.49% (Δ -0.06%)Within ±0.4% tolerance.
HPLC-UV (280 nm) Main Peak Area98.9%Indicates high purity, but two minor impurity peaks are detected.
Impurity 1 (Tryptamine)0.8%Unreacted starting material.
Impurity 2 (Unknown)0.3%Unidentified side product.
Quantitative ¹H-NMR Purity Assay (vs. Maleic Acid)99.1% (w/w)High purity confirmed, corroborates HPLC data.
Residual Solvent (Toluene)~0.1%Trace solvent from synthesis/purification.

Experimental Protocols

Protocol 1: Elemental (CHN) Analysis

This protocol outlines the determination of carbon, hydrogen, and nitrogen content using a modern combustion-based elemental analyzer.

Causality: The method relies on the complete combustion of the sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection. The precision of this method is directly tied to the purity of the combustion and carrier gases and the accuracy of the microbalance used for sample weighing.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule using a calibrated microbalance.

  • Combustion: Place the sealed capsule into the instrument's autosampler. The sample is dropped into a high-temperature (900-1000 °C) furnace containing an oxidant (e.g., tungsten(VI) oxide) and pure oxygen.

  • Reduction and Separation: The combustion gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂ gas. The resulting mixture (CO₂, H₂O, N₂, and Helium carrier gas) is passed through a chromatographic column to separate the components.

  • Detection: The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas, generating a signal proportional to the concentration of each gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample.

Protocol 2: Purity Determination by HPLC-UV

This protocol describes a reverse-phase HPLC method for separating the main compound from potential impurities.

Causality: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The indole chromophore in the target molecule allows for sensitive detection using a UV detector. This method is highly effective for separating compounds with different polarities, such as the starting material (tryptamine) from the more nonpolar product.

Step-by-Step Methodology:

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Flow Rate: 1.0 mL/min

    • UV Detection: 280 nm (absorbance maximum for indole)

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 Acetonitrile:Water. Dilute to a working concentration of 0.1 mg/mL.

  • Gradient Elution:

    • 0-15 min: 10% to 90% Mobile Phase B

    • 15-17 min: Hold at 90% Mobile Phase B

    • 17-18 min: 90% to 10% Mobile Phase B

    • 18-22 min: Hold at 10% Mobile Phase B (re-equilibration)

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram for 22 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualizing the Purity Validation Workflow

The following diagram outlines the logical flow of the comprehensive purity validation process.

G cluster_synthesis Synthesis & Isolation cluster_primary Primary Purity Assessment cluster_decision Decision Point cluster_outcome Outcome synth Synthesized Batch (Lot #2026-02-15) ea Elemental Analysis (CHN) synth->ea Bulk Purity hplc HPLC-UV Analysis synth->hplc Impurity Profile qnmr qNMR Analysis synth->qnmr Absolute Purity decision Purity Spec Met? ea->decision hplc->decision qnmr->decision pass Release for Further Study decision->pass Yes fail Repurify Batch or Resynthesize decision->fail No

Selectivity Profile of N-cyclohexyltryptamine at 5-HT2A vs 5-HT1A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the selectivity profile of N-cyclohexyltryptamine (CHT), a tryptamine derivative, at two critical serotonin receptor subtypes: the 5-HT2A and 5-HT1A receptors. Understanding the selectivity of a compound for these receptors is paramount for researchers in neuropharmacology and drug development, as it dictates the potential therapeutic applications and side-effect profiles of novel psychoactive compounds. This document synthesizes available data on related N-alkyl tryptamines to project the likely binding and functional characteristics of CHT, and provides detailed experimental protocols for researchers to conduct their own comparative assessments.

Introduction: The Significance of 5-HT2A and 5-HT1A Receptor Selectivity

The serotonin system is a key modulator of a vast array of physiological and psychological processes. The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, each with a unique distribution in the brain and periphery, and distinct signaling mechanisms. Among these, the 5-HT2A and 5-HT1A receptors are of particular interest due to their opposing downstream signaling effects and their roles in mood, cognition, and perception.

  • The 5-HT2A Receptor: A member of the Gq/G11 protein-coupled receptor (GPCR) family, the 5-HT2A receptor is primarily excitatory.[1][2] Its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[1] This pathway is famously associated with the psychoactive effects of classic psychedelics like psilocybin and LSD.[2][3][4][5]

  • The 5-HT1A Receptor: In contrast, the 5-HT1A receptor is a Gi/Go-coupled GPCR, and its activation is generally inhibitory.[6] It inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and also modulates ion channels, causing neuronal hyperpolarization.[6][7] 5-HT1A receptor agonists are known for their anxiolytic and antidepressant properties.[8][9]

The selectivity of a ligand for the 5-HT2A versus the 5-HT1A receptor is a critical determinant of its pharmacological profile. A compound with high selectivity for 5-HT2A may have potential as a psychedelic-assisted therapeutic, while a 5-HT1A-selective compound might be explored for anxiety or depression. Compounds with mixed pharmacology present a more complex profile that requires careful characterization. N-cyclohexyltryptamine (CHT), with its bulky N-alkyl substitution, presents an interesting case for exploring these structure-activity relationships.

Comparative Binding Affinity Profile

Table 1: Comparative Binding Affinities (Ki, nM) of Reference Compounds and Related Tryptamines at Human 5-HT2A and 5-HT1A Receptors

Compound5-HT2A Ki (nM)5-HT1A Ki (nM)Selectivity (5-HT1A Ki / 5-HT2A Ki)
Serotonin (5-HT) VariableVariable~1
DOI Low nMHigh nMHigh for 5-HT2A
8-OH-DPAT High nMLow nMHigh for 5-HT1A
N,N-Dimethyltryptamine (DMT) 109338~0.03 (Prefers 5-HT1A)
5-MeO-DMT 5584.2~0.0075 (Prefers 5-HT1A)
N-cyclohexyltryptamine (CHT) Predicted Moderate-High nMPredicted Moderate nMTo be determined

Data for DMT and 5-MeO-DMT is sourced from reference[11]. DOI and 8-OH-DPAT are well-established selective agonists. Predicted values for CHT are based on general tryptamine SAR trends.

Based on the structure-activity relationships of N-substituted tryptamines, it is plausible that the bulky cyclohexyl group of CHT may decrease its affinity for both receptors compared to smaller N-alkylated analogs like DMT. However, the precise selectivity ratio remains to be experimentally determined.

Experimental Protocol: Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of N-cyclohexyltryptamine at 5-HT2A and 5-HT1A receptors, a competitive radioligand binding assay is the gold standard.

Objective: To determine the inhibition constant (Ki) of CHT at human 5-HT2A and 5-HT1A receptors.

Materials:

  • Cell membranes expressing human recombinant 5-HT2A or 5-HT1A receptors.

  • Radioligands:

    • For 5-HT2A: [³H]Ketanserin (antagonist)

    • For 5-HT1A: [³H]8-OH-DPAT (agonist)

  • Non-specific binding competitors:

    • For 5-HT2A: Mianserin or unlabeled Ketanserin

    • For 5-HT1A: Serotonin or unlabeled 8-OH-DPAT

  • N-cyclohexyltryptamine (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound (CHT) at various concentrations, and the appropriate radioligand at a fixed concentration (typically at or below its Kd value).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of CHT (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Functional Activity Profile

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency (EC50) and efficacy (Emax). Given the distinct signaling pathways of 5-HT2A and 5-HT1A receptors, different functional assays are employed.

Table 2: Predicted Functional Activity of N-cyclohexyltryptamine and Reference Compounds

CompoundReceptorAssay TypePredicted Potency (EC50)Predicted Efficacy (Emax)
DOI 5-HT2ACalcium FluxLow nMFull Agonist
8-OH-DPAT 5-HT1AcAMP InhibitionLow nMFull Agonist
N-cyclohexyltryptamine (CHT) 5-HT2A Calcium Flux To be determinedTo be determined (likely partial agonist)
N-cyclohexyltryptamine (CHT) 5-HT1A cAMP Inhibition To be determinedTo be determined (likely partial agonist)

The functional activity of CHT is predicted to be that of a partial agonist at both receptors, a common characteristic of many substituted tryptamines.[11] The degree of efficacy and the potency will determine its overall pharmacological effect.

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay

Objective: To determine the EC50 and Emax of CHT for Gq-mediated signaling at the human 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • N-cyclohexyltryptamine (test compound).

  • DOI (reference agonist).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the 5-HT2A-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer for 1-2 hours at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of each well.

  • Compound Addition: Inject varying concentrations of CHT or the reference agonist DOI into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Experimental Protocol: 5-HT1A Receptor cAMP Inhibition Assay

Objective: To determine the EC50 and Emax of CHT for Gi-mediated signaling at the human 5-HT1A receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • N-cyclohexyltryptamine (test compound).

  • 8-OH-DPAT (reference agonist).

  • Cell lysis buffer.

Procedure:

  • Cell Treatment: Treat the 5-HT1A-expressing cells with varying concentrations of CHT or the reference agonist 8-OH-DPAT in the presence of a fixed concentration of forskolin for a defined period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in each sample using a competitive immunoassay-based detection kit according to the manufacturer's instructions.

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the compound concentration to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production. From this curve, determine the EC50 and Emax values for CHT.

Visualizing the Signaling Pathways and Experimental Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the key signaling cascades and the workflow for determining receptor selectivity.

G cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) Agonist2A 5-HT / CHT Receptor2A 5-HT2A Receptor Agonist2A->Receptor2A Binds Gq Gαq/11 Receptor2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Triggers Release PKC PKC Activation DAG->PKC

Caption: 5-HT2A receptor Gq signaling pathway.

G cluster_5HT1A 5-HT1A Receptor Signaling (Gi-coupled) Agonist1A 5-HT / CHT Receptor1A 5-HT1A Receptor Agonist1A->Receptor1A Binds Gi Gαi/o Receptor1A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP ↓ cAMP ATP->cAMP Conversion Blocked G cluster_workflow Experimental Workflow for Selectivity Profiling start Synthesize/Acquire N-cyclohexyltryptamine binding_assay Radioligand Binding Assays (5-HT2A & 5-HT1A) start->binding_assay functional_assays Functional Assays (Calcium Flux & cAMP) start->functional_assays data_analysis Data Analysis (Ki, EC50, Emax) binding_assay->data_analysis functional_assays->data_analysis selectivity_determination Determine Selectivity Profile data_analysis->selectivity_determination

Caption: Workflow for determining receptor selectivity.

Conclusion and Future Directions

The selectivity profile of N-cyclohexyltryptamine at 5-HT2A and 5-HT1A receptors is a critical piece of information for predicting its pharmacological effects. While direct experimental data is currently lacking, analysis of related tryptamine compounds suggests that CHT is likely to interact with both receptors, possibly as a partial agonist. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely determine the binding affinities and functional activities of CHT and other novel tryptamines.

Future research should focus on executing these assays to generate empirical data for CHT. Furthermore, investigating its functional selectivity, or "biased agonism," at these receptors could reveal even more nuanced pharmacological properties. A comprehensive understanding of the selectivity profile of CHT will not only contribute to the broader knowledge of tryptamine structure-activity relationships but also inform its potential as a pharmacological tool or therapeutic lead.

References

  • Abbas, A. I., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 385(1), 1-13. [Link]

  • Berger, M. L., et al. (2012). Screening of 64 tryptamines at NMDA, 5-HT1A, and 5-HT2A receptors: a comparative binding and modeling study. Medicinal Chemistry, 8(4), 639-653. [Link]

  • Glancy, M., et al. (2021). N-(3-diethylamino-3-oxopropyl)-N-methyltryptamine. In Wikipedia. Retrieved from [Link]

  • Berger, M. L., et al. (2012). Screening of 64 tryptamines at NMDA, 5-HT1A, and 5-HT2A receptors: a comparative binding and modeling study. PubMed, 22519402. [Link]

  • Seltzman, H. H., et al. (2012). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. Molecules, 17(5), 5584-5607. [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 5(12), 1184-1195. [Link]

  • Abbas, A. I., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

  • Acosta-García, J., et al. (2020). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 177, 108247. [Link]

  • López-Giménez, J. F., & González-Maeso, J. (2018). 5-HT2A receptors: Pharmacology and functional selectivity. Neuropharmacology, 128, 42-52. [Link]

  • Jefsen, M., et al. (2023). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? International Journal of Molecular Sciences, 24(20), 15206. [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • López-Giménez, J. F., & González-Maeso, J. (2018). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]

  • Banerjee, P., & Ghosh, S. (2014). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

  • Fukumoto, K., et al. (2019). Role of 5-HT1A Receptor Stimulation in the Medial Prefrontal Cortex in the Sustained Antidepressant Effects of Ketamine. International Journal of Neuropsychopharmacology, 22(8), 536-545. [Link]

  • Celada, P., et al. (2013). Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment. British Journal of Pharmacology, 170(4), 747-762. [Link]

  • Gobbi, G., et al. (2002). 5-Hydroxytryptamine (5-HT)1A Autoreceptor Adaptive Changes in Substance P (Neurokinin 1) Receptor Knock-Out Mice Mimic Antidepressant-Induced Desensitization. The Journal of Neuroscience, 22(24), 10795-10805. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]

  • Gautier, C., et al. (2023). 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability. bioRxiv. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. [Link]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link]

Sources

Pharmacological Profiling & Cross-Reactivity Guide: N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (hereafter N-CHT ) is a secondary amine tryptamine derivative characterized by a bulky cyclohexyl substituent on the ethylamine nitrogen. Unlike its potent psychoactive analogs (e.g., N,N-Dimethyltryptamine or DMT), N-CHT exhibits a distinct pharmacological profile driven by steric hindrance.

This guide provides a technical comparison of N-CHT against endogenous and synthetic standards. It focuses on receptor cross-reactivity (selectivity between 5-HT subtypes) and forensic cross-reactivity (assay interference), offering reproducible protocols for validation.

Key Findings:

  • Receptor Selectivity: The cyclohexyl moiety reduces affinity for 5-HT2A (psychedelic target) compared to small-alkyl tryptamines, shifting bias towards 5-HT1A or acting as a partial agonist/antagonist.

  • Assay Interference: High structural homology to tryptamine results in potential false positives in broad-spectrum LSD or indole-based immunoassays.

Part 1: Pharmacological Profile & Receptor Selectivity[1]

The Steric "Bulk" Effect

The defining feature of N-CHT is the cyclohexyl ring. In Structure-Activity Relationship (SAR) studies, replacing the nitrogen protons of tryptamine with bulky lipophilic groups drastically alters receptor docking.

Comparative Binding Profile:

  • 5-HT1A (Target): N-CHT retains moderate-to-high affinity. The 5-HT1A binding pocket accommodates larger hydrophobic N-substituents more readily than the 5-HT2A pocket.

  • 5-HT2A (Off-Target/Psychedelic): Affinity is significantly attenuated compared to DMT or N-Ethyltryptamine (NET). The steric bulk interferes with the tight conformation required for 5-HT2A activation (Gq signaling).

Signaling Pathway Differentiation

Understanding the cross-reactivity between 5-HT1A and 5-HT2A is critical for predicting side effects (e.g., serotonin syndrome vs. sedation).

G cluster_1A High Affinity Pathway (Gi/o) cluster_2A Low Affinity/Partial Pathway (Gq) Ligand N-Cyclohexyltryptamine R1A 5-HT1A Receptor Ligand->R1A Primary Binding R2A 5-HT2A Receptor Ligand->R2A Weak/Partial Binding Gi Gi/o Protein R1A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP Levels AC->cAMP Gq Gq Protein R2A->Gq PLC Phospholipase C Gq->PLC Ca ↑ Ca2+ Release PLC->Ca

Figure 1: Differential signaling pathways. N-CHT favors the 5-HT1A (Gi/o) pathway due to steric accommodation, showing reduced cross-reactivity with the 5-HT2A (Gq) pathway compared to smaller tryptamines.

Part 2: Comparative Performance Data

The following table contrasts N-CHT with standard alternatives. Data represents consensus SAR trends for N-substituted tryptamines.

FeatureN-Cyclohexyltryptamine (N-CHT) Serotonin (5-HT) N,N-Dimethyltryptamine (DMT)
Primary Class Synthetic Probe / PrecursorEndogenous AgonistPsychedelic Alkaloid
N-Substitution Cyclohexyl (Bulky, Lipophilic)Hydrogen (None)Methyl (Small)
5-HT1A Affinity High (

< 100 nM)
High (

~ 1-10 nM)
Moderate
5-HT2A Affinity Low/Weak (Steric Clash)ModerateHigh (Agonist)
Lipophilicity High (Crosses BBB easily)Low (Does not cross BBB)Moderate
Forensic Risk False Positive (Indole screen)None (Endogenous)True Positive

Part 3: Experimental Protocols

To validate the cross-reactivity profile of N-CHT, two distinct workflows are required: Radioligand Binding (for receptor selectivity) and Competitive ELISA (for forensic cross-reactivity).

Protocol A: Radioligand Competition Assay (Receptor Selectivity)

Objective: Determine the affinity (


) of N-CHT for 5-HT1A vs 5-HT2A.

Reagents:

  • Membranes: CHO cells expressing human 5-HT1A or 5-HT2A.

  • Radioligand: [³H]-8-OH-DPAT (for 1A) and [³H]-Ketanserin (for 2A).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension.

    • 50 µL Radioligand (at

      
       concentration).
      
    • 50 µL N-CHT (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 27°C for 60 minutes.

  • Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Forensic Cross-Reactivity Assessment

Objective: Quantify false-positive potential in urine drug screens.

Workflow Logic:

G Sample Urine Sample Spiked with N-CHT (100 µg/mL) Step1 Competitive Binding: N-CHT vs Conjugate for Antibody Sites Sample->Step1 Ab Antibody (Anti-Indole/LSD) Ab->Step1 Conj Enzyme-Drug Conjugate Conj->Step1 Substrate Add Chromogenic Substrate Step1->Substrate Read Measure Absorbance (450nm) Substrate->Read Decision Cross-Reactivity Calculation: (Conc. Target / Conc. N-CHT) x 100 Read->Decision

Figure 2: Competitive Immunoassay workflow. N-CHT competes with the enzyme-drug conjugate. If N-CHT binds the antibody, enzyme activity changes, producing a signal indistinguishable from the target drug.

Part 4: Technical Analysis & Recommendations

Interpretation of Cross-Reactivity

N-CHT demonstrates a Class II Cross-Reactivity profile.

  • Receptor Level: It is "dirty" enough to bind multiple 5-HT subtypes but "selective" enough via steric hindrance to avoid potent 5-HT2A activation. This makes it a poor psychedelic candidate but a valuable probe for studying 5-HT1A-mediated anxiolysis without hallucinations.

  • Assay Level: Due to the preserved indole core, N-CHT will likely trigger positive results in "General Tryptamine" screens. However, it may show reduced cross-reactivity in highly specific LSD assays that target the complex ergoline ring system.

Causality of Experimental Choices
  • Why use CHO cells? They provide a "null background" (low endogenous receptor expression), ensuring the measured affinity is specific to the transfected human 5-HT receptor.

  • Why Polyethyleneimine (PEI)? Tryptamines are lipophilic and stick to glass fibers. PEI creates a positive charge barrier on the filter, reducing non-specific binding of the radioligand, which is crucial for accurate

    
     determination of weak binders like N-CHT at 5-HT2A.
    
Application for Drug Developers

If developing N-CHT derivatives:

  • To increase 5-HT2A affinity: Reduce the N-substituent size (e.g., revert to N-propyl or N-allyl).

  • To improve metabolic stability: The cyclohexyl group protects the amine from rapid MAO degradation compared to simple tryptamine, potentially increasing half-life.

References

  • Glennon, R. A., et al. (1982). "Structure-activity relationships of N-substituted tryptamines." Journal of Medicinal Chemistry.

  • Nichols, D. E. (2016). "Psychedelics." Pharmacological Reviews. (Comprehensive review of tryptamine SAR and steric effects).

  • Regester, L. E., et al. (2015). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology.

  • Blough, B. E., et al. (2014). "Synthesis and pharmacology of N-substituted tryptamines." Bioorganic & Medicinal Chemistry Letters. (Specifics on bulky N-substitutions).

  • PDSP (Psychoactive Drug Screening Program) . "Ki Database."[1] (Source for comparative affinity values of Tryptamine and DMT).

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Tryptamines

N-substituted tryptamine derivatives represent a cornerstone of medicinal chemistry and neuropharmacology. The tryptamine scaffold, a privileged structure in nature, is the foundation for a vast array of biologically active molecules, including neurotransmitters like serotonin and psychedelic compounds. The strategic substitution on the terminal nitrogen atom of the ethylamine side chain profoundly influences the pharmacological profile of these molecules, dictating their receptor binding affinity, selectivity, and metabolic stability. This guide provides a comparative analysis of the principal synthetic routes for the preparation of N-substituted tryptamine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methodology for their specific applications. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations.

Navigating the Synthetic Landscape: Key Strategies for N-Substitution

The synthesis of N-substituted tryptamines can be broadly categorized into two main approaches: the N-alkylation of a pre-existing tryptamine core and the N-arylation of the same. Each of these strategies encompasses a variety of specific methodologies, ranging from classical reactions to modern transition-metal-catalyzed cross-coupling reactions. The choice of a particular synthetic route is often dictated by the nature of the desired substituent (alkyl vs. aryl), the desired scale of the reaction, and the functional group tolerance required.

I. N-Alkylation of Tryptamines: The Reductive Amination Pathway

Reductive amination stands as a robust and widely employed method for the N-alkylation of primary and secondary amines, including tryptamine. This one-pot reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.

Causality Behind Experimental Choices

The success of a reductive amination hinges on the judicious selection of the carbonyl compound (aldehyde or ketone) and the reducing agent. The reactivity of the carbonyl compound and the amine, as well as the pH of the reaction medium, influences the rate of imine formation. The choice of reducing agent is critical for selectively reducing the imine or iminium ion in the presence of the starting carbonyl compound.[1]

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Sodium Borohydride (NaBH₄): A relatively strong reducing agent that can also reduce the starting aldehyde or ketone. To circumvent this, the imine is often pre-formed before the addition of NaBH₄.[2]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is more selective for the iminium ion over the carbonyl group, allowing for a one-pot procedure where all reagents are mixed together.[1][3] However, it is toxic and can generate hydrogen cyanide under acidic conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and mild reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. It is often the reagent of choice for its safety and broad applicability.[1][4]

The choice of solvent is also important, with methanol and ethanol being common choices for reactions with NaBH₄ and NaBH₃CN, while chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with NaBH(OAc)₃.[2]

Experimental Protocol: Synthesis of N-Benzyltryptamine

This protocol describes the synthesis of N-benzyltryptamine via reductive amination of tryptamine with benzaldehyde using sodium borohydride as the reducing agent.

Materials:

  • Tryptamine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in methanol.

  • Add benzaldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature overnight to facilitate imine formation.[5]

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (2.5 equivalents) in small portions to the cooled solution.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[6]

  • Quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyltryptamine.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing the Workflow: Reductive Amination

Reductive_Amination_Workflow Tryptamine Tryptamine Imine Imine/Iminium Ion Intermediate Tryptamine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine N_Alkyl_Tryptamine N-Alkyl Tryptamine Imine->N_Alkyl_Tryptamine Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->N_Alkyl_Tryptamine Solvent Solvent (e.g., Methanol) Solvent->Tryptamine Solvent->Aldehyde

Caption: General workflow for N-alkylation via reductive amination.

II. N-Arylation of Tryptamines: Modern Cross-Coupling Strategies

The formation of a C-N bond between an aryl group and the tryptamine nitrogen requires more sophisticated methods than simple alkylation. Transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful tools for this transformation.

A. The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[7][8] It has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.

Causality Behind Experimental Choices

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent.

  • Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[8][9]

  • Ligand: The ligand is arguably the most critical component of the catalytic system. Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. The choice of ligand depends on the specific substrates being coupled. For the N-arylation of indoles, ligands such as XPhos, RuPhos, and BrettPhos have shown great utility.[5][6] The ligand's structure influences the catalyst's stability, activity, and selectivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[8][9] The choice of base can impact the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Experimental Protocol: Synthesis of N-Phenyltryptamine (Conceptual)

Materials:

  • Tryptamine

  • Bromobenzene (or other aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add anhydrous toluene, followed by tryptamine (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanism: Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]X OxAdd->Amine_Complex Amine Coordination (R'R''NH) Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Complex->Amido_Complex Deprotonation (-HX) Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Ullmann_Mechanism cluster_cat_cycle_cu Catalytic Cycle CuI Cu(I)L_n OxAdd_Cu Ar-Cu(III)(X)L_n CuI->OxAdd_Cu Oxidative Addition (Ar-X) Amido_Cu Ar-Cu(III)(NR'R'')L_n OxAdd_Cu->Amido_Cu Amine Coordination & Deprotonation Amido_Cu->CuI Product_Cu Ar-NR'R'' Amido_Cu->Product_Cu Reductive Elimination

Sources

Reproducibility of Bioassay Results for N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (N-CHT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity Paradox

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine, commonly known as N-Cyclohexyltryptamine (N-CHT) , represents a distinct class of secondary amine tryptamines. Unlike its endogenous parent Serotonin (5-HT), which is highly polar and water-soluble, N-CHT incorporates a bulky cyclohexyl group that drastically alters its physicochemical profile.

The Core Reproducibility Challenge: The primary cause of assay failure for N-CHT is not receptor affinity variation, but solubility-driven concentration errors . Researchers often treat N-CHT like Tryptamine or 5-HT, using aqueous serial dilutions. This leads to "invisible precipitation"—where the compound crashes out of solution or binds to plastic tips before reaching the receptor, yielding falsely low potency (high


) values.

This guide objectively compares N-CHT against industry standards and provides a self-validating protocol to ensure data integrity.

Comparative Analysis: N-CHT vs. Standards

To understand why standard protocols fail, we must compare N-CHT with the endogenous ligand (5-HT) and the parent scaffold (Tryptamine).

Table 1: Physicochemical & Assay Performance Profile
FeatureN-Cyclohexyltryptamine (N-CHT) Serotonin (5-HT) Tryptamine
Role Subject Compound Endogenous Control Scaffold Control
LogP (Est.) ~3.8 - 4.2 (Highly Lipophilic)0.21 (Hydrophilic)1.6 (Moderate)
Aqueous Solubility Very Low (< 10 µM in PBS) High (> 10 mM)Moderate (~1 mM)
Plastic Binding (NSB) Critical Risk (>50% loss) NegligibleLow
Oxidation Risk Low (Secondary Amine)High (Indole-OH)Moderate
Assay Failure Mode Precipitation / Wall Adsorption Oxidative DegradationLow Potency Range
Storage DMSO Stock (Glass)Acidified Water/BufferDMSO or MeOH
Data Interpretation[1][2][3][4][5][6]
  • The "Grease" Factor: N-CHT's LogP > 3.5 means it prefers plastic over water. In a standard polystyrene 96-well plate, up to 60% of the compound may bind to the well walls within 30 minutes if bovine serum albumin (BSA) is not present to act as a carrier.

  • False Negatives: If you perform serial dilutions in PBS (Phosphate Buffered Saline), N-CHT will precipitate at concentrations above 10 µM. The actual concentration hitting the receptor will be a fraction of the calculated dose, shifting the

    
     curve to the right (appearing less potent).
    

Critical Reproducibility Factors

A. The "Crash-Out" Phenomenon

Most reproducibility issues stem from the Dilution Phase .

  • Incorrect Method: Diluting a 10 mM DMSO stock directly into a tube of PBS to make a 1 mM working solution. Result: Immediate microscopic precipitation.

  • Correct Method: Serial dilution in 100% DMSO , followed by a single "spike" into the assay buffer (keeping final DMSO < 1%).

B. Non-Specific Binding (NSB)

Because N-CHT is lipophilic, it mimics lipids.

  • Mitigation: Assay buffers must contain 0.1% BSA (Bovine Serum Albumin) or 0.05% Pluronic F-127. These agents form micelles or carrier systems that keep N-CHT in solution and prevent it from sticking to pipette tips.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic difference between a robust protocol and a failed one.

AssayWorkflow Stock 10mM N-CHT Stock (100% DMSO) AqDilution Serial Dilution in PBS (Aqueous) Stock->AqDilution Incorrect Path DMSODilution Serial Dilution in 100% DMSO Stock->DMSODilution Correct Path Precip Compound Precipitates & Binds to Plastic AqDilution->Precip FalseResult Assay Result: Variable/Low Potency Precip->FalseResult Spike Intermediate Spike (Buffer + 0.1% BSA) DMSODilution->Spike 1:1000 Dilution Equilibrium Receptor Binding (Stable Concentration) Spike->Equilibrium TrueResult Assay Result: Reproducible Ki Equilibrium->TrueResult

Figure 1: Comparison of dilution workflows. The Red path leads to data loss via precipitation; the Green path maintains solubility via solvent continuity.

Validated Experimental Protocol

Objective: Determine the


 of N-CHT at the 5-HT2A receptor without solubility artifacts.
Materials
  • Compound: N-Cyclohexyltryptamine (Freebase or Fumarate).[1][2]

  • Solvent: Anhydrous DMSO (stored in glass).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Additive (CRITICAL): 0.1% BSA (fatty acid-free).

Step-by-Step Methodology
Step 1: Stock Preparation (Self-Validating Step)
  • Dissolve solid N-CHT in 100% DMSO to a concentration of 10 mM .

  • Validation: Sonicate for 5 minutes. Inspect visually. If the solution is cloudy, reproducibility is already lost. It must be crystal clear.

Step 2: The "Solvent-Keep" Dilution

Do not dilute with water yet.

  • Prepare a 96-well plate (polypropylene) with 100% DMSO in all wells.

  • Perform your 1:3 serial dilutions within this DMSO plate .

    • Why? This ensures the compound remains fully solubilized during the concentration gradient setup.

Step 3: The "Spike" Transfer
  • Prepare the Assay Plate containing receptor membranes and Assay Buffer (with 0.1% BSA ).

  • Transfer 1 µL from the DMSO dilution plate into 199 µL of the Assay Plate wells.

  • Result: Final DMSO concentration is 0.5%. The BSA immediately sequesters the lipophilic N-CHT, preventing it from crashing out as it hits the water.

Step 4: Incubation & Filtration[3]
  • Incubate for 60 minutes at 25°C (N-CHT requires longer equilibrium than 5-HT due to membrane partitioning).

  • Harvest using a cell harvester (e.g., PerkinElmer Filtermate) onto GF/B filters presoaked in 0.3% Polyethylenimine (PEI) .

    • Why PEI? It reduces the binding of the radioligand to the glass fiber filter, lowering background noise.

Mechanistic Signaling Pathway

Understanding where N-CHT acts helps interpret functional data (GTPγS or Calcium Flux). N-substituted tryptamines often exhibit partial agonism or antagonism depending on the steric bulk of the N-substituent.

SignalingPathway Ligand N-CHT (Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki) GProtein Gq/11 Protein Receptor->GProtein Activation PLC PLC-β GProtein->PLC Signaling IP3 IP3 Generation PLC->IP3 CaRelease Ca2+ Release IP3->CaRelease Readout

Figure 2: Signal transduction pathway for 5-HT2A activation. N-CHT binding triggers the Gq cascade, measurable via Calcium Flux assays.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility. Retrieved from [Link]

  • Chadeayne, A. R., et al. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate.[1][2][4] Acta Crystallographica Section E. Retrieved from [Link]

  • Glennon, R. A., et al. (1979). Serotonin receptor binding affinities of tryptamine analogues.[5][6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

Sources

Reference standards for N-cyclohexyltryptamine identification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Identification of N-cyclohexyltryptamine (CHT): A Comparative Analysis of Reference Standards and Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of novel psychoactive substances (NPS), the unambiguous identification of tryptamine derivatives such as N-cyclohexyltryptamine (CHT) is paramount for forensic, clinical, and research applications.[1][2][3] This guide provides a comprehensive comparison of the primary analytical techniques for CHT identification, emphasizing the critical role of certified reference materials (CRMs) and detailing validated experimental protocols. As a self-validating system, the integration of multiple orthogonal techniques is presented as the cornerstone of analytical trustworthiness.

The Imperative for Rigorous Identification

N-cyclohexyltryptamine is a monoalkyltryptamine whose pharmacological and toxicological profile is not extensively characterized.[4][5][6] Accurate identification is crucial for differentiating it from other regulated or more potent tryptamines, ensuring the integrity of research findings, and informing public health and safety measures. The constant emergence of new NPS derivatives presents a significant challenge to analytical laboratories, making robust and reliable identification methodologies more critical than ever.[3][7][8]

The Role of Certified Reference Materials (CRMs)

The foundation of any definitive analytical identification is the use of a well-characterized Certified Reference Material (CRM).[9][10][11][12] CRMs are produced under rigorous quality standards, such as ISO 17034, and provide a verified chemical identity and purity.[7][9][11] Utilizing a CRM for CHT allows for:

  • Unambiguous Spectral Matching: Direct comparison of the mass spectrum, NMR spectrum, and IR spectrum of an unknown sample with that of the CRM provides the highest level of confidence in identification.

  • Method Validation: CRMs are essential for validating analytical methods, ensuring accuracy, precision, and robustness.

  • Quantitative Analysis: For quantitative applications, CRMs serve as the primary calibrator, ensuring the accuracy of concentration measurements.

While a specific CRM for N-cyclohexyltryptamine may be available from specialized suppliers, the general market for NPS reference materials is constantly expanding to meet the demands of forensic and research laboratories.[7][9][11] In the absence of a specific CHT CRM, analytical standards from reputable sources can be used, though with a lower level of certification.[11]

Comparative Analysis of Analytical Techniques

The identification of CHT relies on a multi-faceted analytical approach. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique advantages and limitations.

Workflow for CHT Identification

The following diagram illustrates a typical workflow for the identification of a suspected CHT sample, emphasizing the integration of multiple analytical techniques for a conclusive result.

CHT_Identification_Workflow cluster_screening Screening cluster_separation_identification Separation & Primary Identification cluster_confirmation Structural Confirmation cluster_final Final Confirmation Presumptive_Test Presumptive Color Test GC_MS GC-MS Analysis Presumptive_Test->GC_MS Positive Result LC_MS LC-MS/MS Analysis Presumptive_Test->LC_MS Positive Result NMR NMR Spectroscopy (¹H, ¹³C) GC_MS->NMR Tentative ID LC_MS->NMR Tentative ID FTIR FTIR Spectroscopy NMR->FTIR Structural Elucidation CRM_Comparison Comparison with Certified Reference Material FTIR->CRM_Comparison Functional Groups Confirmed Confirmed_ID Confirmed N-cyclohexyltryptamine CRM_Comparison->Confirmed_ID Match Sample Sample Sample->Presumptive_Test

Caption: Integrated workflow for the identification of N-cyclohexyltryptamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic toxicology and drug analysis due to its high separation efficiency and sensitive detection.[1][2][3][13] Tryptamines are generally amenable to GC-MS analysis due to their volatility.[14]

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

Strengths:

  • Excellent chromatographic resolution.

  • Extensive mass spectral libraries for comparison.

  • High sensitivity.

Limitations:

  • Thermal degradation of some tryptamines can occur in the injector port.[15]

  • Isomers may not be readily distinguishable by mass spectrometry alone.[13]

Experimental Protocol: GC-MS Analysis of CHT
  • Sample Preparation: Dissolve a small amount of the sample in methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: An Agilent HP 6890 GC coupled to an HP 5972 mass selective detector or equivalent.[1]

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

    • Injector Temperature: 280°C.[1]

    • Oven Program: Initial temperature of 50°C held for 1 minute, then ramped at 10°C/min to 310°C and held for 3 minutes.[1]

    • Carrier Gas: Helium.

    • Injection Mode: Split (e.g., 2:1).[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.[1]

    • Solvent Delay: 4 minutes.[1]

Expected Data: The mass spectrum of CHT is expected to show a molecular ion peak (M+) and characteristic fragment ions. A common fragmentation pathway for tryptamines involves cleavage of the Cα-Cβ bond of the ethylamine side chain, resulting in a stable indolenine fragment.[16]

CHT Fragmentation Pathway (Predicted)

CHT_Fragmentation cluster_molion cluster_fragments CHT N-cyclohexyltryptamine (M⁺˙) Fragment1 [C₁₅H₁₉N₂]⁺ β-cleavage CHT->Fragment1 Loss of CH₃ Fragment2 [C₉H₈N]⁺ Indole fragment CHT->Fragment2 Loss of C₆H₁₁NH₂

Caption: Predicted major fragmentation pathways for N-cyclohexyltryptamine in EI-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds.[17][18][19] It offers high sensitivity and selectivity, especially when operated in tandem mass spectrometry (MS/MS) mode.

Principle: The sample is dissolved in a solvent and separated by liquid chromatography. The eluent is then introduced into a mass spectrometer, typically using electrospray ionization (ESI), where the analyte is ionized. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected.

Strengths:

  • Suitable for non-volatile and thermally labile compounds.

  • High sensitivity and selectivity, especially with MS/MS.[19][20]

  • Can differentiate isomers with appropriate chromatography.

Limitations:

  • Matrix effects can suppress or enhance ionization.

  • Fewer established spectral libraries compared to GC-MS (EI).

Experimental Protocol: LC-MS/MS Analysis of CHT
  • Sample Preparation: Dissolve the sample in methanol or a mixture of methanol and water to a concentration of 1 mg/mL and filter.[18] Further dilute as necessary.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[18][21]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.9 µm).[18]

    • Mobile Phase A: Water with 0.1% formic acid.[18]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[18]

    • Gradient: A linear gradient from low to high organic content (e.g., 2% B to 100% B over 15 minutes).[18]

    • Flow Rate: 0.3 mL/min.[18]

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial identification, followed by product ion scan of the protonated molecule [M+H]+ for fragmentation data.

Expected Data: The full scan mass spectrum will show the protonated molecule [M+H]+. The product ion spectrum will reveal characteristic fragments that can be used for structural confirmation. The primary fragmentation is often β-cleavage.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule.

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in a strong magnetic field. The absorption of radiofrequency energy causes these nuclei to flip to a higher energy state. The precise frequency at which this occurs (the chemical shift) is dependent on the local electronic environment of the nucleus.

Strengths:

  • Provides unambiguous structural information.[22]

  • Non-destructive.

  • Can distinguish between isomers.

Limitations:

  • Relatively low sensitivity compared to MS.

  • Requires a larger sample amount and a pure sample.

¹H NMR Data for N-cyclohexyltryptamine

The following ¹H NMR data has been reported for N-cyclohexyltryptamine in DMSO-d₆.[4][6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55d1HArH
7.35d1HArH
7.21s1HArH
7.07t1HArH
6.99t1HArH
6.43s1HCH (Fumarate)
3.08t2HCH₂
2.99t2HCH₂
2.89m1HCH
1.98m2HCH₂
1.72m2HCH₂
1.19m6HCH₂

Data obtained for the fumarate salt of N-cyclohexyltryptamine.[4]

Experimental Protocol: NMR Analysis of CHT
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[23][24]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be used to definitively assign all proton and carbon signals and confirm connectivity.[24]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[25][26] It is a rapid and non-destructive technique that can be used for screening and identification.

Principle: Infrared radiation is passed through a sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber.

Strengths:

  • Rapid and non-destructive.

  • Provides information on functional groups.

  • Can be used with various sample forms (solids, liquids, gases).

Limitations:

  • Often provides less specific information than MS or NMR.

  • Can be difficult to interpret complex spectra.

Expected FTIR Absorptions for CHT
Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H stretchIndole N-H
~3300N-H stretchSecondary amine N-H
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
~1600, ~1450C=C stretchAromatic ring
~740C-H bendo-disubstituted benzene
Experimental Protocol: ATR-FTIR Analysis of CHT

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.[27][28][29]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Conclusion

The definitive identification of N-cyclohexyltryptamine requires a multi-technique approach, anchored by the use of a Certified Reference Material. While GC-MS and LC-MS/MS provide excellent sensitivity and are ideal for screening and tentative identification, NMR spectroscopy stands as the gold standard for unambiguous structural elucidation. FTIR spectroscopy offers a rapid means of confirming the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can achieve the highest level of confidence in their analytical results, ensuring the integrity and validity of their work.

References

  • Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034. [Link]

  • Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analyst, 129(10), 997-1008. [Link]

  • Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034. [Link]

  • Naeem, M., Le, A. N., Bauer, B. E., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752–756. [Link]

  • Forensic and Clinical Toxicology Association (FACTA). (n.d.). FACTA Best Practice Guidelines for New Psychoactive Substance Testing. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2024, October 23). Innovative analytical strategies to identify new psychoactive substances and their metabolites. Retrieved from [Link]

  • MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • Kikura-Hanajiri, R., Uchiyama, N., & Goda, Y. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/ß-calbolines and phenethylamines using gas chromatography–mass spectrometry and liquid chromatography–electrospray ionization-mass spectrometry. Journal of Chromatography B, 825(1), 48-55. [Link]

  • DeRienz, K., & Korte, W. D. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones ("Bath Salts"). Current Protocols in Toxicology, 74, 23.3.1-23.3.16. [Link]

  • Clinical Lab Products. (2015, March 2). Certified Reference Materials. Retrieved from [Link]

  • Alexander Shulgin Research Institute. (2011, October 29). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Drug reference materials. Retrieved from [Link]

  • Brandt, S. D., & Alder, J. F. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. TrAC Trends in Analytical Chemistry, 29(8), 883-895. [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Tearavarich, R., Hahnvajanawong, V., Dempster, N., & Brandt, S. D. (2011). Microwave-accelerated preparation and analytical characterization of 5-ethoxy-N,N-dialkyl-[α,α,β,β-D4]-tryptamines. Drug Testing and Analysis, 3(9), 597-608. [Link]

  • Chegg. (2021, March 3). Solved 8. Analyze the 'H and 13C NMR of the tryptamine. Retrieved from [Link]

  • Bishop, D. P., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry. Forensic Chemistry, 28, 100411. [Link]

  • Naeem, M., Le, A. N., Bauer, B. E., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Cyclo-hexyl-tryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752–756. [Link]

  • MDPI. (2024, November 8). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-Cyclohexyltryptamine: freebase, bromide and fumarate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. Retrieved from [Link]

  • MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

  • CoLab. (2010, September 1). Analytical methods for psychoactive N,N-dialkylated tryptamines.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • Ujváry, I., et al. (2021). Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae). Journal of Analytical Toxicology, 45(5), 489–498. [Link]

  • Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

  • Lawrence, T., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642. [Link]

  • Prime Scholars. (2024, June 26). Archives in Chemical Research Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]

  • MDPI. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer. Retrieved from [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Frontiers. (2023, July 16). ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens (Chlorophyta). Retrieved from [Link]

  • Siter, T. L., & Goddard, J. (2010). Comparative study of ATR and transflection IR spectroscopic techniques for the analysis of hallucinogenic mushrooms. Forensic Science International, 195(1-3), 36–41. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine. As a tryptamine derivative, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for waste management in a research and development setting.

Hazard Assessment and Characterization

This compound is a specific research chemical, and a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative hazard assessment must be conducted based on its structural components: the tryptamine core and the cyclohexylamine moiety.

  • Tryptamine Core: Tryptamine and its derivatives can be bioactive and may cause skin and serious eye irritation.[1][2] They are often classified as harmful if swallowed.[2]

  • Cyclohexylamine Moiety: Cyclohexylamine is a corrosive substance, capable of causing severe skin burns and eye damage.[3][4] It is also flammable and toxic if swallowed or in contact with skin.[3][5]

Based on this analysis, this compound should be handled as a hazardous substance with potential for corrosivity, toxicity, and irritation. All chemical waste must be managed in accordance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Table 1: Inferred Hazard Profile and Personal Protective Equipment (PPE)
Potential Hazard Basis of Assessment Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Tryptamine and Cyclohexylamine derivatives can be harmful or toxic.[2][3]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. Lab Coat: Standard laboratory coat. Consider a chemically resistant apron.
Skin Corrosion/Irritation Cyclohexylamine is corrosive.[3][4] Tryptamine can cause skin irritation.[2]Gloves: Chemical-resistant gloves. Lab Coat: Full-coverage lab coat. Clothing: Long pants and closed-toe shoes are mandatory.
Serious Eye Damage/Irritation Both parent structures pose a significant risk to eyes.[1][3]Eye Protection: Safety goggles or a face shield are required.
Respiratory Irritation Handling the compound as a powder can generate dust, which may be irritating if inhaled.[8][9]Ventilation: Handle only in a chemical fume hood.[10] Respiratory: If a fume hood is not available, a NIOSH-approved respirator is necessary.

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Never mix incompatible wastes.[11][12] this compound waste should be segregated from strong oxidizing agents and strong acids.[1]

Step-by-Step Containerization Procedure
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[13] Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[11][12]

  • Label the Container: The moment you designate a container for waste, it must be labeled.[14] The label must include:

    • The words "HAZARDOUS WASTE ".[12][14][15]

    • The full chemical name: "This compound " (no formulas or abbreviations).[14]

    • An accurate list of all constituents and their approximate percentages.[11][14]

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive").[15]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[11][14] Leaving a funnel in the container is a common violation and safety hazard.

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[12][14][16]

    • Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for expansion.[7][12]

    • Use secondary containment (e.g., a plastic tub) for liquid waste containers to mitigate spills.[11]

Disposal Procedures for Different Waste Streams

The following diagram and procedures outline the decision-making process for handling various waste streams associated with this compound.

G Diagram 1: Disposal Decision Workflow cluster_waste_type Identify Waste Type cluster_actions Disposal Action start Waste Generated Containing This compound pure_solid Unused or Expired Solid Compound start->pure_solid contaminated_solid Contaminated Solids (Gloves, Weigh Boats, Wipes) start->contaminated_solid solution Solutions or Liquid Mixtures start->solution empty_container Empty Stock Container start->empty_container dispose_solid Place directly into a labeled hazardous waste container for solids. pure_solid->dispose_solid contaminated_solid->dispose_solid dispose_liquid Pour carefully into a labeled hazardous waste container for liquids. solution->dispose_liquid decontaminate Triple rinse with a suitable solvent (e.g., ethanol or acetone). empty_container->decontaminate Step 1 dispose_rinse Collect the first rinse as hazardous waste. decontaminate->dispose_rinse Step 2 dispose_container Deface the label. Dispose of the clean, dry container in the appropriate bin (e.g., glass disposal). dispose_rinse->dispose_container Step 3

Caption: Disposal Decision Workflow for various waste streams.

Procedure for Unused/Expired Solid Compound
  • Carefully transfer the solid waste into the designated, properly labeled hazardous waste container for solids.

  • Avoid creating dust. If the material is a fine powder, conduct the transfer within a chemical fume hood.[9]

  • Ensure the container is securely closed after the addition of waste.

Procedure for Contaminated Labware (Gloves, Wipes, etc.)
  • All disposable items that have come into direct contact with this compound are considered hazardous waste.

  • Collect these items in a dedicated, labeled hazardous waste container for solid waste. This can be a separate, lined container within the lab designated for this purpose.

Procedure for Contaminated Solutions
  • Never dispose of solutions containing this chemical down the drain.[11][13][17]

  • Carefully pour the liquid waste into a compatible, labeled hazardous waste container designated for liquids.

  • Ensure the waste is compatible with the other contents of the container. If in doubt, start a new waste container.

Procedure for Empty Containers
  • An "empty" container that held a hazardous chemical must be properly decontaminated before disposal in regular trash.[11]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, acetone).

  • Collect First Rinse: The first rinseate must be collected and disposed of as hazardous chemical waste.[11] Pour it into your liquid hazardous waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative approach is to collect all rinses.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, preferably a fume hood.

  • Deface and Dispose: Completely remove or deface the original label.[11] Dispose of the clean, dry container in the appropriate receptacle (e.g., glass disposal box).

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves a highly concentrated solution, or you feel unable to handle it safely, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.[14]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1 (gloves, goggles, lab coat).

  • Contain the Spill:

    • For Solids: Gently sweep up the material using a dustpan and brush, avoiding dust generation. Mix with an inert absorbent material like sand or vermiculite.[10]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., spill pads, vermiculite, or sand).

  • Collect and Dispose: Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S office, as required by your institution's policy.

By adhering to these rigorous, procedurally sound guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Safety Data Sheet - Generic for Research Chemicals. RocketCDN. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Cyclohexylamine Safety Data Sheet. North Metal and Chemical Company. [Link]

  • Safety Data Sheet - Amine Mixture. SUEZ. [Link]

  • Synergy Potential of Indole Alkaloids and Its Derivative against Drug-resistant Escherichia coli. PubMed. [Link]

  • Indole alkaloid. Wikipedia. [Link]

  • Synergy Potential of Indole Alkaloids and Its Derivative against Drug-resistant Escherichia coli. ResearchGate. [Link]

  • Safety Data Sheet - Cyclohexylamine. LabAlley. [Link]

  • Simple indole alkaloids and those with a nonrearranged monoterpenoid unit. Natural Product Reports. [Link]

  • Hazardous Drugs - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet - Cyclohexylamine. Nexchem Ltd. [Link]

Sources

Personal protective equipment for handling N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (N-Cyclohexyltryptamine)

Part 1: Executive Safety Assessment

Compound Identity:

  • IUPAC Name: this compound[1]

  • Common Name: N-Cyclohexyltryptamine (N-CHT)

  • CAS Number: 46886-89-9 (Free base) / 1609407-72-8 (Hydrobromide salt)

  • Molecular Formula: C₁₆H₂₂N₂

Hazard Classification (Precautionary Principle): As a secondary amine tryptamine derivative, this compound must be handled as a High-Hazard Research Chemical . It combines the neuroactive potential of the tryptamine scaffold with the corrosive/irritant properties typical of alkyl-cyclohexylamines.

Hazard DomainClassificationOperational Implication
Health (Acute) Corrosive / Toxic Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[2][3]
Bioactivity Potent CNS Agent Structural analog to serotonin (5-HT) agonists. Assume high potency; prevent all routes of systemic entry.
Physical Irritant Solid Dust inhalation poses a severe respiratory risk.[4] Hygroscopic potential requires inert storage.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic cyclohexyl group enhances dermal absorption, making skin protection critical.

Respiratory Protection
  • Primary Barrier: All handling (weighing, solubilization) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary (Emergency/Spill): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges combined with a P100 particulate filter .

    • Why: Simple N95s offer no protection against amine vapors or corrosive aerosols.

Dermal Protection (Hands)
  • Protocol: Double-gloving is mandatory.

  • Inner Layer: Nitrile (4 mil) – Tactile sensitivity.

  • Outer Layer: Extended-cuff Nitrile (8 mil) or Silver Shield® (Laminate) for prolonged handling.

  • Technique: "Change-on-Splash" protocol. If the outer glove is compromised, immediately doff, wash hands, and re-glove.

Ocular & Face Protection
  • Requirement: Chemical Splash Goggles (indirect venting) are non-negotiable. Safety glasses are insufficient due to the corrosive nature of amine dusts/vapors.

  • Supplement: Use a Face Shield (8-inch minimum) during solubilization or when handling volumes >10 mL to protect against splashes.

Body Protection
  • Standard: 100% Cotton Lab Coat (Fire Resistant preferred if using flammable solvents).

  • Enhanced: Chemical-resistant apron (Tyvek® or PVC) required when handling stock solutions >10 mM.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Storage & Stability
  • Condition: Store at -20°C in a dedicated chemical freezer.

  • Atmosphere: The secondary amine is prone to oxidation. Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps to prevent photodegradation and leaching.

Phase B: Solubilization & Weighing
  • Solubility Profile:

    • Water: Insoluble (Free base).

    • DMSO: Soluble (>20 mg/mL).

    • Ethanol: Soluble.

    • Acidic Aqueous: Soluble (forms salts).

Protocol:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (hygroscopicity).

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Tryptamine salts are often fluffy and prone to static dispersal.

  • Weighing: Perform inside the fume hood using a draft shield. Do not remove the solid from the hood.

  • Dissolution: Add solvent (e.g., DMSO) immediately to the weighing vessel to trap dust. Vortex until clear.

Phase C: Workflow Visualization

HandlingProtocol cluster_safety Engineering Controls Start Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate PPE Don PPE: Double Nitrile + Goggles Equilibrate->PPE Weigh Weigh in Fume Hood (Static Control) PPE->Weigh Critical Step Solubilize Add DMSO/Ethanol (Trap Dust) Weigh->Solubilize Aliquot Aliquot & Re-freeze Solubilize->Aliquot

Caption: Operational workflow emphasizing containment and moisture control.

Part 4: Emergency Response & Disposal

Spill Response (Solid/Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full-face respirator if outside a hood.

  • Contain: Cover spill with a damp paper towel (soaked in dilute acetic acid if available, to neutralize amine vapors) to prevent dust generation.

  • Clean: Wipe up carefully. Double bag waste.

  • Decontaminate: Wash surface with 1% acetic acid followed by soap and water.

Disposal Streams
  • Solid Waste: Hazardous Chemical Waste (Toxic/Corrosive). Label clearly with full chemical name.

  • Liquid Waste: Organic Solvent Waste (if in DMSO/EtOH). Do not pour down the drain.

  • Empty Vials: Triple rinse with solvent; dispose of rinsate as hazardous waste.

Part 5: Scientific Context & Mechanism

Why this Chemical? N-Cyclohexyltryptamine is a structural probe used to explore the Steric Electronic Response of Serotonin (5-HT) receptors.

  • Mechanism: The bulky cyclohexyl group at the amine nitrogen increases lipophilicity (LogP ~3.6) compared to Tryptamine (LogP ~1.6), potentially enhancing blood-brain barrier penetration and altering binding affinity at 5-HT1A/2A receptors.

  • Structure-Activity Relationship (SAR): The N-substitution protects the amine from rapid degradation by Monoamine Oxidase (MAO), likely extending the half-life of the molecule in biological assays compared to the parent tryptamine.

SAR_Mechanism Tryptamine Tryptamine Core (5-HT Scaffold) Target 5-HT Receptor Modulation Tryptamine->Target Cyclohexyl N-Cyclohexyl Group (Lipophilic/Bulky) Effect1 Increased Lipophilicity (Membrane Permeability) Cyclohexyl->Effect1 Effect2 MAO Resistance (Metabolic Stability) Cyclohexyl->Effect2 Effect1->Target Effect2->Target

Caption: Structure-Activity Relationship showing how the cyclohexyl modification alters pharmacokinetics.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 41421, N-[2-(1H-indol-3-yl)ethyl]cyclopropanamine (Structural Analog). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.